Product packaging for Famitinib malate(Cat. No.:CAS No. 1256377-67-9)

Famitinib malate

Cat. No.: B12681737
CAS No.: 1256377-67-9
M. Wt: 544.6 g/mol
InChI Key: JNDRBKCNKMZANY-QLTVYZEUSA-N
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Description

Famitinib malate (SHR1020 malate) is a novel, orally bioavailable multi-targeted receptor tyrosine kinase (RTK) inhibitor with potent antitumor activity, making it a valuable compound for oncological research . This small molecule functions by selectively inhibiting key signaling pathways involved in tumor proliferation and angiogenesis. It specifically targets vascular endothelial growth factor receptor-2 (VEGFR-2; IC50 = 4.7 nM), platelet-derived growth factor receptor β (PDGFRβ; IC50 = 6.6 nM), and stem cell factor receptor (c-Kit; IC50 = 2.3 nM) . Through this multi-targeted mechanism, this compound effectively induces cell cycle arrest and apoptosis in cancer cells while suppressing VEGF-induced proliferation, migration, and tubule formation of endothelial cells, thereby starving tumors of their blood supply . In preclinical studies, this compound has demonstrated broad and potent anti-tumor activity, leading to regression or growth arrest in various established human tumor xenograft models, including those for gastric cancer . Clinical phase I studies have established a favorable pharmacokinetic profile with a half-life of approximately 28-34 hours and have shown promising antitumor efficacy, particularly in renal cell carcinoma, gastrointestinal stromal tumors (GIST), and alveolar soft part sarcoma . The recommended dose for clinical research was determined to be 25 mg once daily . The product is supplied with a minimum purity of ≥98.0% and is intended for research applications only. It is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33FN4O7 B12681737 Famitinib malate CAS No. 1256377-67-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1256377-67-9

Molecular Formula

C27H33FN4O7

Molecular Weight

544.6 g/mol

IUPAC Name

5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one;(2S)-2-hydroxybutanedioic acid

InChI

InChI=1S/C23H27FN4O2.C4H6O5/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29;5-2(4(8)9)1-3(6)7/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29);2,5H,1H2,(H,6,7)(H,8,9)/b17-13-;/t;2-/m.0/s1

InChI Key

JNDRBKCNKMZANY-QLTVYZEUSA-N

Isomeric SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C.C([C@@H](C(=O)O)O)C(=O)O

Canonical SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Famitinib Malate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famitinib malate is an orally active, small-molecule, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated a broad spectrum of antitumor activities.[1] Developed as a potent inhibitor of several receptor tyrosine kinases (RTKs), its primary mechanism of action involves the simultaneous blockade of pathways crucial for tumor angiogenesis, proliferation, and survival.[2] This technical guide provides an in-depth analysis of famitinib's molecular targets, its impact on key signaling cascades, and a summary of its quantitative efficacy. Detailed experimental protocols for assays commonly used to characterize its activity are also provided, alongside graphical representations of its mechanism to facilitate a comprehensive understanding for research and development professionals.

Introduction

Receptor tyrosine kinases are a family of cell surface receptors that play a pivotal role in regulating critical cellular processes, including growth, differentiation, metabolism, and survival.[3] Dysregulation of RTK signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] this compound (SHR1020) is a novel TKI designed to simultaneously inhibit multiple RTKs implicated in oncology, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and stem cell factor receptor (c-Kit), among others.[2][4] This multi-targeted approach allows famitinib to attack cancer on several fronts, potentially reducing the likelihood of resistance development compared to single-target therapies and showing efficacy in tumors resistant to conventional treatments.[2]

Core Mechanism of Action

Famitinib exerts its antineoplastic effects by binding to the ATP-binding pocket of several key receptor tyrosine kinases, thereby inhibiting their phosphorylation and blocking downstream signal transduction.[5] Its principal targets are integral to tumor angiogenesis and direct tumor cell proliferation.[2]

Primary Molecular Targets

Famitinib potently inhibits a specific constellation of RTKs:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3): These are the primary mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2] By inhibiting VEGFRs, famitinib effectively disrupts the tumor's blood supply.[2]

  • Stem Cell Factor Receptor (c-Kit): Often mutated or overexpressed in gastrointestinal stromal tumors (GISTs), c-Kit activation drives tumor cell proliferation and survival.[2][5] Famitinib's potent inhibition of c-Kit is central to its efficacy in such cancers.[6]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): These receptors are involved in cell growth, proliferation, and angiogenesis.[2]

  • FMS-like Tyrosine Kinase-3 (Flt-3): A critical driver in certain hematological malignancies.[2][7]

Additional targets include VEGFR-1, RET, AXL, and MerTK, contributing to its broad-spectrum activity.[8][9][10]

G cluster_famitinib This compound cluster_targets Primary Kinase Targets cluster_effects Cellular Outcomes Famitinib Famitinib VEGFR2 VEGFR-2 Famitinib->VEGFR2 Inhibits VEGFR3 VEGFR-3 Famitinib->VEGFR3 cKit c-Kit Famitinib->cKit PDGFRb PDGFRβ Famitinib->PDGFRb Flt3 Flt-3 Famitinib->Flt3 Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis VEGFR3->Angiogenesis Proliferation Inhibition of Tumor Cell Proliferation cKit->Proliferation Apoptosis Induction of Apoptosis cKit->Apoptosis PDGFRb->Proliferation PDGFRb->Apoptosis Flt3->Proliferation CellCycle G2/M Cell Cycle Arrest Proliferation->CellCycle

Figure 1: Famitinib's multi-targeted inhibition mechanism.
Inhibition of Angiogenesis Signaling

By targeting VEGFR-2 and VEGFR-3, famitinib potently inhibits the signaling cascade initiated by VEGF. This blockade prevents the proliferation, migration, and tubule formation of endothelial cells, which are the fundamental steps of angiogenesis.[6] The resulting anti-angiogenic effect "starves" the tumor of essential nutrients and oxygen, impeding its growth and ability to metastasize.[2][11]

G cluster_outcomes Angiogenesis Processes VEGF VEGF Ligand VEGFR VEGFR-2 / VEGFR-3 VEGF->VEGFR Binds P Receptor Dimerization & Phosphorylation VEGFR->P Famitinib Famitinib Famitinib->P Inhibits PLCg PLCγ P->PLCg PI3K PI3K/Akt P->PI3K RAS Ras/Raf/MEK/ERK P->RAS Prolif Endothelial Cell Proliferation PLCg->Prolif Mig Migration PLCg->Mig Tube Tube Formation PLCg->Tube PI3K->Prolif PI3K->Mig PI3K->Tube RAS->Prolif RAS->Mig RAS->Tube G cluster_outcomes Tumor Cell Fate Ligand SCF / PDGF Ligands Receptor c-Kit / PDGFR Ligand->Receptor Binds P Receptor Phosphorylation Receptor->P Famitinib Famitinib Famitinib->P Inhibits PI3K PI3K/Akt Pathway P->PI3K RAS RAS/MAPK Pathway P->RAS Survival Survival PI3K->Survival Apoptosis Apoptosis PI3K->Apoptosis Inhibits Prolif Proliferation RAS->Prolif RAS->Apoptosis Inhibits G Start Start: Cancer Cell Line (e.g., BGC-823) Seed Seed Cells in 96-well Plate Start->Seed Adhere Incubate 24h (Adhesion) Seed->Adhere Treat Treat with Serial Dilutions of Famitinib Adhere->Treat Incubate Incubate 48-72h Treat->Incubate MTS Add MTS Reagent Incubate->MTS Read Measure Absorbance (490 nm) MTS->Read Incubate 2-4h Analyze Calculate % Viability & Determine IC₅₀ Read->Analyze End End Analyze->End

References

Famitinib Malate: A Technical Guide to its Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famitinib malate is a potent, orally active, small-molecule multi-targeted tyrosine kinase inhibitor (TKI).[1] It exerts its anti-tumor effects by strategically blocking key signaling pathways involved in tumor angiogenesis, proliferation, and survival. This technical guide provides an in-depth analysis of the signaling pathways inhibited by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

This compound's primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) that are frequently dysregulated in various malignancies.[2] By targeting multiple critical pathways simultaneously, this compound offers a robust approach to cancer therapy, potentially overcoming resistance mechanisms associated with single-target agents. The principal targets of famitinib include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Primarily VEGFR-2 and VEGFR-3, which are pivotal in angiogenesis, the formation of new blood vessels that supply nutrients to tumors.[3]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Specifically PDGFRβ, implicated in tumor growth and angiogenesis.[1]

  • Stem Cell Factor Receptor (c-Kit): A key driver in the proliferation and survival of various cancer cells, notably in gastrointestinal stromal tumors (GIST).[1]

  • FMS-like Tyrosine Kinase-3 (Flt-3): Crucial for the survival and proliferation of malignant cells, particularly in hematological malignancies.

  • REarranged during Transfection (RET): A proto-oncogene whose inhibition has therapeutic benefits in certain cancers.[3]

The concurrent inhibition of these pathways leads to a multifaceted anti-tumor effect, including the suppression of tumor angiogenesis, induction of cancer cell apoptosis, and overall reduction in tumor growth and metastasis.

Quantitative Data: Potency and Clinical Efficacy

The inhibitory activity of this compound has been quantified through both preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseIC50 Value (nM)
c-Kit2.3[1]
VEGFR-24.7[1]
PDGFRβ6.6[1]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Clinical Efficacy of Famitinib in Refractory Metastatic Colorectal Cancer (mCRC) - Phase II Trial (NCT01762293)
EndpointFamitinib (n=92)Placebo (n=51)P-value
Median Progression-Free Survival (PFS) 2.8 months1.5 months0.004[3]
Disease Control Rate (DCR) 59.8%31.4%0.002[3]
Objective Response Rate (ORR) 2.2%0.0%0.540[3]
Median Overall Survival (OS) 7.4 months7.2 months0.657[3]

Signaling Pathway Inhibition Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound.

Famitinib_VEGFR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis Famitinib Famitinib Famitinib->VEGFR2 Inhibits

Famitinib inhibits the VEGFR-2 signaling pathway.

Famitinib_cKit_PDGFR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF cKit c-Kit SCF->cKit Binds PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR Binds PI3K PI3K cKit->PI3K RAS RAS cKit->RAS PDGFR->PI3K PDGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Famitinib Famitinib Famitinib->cKit Inhibits Famitinib->PDGFR Inhibits

Famitinib inhibits c-Kit and PDGFRβ signaling pathways.

Detailed Experimental Methodologies

In Vitro Kinase Inhibition Assay (Representative Protocol)

To determine the IC50 values of this compound against target kinases such as VEGFR-2, c-Kit, and PDGFRβ, a common method is a radiometric or luminescence-based kinase assay.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of purified recombinant kinases.

Materials:

  • Purified recombinant human VEGFR-2, c-Kit, or PDGFRβ kinase domain.

  • Specific peptide substrate for each kinase (e.g., Poly(Glu, Tyr) 4:1).

  • ATP (Adenosine triphosphate), including a radiolabeled version ([γ-³³P]ATP) for the radiometric assay.

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 0.03% Triton X-100).

  • This compound dissolved in DMSO.

  • 96-well plates.

  • Phosphoric acid (for stopping the reaction in radiometric assays).

  • Filter mats.

  • Scintillation counter.

  • For luminescence-based assays (e.g., ADP-Glo™): ADP-Glo™ Reagent and Kinase Detection Reagent.

Procedure (Radiometric Method):

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound or DMSO (as a control).

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 40 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer a portion of the reaction mixture onto a filter mat.

  • Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each famitinib concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the famitinib concentration and fitting the data to a sigmoidal dose-response curve.

Procedure (Luminescence-Based ADP-Glo™ Method):

  • Follow steps 1 and 2 from the radiometric method.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value as described above.

Kinase_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Inhibitor Prepare Famitinib Dilutions Combine Combine Kinase, Substrate, and Famitinib in Plate Prep_Inhibitor->Combine Prep_Reagents Prepare Kinase, Substrate, and ATP Solution Prep_Reagents->Combine Initiate Initiate Reaction with ATP Combine->Initiate Incubate Incubate Initiate->Incubate Stop_Reaction Stop Reaction (e.g., with Phosphoric Acid) Incubate->Stop_Reaction Measure_Signal Measure Signal (Radiometric or Luminescence) Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for an in vitro kinase inhibition assay.
In Vivo Tumor Xenograft Study (Representative Protocol)

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Human cancer cell line (e.g., BGC-823 gastric cancer cells).

  • Female BALB/c athymic nude mice (6-8 weeks old).

  • Phosphate-buffered saline (PBS).

  • This compound formulated for oral gavage (e.g., in physiological saline).

  • Calipers for tumor measurement.

Procedure:

  • Cell Culture and Implantation:

    • Culture the cancer cells under standard conditions.

    • Harvest and resuspend the cells in PBS at a concentration of 1x10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When the tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound to the treatment group via oral gavage daily for a specified period (e.g., 3 weeks).

    • Administer the vehicle (e.g., physiological saline) to the control group following the same schedule.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions (length and width) with calipers twice weekly.

    • Calculate the tumor volume using the formula: V = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the treatment period, sacrifice the mice.

    • Excise the tumors and measure their final weight and volume.

    • Compare the tumor growth between the famitinib-treated and control groups to assess efficacy.

Clinical Trial Protocol Summary (NCT01762293)

Title: A Multicenter, Randomized, Double-Blinded, Placebo-Controlled, Phase II Clinical Trial to Evaluate the Safety and Efficacy of Famitinib in Patients with Refractory Metastatic Colorectal Cancer.

Objective: To determine if famitinib can improve progression-free survival compared to placebo in patients with advanced colorectal cancer who have failed at least two previous lines of chemotherapy.

Study Design:

  • Phase: II

  • Allocation: Randomized

  • Intervention Model: Parallel Assignment

  • Masking: Double-Blind (Patient, Investigator)

  • Primary Purpose: Treatment

Patient Population:

  • Inclusion Criteria:

    • Histologically confirmed metastatic colorectal cancer.

    • Progressive disease after at least two prior lines of standard chemotherapy.

    • ECOG performance status of 0-1.

    • Adequate organ function.

  • Exclusion Criteria:

    • Prior treatment with famitinib.

    • Uncontrolled hypertension.

    • Significant cardiovascular disease.

Treatment Arms:

  • Experimental Arm: Famitinib administered orally once daily.

  • Placebo Arm: Placebo administered orally once daily.

Primary Outcome Measure:

  • Progression-Free Survival (PFS).

Secondary Outcome Measures:

  • Overall Survival (OS).

  • Objective Response Rate (ORR).

  • Disease Control Rate (DCR).

  • Safety and tolerability.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action centered on the inhibition of key signaling pathways involved in tumorigenesis and angiogenesis. Its potent in vitro activity against VEGFR-2, c-Kit, and PDGFRβ translates into clinically meaningful efficacy in slowing disease progression in heavily pretreated cancer patients. The provided technical information, including quantitative data and experimental methodologies, serves as a valuable resource for the scientific community to further explore and develop the therapeutic potential of this compound.

References

Famitinib Malate: A Technical Guide to Molecular Targets and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famitinib malate is a potent, orally available, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor and anti-angiogenic activities.[1] Developed by Jiangsu Hengrui Medicine Co., Ltd., famitinib targets several receptor tyrosine kinases (RTKs) implicated in oncogenesis, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit). This technical guide provides a comprehensive overview of the molecular targets of this compound, its binding affinities, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Introduction

This compound is a small molecule inhibitor that represents a significant therapeutic advance in the treatment of various solid tumors.[2] Its mechanism of action is centered on the inhibition of multiple RTKs that are crucial for tumor growth, proliferation, and angiogenesis.[3] By simultaneously blocking these pathways, famitinib can overcome some of the resistance mechanisms that develop against single-target agents. This document serves as a detailed resource for understanding the core molecular interactions of this compound.

Molecular Targets and Binding Affinity

This compound exhibits potent inhibitory activity against a range of tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined for its primary targets through various in vitro kinase assays.

Quantitative Binding Affinity Data

The following table summarizes the reported IC50 values of this compound for its key molecular targets.

Target KinaseIC50 (nM)
c-Kit2.3[4][5][6][7]
VEGFR-24.7[4][5][6][7]
PDGFRβ6.6[4][5][6][7]
VEGFR3Data not publicly available
FMS-like tyrosine kinase-3 (FLT3)Data not publicly available
RETData not publicly available

Note: While famitinib is known to inhibit VEGFR3, FLT3, and RET, specific IC50 values from publicly available, peer-reviewed literature were not identified in the conducted search.[3]

Signaling Pathways

This compound exerts its therapeutic effects by inhibiting the downstream signaling cascades initiated by the activation of its target RTKs. The primary pathways affected are crucial for cell proliferation, survival, and angiogenesis.

VEGFR Signaling Pathway

The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that is central to angiogenesis. Famitinib inhibits the autophosphorylation of VEGFR-2, thereby blocking downstream signaling through pathways such as PLCγ-PKC-MAPK and PI3K-Akt, which ultimately leads to a reduction in endothelial cell proliferation, migration, and new blood vessel formation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Famitinib Famitinib Famitinib->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition by Famitinib.
PDGFRβ and c-Kit Signaling Pathways

Platelet-derived growth factor receptor beta (PDGFRβ) and c-Kit are involved in cell proliferation, survival, and migration. Ligand binding to these receptors leads to their dimerization and autophosphorylation, activating downstream pathways like PI3K-Akt and MAPK. Famitinib blocks this initial phosphorylation step, thereby inhibiting these pro-survival and proliferative signals in tumor cells and pericytes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFRb PDGFRβ PI3K PI3K PDGFRb->PI3K Activates RAS RAS PDGFRb->RAS Activates cKit c-Kit cKit->PI3K Activates cKit->RAS Activates Akt Akt PI3K->Akt CellSurvival Cell Proliferation, Survival, Migration Akt->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellSurvival PDGF PDGF PDGF->PDGFRb Binds SCF SCF SCF->cKit Binds Famitinib Famitinib Famitinib->PDGFRb Inhibits Famitinib->cKit Inhibits

PDGFRβ and c-Kit Signaling Inhibition by Famitinib.

Experimental Protocols

The determination of famitinib's binding affinity (IC50) is typically performed using in vitro kinase assays. Below is a generalized protocol for a Homogeneous Time-Resolved Fluorescence (HTRF®) kinase assay, a common method for such determinations.

HTRF® Kinase Assay Protocol (Generalized)

Objective: To determine the in vitro inhibitory activity of this compound against a specific tyrosine kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, c-Kit, PDGFRβ)

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound (or other test compounds)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT)

  • HTRF® detection buffer

  • Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • 384-well low-volume microplates

  • HTRF®-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add the test compound (famitinib) or vehicle (DMSO control). b. Add the recombinant kinase and the biotinylated substrate peptide to each well. c. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-kinase interaction. d. Initiate the kinase reaction by adding ATP. e. Incubate for a specific duration (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Detection: a. Stop the kinase reaction by adding HTRF® detection buffer containing EDTA. b. Add the Eu3+ cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 mixture to each well. c. Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.

  • Data Acquisition: a. Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665). b. The HTRF® ratio (665 nm / 620 nm * 10,000) is calculated, which is proportional to the extent of substrate phosphorylation.

  • Data Analysis: a. Plot the HTRF® ratio against the logarithm of the famitinib concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis CompoundPrep Prepare Famitinib Serial Dilutions Dispense Dispense Famitinib, Kinase, and Substrate into Microplate CompoundPrep->Dispense ReagentPrep Prepare Kinase, Substrate, and ATP Solutions ReagentPrep->Dispense Incubate1 Pre-incubation Dispense->Incubate1 AddATP Add ATP to Initiate Reaction Incubate1->AddATP Incubate2 Incubate for Phosphorylation AddATP->Incubate2 StopReaction Stop Reaction with EDTA-containing Buffer Incubate2->StopReaction AddDetection Add HTRF® Detection Reagents StopReaction->AddDetection Incubate3 Incubate for Signal Development AddDetection->Incubate3 ReadPlate Read Plate on HTRF® Reader Incubate3->ReadPlate CalculateIC50 Calculate IC50 Value ReadPlate->CalculateIC50

Generalized Experimental Workflow for IC50 Determination.

Conclusion

This compound is a potent multi-targeted tyrosine kinase inhibitor with high affinity for key RTKs involved in tumor angiogenesis and proliferation, namely c-Kit, VEGFR-2, and PDGFRβ. Its ability to simultaneously inhibit these pathways provides a strong rationale for its clinical efficacy in various solid tumors. This guide provides foundational technical information for researchers and professionals in the field of drug development, offering a clear overview of famitinib's molecular targets, binding affinities, and the methodologies used for their determination. Further research to elucidate the precise binding affinities for its other targets will provide a more complete understanding of its pharmacological profile.

References

Famitinib Malate: A Technical Guide for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of famitinib malate, a multi-targeted tyrosine kinase inhibitor (TKI), with a specific focus on its application in angiogenesis research. This compound is a potent small-molecule inhibitor targeting several receptor tyrosine kinases integral to tumor growth, proliferation, and, most critically, angiogenesis—the formation of new blood vessels that supply nutrients to tumors.[1][2] Its ability to simultaneously block multiple signaling pathways makes it a valuable tool for investigating cancer biology and a promising candidate for therapeutic development.[1][3]

Mechanism of Action: Multi-Targeted Inhibition of Angiogenesis

This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting a range of receptor tyrosine kinases (RTKs).[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3) and Platelet-Derived Growth Factor Receptors (PDGFRs), both of which are pivotal in the angiogenesis process.[1][4][5]

By blocking VEGFR-2, famitinib directly inhibits the signaling cascade initiated by VEGF, a major mediator of tumor angiogenesis, thereby suppressing endothelial cell proliferation and migration.[6] The inhibition of PDGFR disrupts the recruitment of pericytes, which are crucial for the maturation and stability of new blood vessels.[7]

Beyond these core anti-angiogenic targets, famitinib also potently inhibits stem cell factor receptor (c-Kit) and FMS-like tyrosine kinase-3 (Flt-3).[1][8] This multi-faceted approach not only starves the tumor of its blood supply but also directly impacts tumor cell proliferation and survival, potentially reducing the likelihood of resistance development compared to single-target therapies.[1]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF c-Kit c-Kit SCF->c-Kit Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/Raf/MEK/ERK) VEGFR2->Downstream PDGFR->Downstream c-Kit->Downstream Famitinib This compound Famitinib->VEGFR2 Famitinib->PDGFR Famitinib->c-Kit Angiogenesis Angiogenesis Downstream->Angiogenesis Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound signaling pathway inhibition.

Quantitative Preclinical Data

Famitinib has demonstrated potent inhibitory activity in both enzymatic and cell-based assays, which translates to significant tumor growth inhibition in xenograft models.

In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of famitinib against key receptor tyrosine kinases and in various cancer cell lines.

Target / Cell LineIC50 Value (nM)Reference
Kinase Activity
VEGFR24.7 ± 2.9[4]
c-Kit2.3 ± 2.6[4]
PDGFRβ6.6 ± 1.1[4]
Cellular Activity
BGC-823 (Gastric Cancer)3600[4]
MGC-803 (Gastric Cancer)3100[4]
In Vivo Antitumor Efficacy

Famitinib has shown significant efficacy in reducing tumor growth in vivo. The primary mechanism for this effect is the inhibition of angiogenesis.

Xenograft ModelTreatmentOutcomeResultReference
BGC-823 (Gastric Cancer)Famitinib (50 mg/kg)Tumor Volume (Day 21)395.2 mm³ (vs. 2690.5 mm³ in control)[4]
BGC-823 (Gastric Cancer)FamitinibTumor Inhibitory Ratio85.4%[4][5]
LLC (Murine Lung Cancer)Irradiation + anti-PD-1 + FamitinibTumor Volume (Day 28)116.7 mm³ (vs. 4814 mm³ in control)[9]

Pharmacokinetic Profile

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of famitinib.

ParameterValueConditionReference
Half-life (t½)
Famitinib28.7 - 33.8 hoursSingle Dose, Phase I[8]
M3 (metabolite)41.3 - 47.7 hoursSingle Dose, Phase I[8]
Food Effect
Cmax (High-fat meal)15.6% decreaseSingle 25mg dose[10]
AUC (High-fat meal)5.0% increaseSingle 25mg dose[10]
Drug Interactions
Cmax (with Rifampin)48% decreaseSingle 25mg dose[11]
AUC (with Rifampin)69% decreaseSingle 25mg dose[11]

Experimental Protocols

This section details common methodologies used to evaluate the anti-angiogenic and antitumor effects of famitinib.

In Vitro Cell Proliferation Assay (MTS Assay)

This assay is used to measure the inhibitory effect of famitinib on cancer cell growth.

  • Cell Seeding : Gastric cancer cells (e.g., BGC-823, MGC-803) are seeded into 96-well plates and cultured overnight to allow for attachment.[4]

  • Drug Treatment : Cells are treated with a range of famitinib concentrations (e.g., 0.6 to 20.0 µM) for specified time periods (e.g., 24, 48, 72 hours).[4]

  • MTS Reagent : 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent is added to each well.

  • Incubation : Plates are incubated to allow viable cells to convert the MTS into a formazan product.

  • Data Acquisition : The absorbance is measured using a microplate reader. The quantity of formazan product is directly proportional to the number of living cells.

  • Analysis : IC50 values are calculated by plotting cell viability against drug concentration.

In Vivo Xenograft Tumor Model

This model assesses the antitumor efficacy of famitinib in a living organism.

G A 1. Cell Implantation Human cancer cells (e.g., BGC-823) are subcutaneously injected into nude mice. B 2. Tumor Growth Mice are monitored until tumors reach a specified volume (e.g., 50-100 mm³). A->B C 3. Randomization Mice are randomly assigned to treatment (Famitinib) or control (Vehicle) groups. B->C D 4. Drug Administration Famitinib is administered orally, once daily, at a specified dose (e.g., 50 mg/kg). C->D E 5. Monitoring & Measurement Tumor volume and body weight are measured regularly (e.g., every 3 days). D->E F 6. Endpoint & Analysis After a set period (e.g., 21 days), mice are sacrificed. Tumors are excised, weighed, and analyzed. E->F G 7. Further Analysis Tumor tissues are processed for immunohistochemistry (e.g., CD34 staining) to assess microvessel density. F->G

References

Preclinical Profile of Famitinib Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for famitinib malate, a multi-targeted tyrosine kinase inhibitor (TKI). The information presented herein is intended to support researchers, scientists, and professionals involved in drug development by detailing the compound's mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Introduction

This compound (SHR1020) is an orally active, small-molecule TKI that has demonstrated a broad spectrum of antitumor activities in preclinical models.[1][2] Developed as a potent inhibitor of several receptor tyrosine kinases critical for tumor growth and angiogenesis, famitinib has been investigated for the treatment of various solid tumors.[2][3] Its mechanism involves the simultaneous targeting of pathways involved in tumor cell proliferation, survival, and the formation of tumor-associated vasculature.[3] This document synthesizes the key preclinical findings to provide a detailed technical resource.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[3] Its primary targets include vascular endothelial growth factor receptor 2 (VEGFR-2), c-Kit, and platelet-derived growth factor receptor β (PDGFRβ).[2][3] By blocking the activity of these kinases, famitinib disrupts downstream signaling cascades, leading to the inhibition of angiogenesis and direct antitumor effects on cancer cells.[2]

Kinase Inhibitory Activity

In enzymatic assays, famitinib has shown potent inhibitory activity against its primary targets. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target KinaseIC50 (nM)
c-Kit2.3
VEGFR-24.7
PDGFRβ6.6

Data sourced from MedChemExpress.[3]

Famitinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibits cKit c-Kit Proliferation Cell Proliferation cKit->Proliferation Inhibits PDGFRb PDGFRβ Survival Cell Survival PDGFRb->Survival Inhibits Famitinib This compound Famitinib->VEGFR2 Famitinib->cKit Famitinib->PDGFRb

Caption: this compound Signaling Pathway Inhibition.

In Vitro Studies

Preclinical evaluation in cell-based assays has demonstrated famitinib's potent anti-proliferative and pro-apoptotic effects in cancer cell lines.

Anti-proliferative Activity in Gastric Cancer

Famitinib has been shown to inhibit the growth of human gastric cancer cell lines in a dose-dependent manner.[2] The IC50 values for specific cell lines after 48 hours of treatment are detailed below.

Cell LineIC50 (µM)
BGC-8233.6
MGC-8033.1

Data sourced from a study on famitinib's activity in human gastric cancer cells.[2]

Effects on Cell Cycle and Apoptosis

Studies using flow cytometry have revealed that famitinib induces cell cycle arrest at the G2/M phase in gastric cancer cells.[2][3] Furthermore, famitinib treatment leads to a dose-dependent increase in apoptosis, or programmed cell death.[2][3]

In_Vitro_Workflow cluster_assays Endpoint Assays start Cancer Cell Culture (e.g., BGC-823, MGC-803) treatment Treat with varying concentrations of This compound start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mts Cell Viability (MTS Assay) incubation->mts flow Cell Cycle & Apoptosis (Flow Cytometry) incubation->flow western Protein Expression (Western Blot) incubation->western data_analysis Data Analysis (Calculate IC50, Quantify Cell Cycle Phases) mts->data_analysis flow->data_analysis western->data_analysis

Caption: Workflow for a typical In Vitro Cell-Based Assay.

In Vivo Studies

The antitumor efficacy of famitinib has been validated in animal models, primarily using human tumor xenografts in immunocompromised mice.

Antitumor Efficacy in Gastric Cancer Xenografts

In a xenograft model using the BGC-823 human gastric cancer cell line, orally administered famitinib significantly inhibited tumor growth.[2] The study identified an optimal dose of 50 mg/kg, which demonstrated a strong inhibitory effect with manageable toxicity.[2] After 21 days of treatment, a significant reduction in tumor volume was observed compared to the control group.[2]

Treatment GroupDoseMean Tumor Volume (mm³)Tumor Inhibition Rate (%)
Control-2690.50.0
Famitinib50 mg/kg395.285.3
5-Fluorouracil10 mg/kg1680.314.9
Cisplatin3 mg/kg987.349.9
Paclitaxel10 mg/kg1577.620.0

Data derived from a study in BGC-823 xenograft models.[2] These results highlight that famitinib exhibited a greater tumor suppression effect (>85% inhibition) compared to standard chemotherapeutic agents like 5-fluorouracil, cisplatin, or paclitaxel alone.[2][3] The primary mechanism for this in vivo effect was determined to be the inhibition of angiogenesis.[2]

In_Vivo_Workflow cluster_analysis Post-Mortem Analysis start Implant Human Cancer Cells (e.g., BGC-823) into Nude Mice tumor_growth Allow Tumors to Reach Palpable Size start->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treatment Administer Famitinib (p.o.) and Control Vehicle Daily randomize->treatment monitoring Monitor Tumor Volume and Body Weight (e.g., for 21 days) treatment->monitoring endpoint Sacrifice Mice, Excise Tumors monitoring->endpoint weigh Tumor Weight Measurement endpoint->weigh ihc Immunohistochemistry (e.g., CD34 for MVD) endpoint->ihc wb Western Blot (Target Proteins) endpoint->wb

Caption: Workflow for an In Vivo Xenograft Model Experiment.

Preclinical Pharmacokinetics and Safety

Pharmacokinetic studies have shown that famitinib is orally bioavailable.[4] In early clinical studies with patients, the half-life of famitinib was approximately 28.7–33.8 hours, with its major metabolite (M3) having a half-life of 41.3–47.7 hours.[4] Notably, food intake demonstrated a minimal effect on the pharmacokinetics of famitinib.[4] Preclinical safety evaluations and early clinical trials have identified potential dose-limiting toxicities, including hypertension, hand-foot skin reaction, and diarrhea.[4] Other notable side effects include hypertriglyceridemia, hypercholesterolemia, and proteinuria.[4]

Experimental Protocols

The following sections describe representative methodologies for key preclinical experiments.

Cell Viability (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cancer cells (e.g., BGC-823, MGC-803) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.6 to 20.0 µM) and a vehicle control.[2]

  • Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.[2]

  • MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[5][6]

  • Final Incubation: Incubate for 1 to 4 hours at 37°C.[5][6]

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[6]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine IC50 values using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Culture cells in 6-well plates and treat with famitinib at specified concentrations (e.g., 1/2 IC50 and IC50) for 48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

  • Fixation: Fix the cells by resuspending the pellet in 70% ice-cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[7]

  • Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 20-30 minutes at room temperature in the dark.[7]

  • Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Tumor Xenograft Study

This model assesses the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5x10^6 BGC-823 cells) into the flank of 4-6 week old female athymic nude mice.[2]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 50 mg/kg) or a vehicle control orally, once daily, for a predetermined period (e.g., 21 days).[2]

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 × length × width²) every 2-3 days. Monitor animal body weight and general health status.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. Record the final tumor weights.

  • Analysis: Analyze the tumors via immunohistochemistry for markers of angiogenesis (e.g., CD34) and/or perform western blot analysis for target protein expression.[3]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse treated cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., VEGFR-2, p-VEGFR-2, Akt, p-Akt) overnight at 4°C.[8]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH or β-actin.[8]

References

Famitinib Malate in Gastrointestinal Stromal Tumor (GIST) Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes. While the introduction of tyrosine kinase inhibitors (TKIs) like imatinib has revolutionized the treatment of GIST, primary and secondary resistance remains a significant clinical challenge. Famitinib malate, a multi-targeted TKI, has been investigated as a potential therapeutic option for patients with GIST, particularly in the setting of imatinib resistance. This technical guide provides a comprehensive overview of the research on this compound for GIST, summarizing available data, outlining experimental protocols, and visualizing key biological pathways.

Mechanism of Action and Preclinical Studies

This compound is an oral, small-molecule TKI that inhibits the activity of multiple receptor tyrosine kinases involved in tumor progression and angiogenesis. Its primary targets include:

  • c-Kit: A key driver of GIST proliferation.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and 3 (VEGFR3): Crucial mediators of angiogenesis.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Another important oncogenic driver in a subset of GISTs.

  • Fms-like tyrosine kinase 3 (Flt3) and Flt1: Also implicated in angiogenesis and tumor cell survival.[1]

By simultaneously targeting these pathways, famitinib aims to overcome resistance mechanisms that may develop with TKIs that have a more limited target profile. Preclinical studies in various cancer models have demonstrated its anti-tumor and anti-angiogenic properties. However, specific preclinical data from GIST xenograft models are not extensively available in the public domain.

Clinical Research in GIST

Famitinib has been evaluated in clinical trials for patients with advanced GIST who have progressed on or are intolerant to imatinib.

Phase I Study in Advanced Solid Tumors

A Phase I dose-escalation study of famitinib was conducted in patients with advanced solid cancers, which included one patient with GIST. This study established a recommended Phase II dose and provided initial safety and pharmacokinetic data.

Table 1: Pharmacokinetic Parameters of Famitinib and its Major Metabolite (M3) in a Phase I Study

ParameterFamitinibM3 (Metabolite)
Half-life (t½) 28.7 - 33.8 hours41.3 - 47.7 hours

Of note, one partial response was observed in a patient with GIST in this study.

Phase II Study in Imatinib-Failed GIST (NCT02336724)

A single-arm, open-label, multicenter Phase II clinical trial was initiated to specifically evaluate the efficacy and safety of famitinib in patients with advanced or metastatic GIST who had failed prior imatinib therapy.[1]

Experimental Protocol: Phase II Study (NCT02336724)

  • Objective: To evaluate the efficacy and safety of famitinib in patients with advanced GIST after imatinib failure.[1]

  • Study Design: A single-arm, open-label, multicenter study.[1]

  • Patient Population: Patients with unresectable or metastatic GIST who had progressed on or were intolerant to imatinib.

  • Intervention: Famitinib administered orally. The recommended dose from the Phase I study was 25 mg once daily.

  • Primary Outcome Measures: To be assessed based on Response Evaluation Criteria in Solid Tumors (RECIST).

  • Key Inclusion Criteria:

    • Histologically confirmed GIST.

    • Failure of prior imatinib therapy.

  • Key Exclusion Criteria:

    • Prior therapy with other TKIs targeting VEGFR, PDGFR, and c-Kit.[1]

    • Unresolved toxicities from previous treatments.[1]

As of the last update, the detailed quantitative efficacy and safety results from this Phase II trial have not been widely published in peer-reviewed journals or presented at major oncology conferences. Therefore, specific data on objective response rate (ORR), progression-free survival (PFS), overall survival (OS), and a detailed breakdown of adverse events with frequencies are not available for inclusion in this guide.

Terminated Phase III Study (NCT04409223)

A Phase III, randomized, open-label, multicenter study was initiated to compare the efficacy and safety of famitinib versus sunitinib in patients with advanced GIST after failure of imatinib therapy.[2][3] Sunitinib is a standard second-line treatment for imatinib-resistant GIST.

Experimental Protocol: Terminated Phase III Study (NCT04409223)

  • Objective: To compare the efficacy and safety of famitinib with sunitinib in the treatment of advanced GIST patients after imatinib failure.[2]

  • Study Design: A randomized, open-label, controlled, multicenter trial.[2]

  • Patient Population: Patients with advanced GIST who had failed imatinib treatment.

  • Interventions:

    • Arm 1: Famitinib

    • Arm 2: Sunitinib

  • Primary Outcome Measure: Progression-free survival (PFS) assessed by an independent review committee based on RECIST 1.1 criteria.

This study was terminated prematurely due to an "R&D strategy adjustment" by the sponsor.[2] Consequently, no efficacy or safety data from this trial are available.

Signaling Pathways in GIST and the Role of Famitinib

The primary driver of GIST is the constitutive activation of KIT or PDGFRA signaling pathways. These activated receptors lead to the downstream activation of several signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation and survival. Famitinib's mechanism of action involves the inhibition of these key upstream receptors.

GIST_Signaling_Pathway cluster_famitinib KIT c-Kit RAS RAS KIT->RAS PI3K PI3K KIT->PI3K PDGFRA PDGFRA PDGFRA->RAS PDGFRA->PI3K VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Famitinib Famitinib Famitinib->KIT Famitinib->PDGFRA Famitinib->VEGFR2 RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Figure 1. Simplified signaling pathway in GIST and points of inhibition by famitinib.

Experimental Workflow for GIST Clinical Trials

The clinical development of a TKI like famitinib for GIST typically follows a structured workflow, from initial dose-finding studies to larger efficacy trials.

GIST_Clinical_Trial_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Development cluster_endpoints Key Endpoints in_vitro In Vitro Studies (GIST Cell Lines) in_vivo In Vivo Studies (Xenograft Models) in_vitro->in_vivo phase1 Phase I Trial (Dose Escalation, Safety, PK) in_vivo->phase1 phase2 Phase II Trial (Efficacy in Imatinib-Resistant GIST) phase1->phase2 safety Safety & Tolerability (Adverse Events) phase1->safety phase3 Phase III Trial (Comparison to Standard of Care, e.g., Sunitinib) phase2->phase3 efficacy Efficacy (ORR, PFS, OS) phase2->efficacy phase3->efficacy GIST_Treatment_Logic cluster_patient Patient Journey cluster_decision cluster_options Therapeutic Options gist_diagnosis Advanced GIST Diagnosis imatinib_tx First-Line Imatinib gist_diagnosis->imatinib_tx progression Disease Progression (Resistance) imatinib_tx->progression resistance_mechanism Resistance Mechanism? progression->resistance_mechanism second_line Second-Line Therapy sunitinib Sunitinib second_line->sunitinib regorafenib Regorafenib second_line->regorafenib famitinib_investigational Famitinib (Investigational) second_line->famitinib_investigational resistance_mechanism->second_line

References

investigating famitinib malate in renal cell carcinoma models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: Investigating Famitinib Malate in Renal Cell Carcinoma Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Renal cell carcinoma (RCC) is a malignancy characterized by high vascularity, making angiogenesis a critical pathway for its growth and metastasis.[1] The von Hippel-Lindau (VHL) gene, which is frequently inactivated in the most common subtype of RCC, clear cell carcinoma, plays a central role in this process.[1] Loss of VHL function leads to the stabilization and accumulation of hypoxia-inducible factors (HIF), which in turn upregulate the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[1] VEGF signaling, primarily through VEGF Receptor 2 (VEGFR-2), is a key driver of tumor angiogenesis and has become a primary target for therapeutic intervention in RCC.[1][2]

This compound is a potent, orally available, small-molecule multi-targeted tyrosine kinase inhibitor (TKI). Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases crucial for tumor progression, including VEGFR-2, platelet-derived growth factor receptor (PDGFR), stem cell factor receptor (c-kit), and FMS-like tyrosine kinase-3 (Flt3).[3][4][5] By simultaneously targeting these pathways, famitinib exerts dual anti-tumor effects through anti-proliferative and anti-angiogenic activities.[6] This guide provides a comprehensive overview of the investigation of famitinib in preclinical and clinical models of renal cell carcinoma, detailing its mechanism of action, efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Famitinib functions as a competitive inhibitor at the ATP-binding pocket of multiple receptor tyrosine kinases.[7] In the context of RCC, its most significant activity is the inhibition of VEGFR-2. The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These include the RAS/RAF/MEK/ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is critical for cell survival and permeability. By blocking the initial phosphorylation of VEGFR-2, famitinib effectively abrogates these downstream signals, leading to an inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.

VEGFR2_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Famitinib Famitinib Famitinib->VEGFR2 Inhibits ATP Binding ATP ATP ATP->VEGFR2 Binds pVEGFR2 p-VEGFR-2 (Inactive) AKT AKT PI3K->AKT Survival Endothelial Cell Survival & Permeability AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition A1 1. Seed RCC cells in a 96-well plate (~10,000 cells/well) A2 2. Allow cells to adhere overnight in incubator B1 3. Treat cells with varying concentrations of Famitinib A2->B1 B2 4. Include vehicle control (e.g., DMSO) B3 5. Incubate for desired duration (e.g., 48-72 hours) C1 6. Add MTT solution (final conc. ~0.5 mg/mL) B3->C1 C2 7. Incubate for 2-4 hours (purple formazan forms) C3 8. Add solubilization solution (e.g., DMSO or SDS) D1 9. Read absorbance at 570 nm using a microplate reader C3->D1 D2 10. Calculate % viability and IC50 D1->D2 Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction (RIPA buffer + inhibitors) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE Gel Electrophoresis (Separate proteins by size) B->C D 4. Protein Transfer (Transfer to PVDF membrane) C->D E 5. Blocking (5% non-fat milk or BSA) D->E F 6. Primary Antibody Incubation (e.g., anti-p-VEGFR2, overnight at 4°C) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (ECL substrate) G->H I 9. Imaging & Analysis (Chemiluminescence detection) H->I Xenograft_Workflow A 1. Inject RCC cells (e.g., 786-O) subcutaneously into flank of immunocompromised mice B 2. Monitor mice for tumor growth A->B C 3. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups B->C D 4. Administer treatment: - Vehicle Control (oral gavage) - Famitinib (oral gavage) C->D E 5. Measure tumor volume and body weight regularly (e.g., 2-3 times/week) D->E F 6. At study endpoint, euthanize mice and excise tumors E->F G 7. Analyze tumors: - Weigh tumors - Perform IHC, Western Blot, etc. F->G

References

Famitinib Malate: A Multi-Targeted Tyrosine Kinase Inhibitor for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Review of Preclinical and Clinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famitinib malate, a potent oral multi-targeted tyrosine kinase inhibitor (TKI), has emerged as a promising therapeutic agent in the management of various solid tumors, including non-small cell lung cancer (NSCLC). By concurrently targeting key signaling pathways involved in tumor angiogenesis and proliferation, primarily through the inhibition of vascular endothelial growth factor receptor 2/3 (VEGFR-2/3), c-Kit, and platelet-derived growth factor receptor β (PDGFR-β), famitinib exerts a multifaceted anti-tumor effect. This technical guide provides a comprehensive overview of the preclinical and clinical data on the effects of this compound on NSCLC cells. It details the molecular mechanism of action, summarizes quantitative data on its anti-proliferative and pro-apoptotic effects, outlines experimental methodologies, and visualizes the intricate signaling pathways modulated by this novel TKI.

Introduction

Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide, with a pressing need for more effective targeted therapies. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and its inhibition represents a key therapeutic strategy. This compound is a small molecule TKI designed to block the ATP binding sites of several receptor tyrosine kinases integral to these processes.[1] This document synthesizes the available scientific literature to provide a detailed technical resource on the cellular and molecular effects of this compound in the context of NSCLC.

Mechanism of Action

This compound's primary mechanism of action involves the competitive inhibition of multiple receptor tyrosine kinases. Its principal targets include:

  • VEGFR-2/3: By blocking these receptors, famitinib disrupts the downstream signaling cascades initiated by VEGF, a key regulator of angiogenesis. This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor neovascularization.[1]

  • PDGFR-β: Inhibition of PDGFR-β, which is often expressed on pericytes and stromal cells, further contributes to the anti-angiogenic effect by destabilizing newly formed blood vessels.[2]

  • c-Kit: Targeting the stem cell factor receptor (c-Kit) interferes with pathways involved in tumor cell proliferation and survival.[1]

The concurrent inhibition of these pathways results in a potent anti-tumor effect, characterized by reduced tumor growth, induction of apoptosis, and modulation of the tumor microenvironment.

In Vitro Effects on NSCLC Cells

Preclinical studies on gastric cancer cell lines, which share some signaling pathway dysregulations with NSCLC, have demonstrated that famitinib monotherapy can significantly inhibit cell proliferation and induce programmed cell death.

Cell Viability and Proliferation

Table 1: Effect of Famitinib on Gastric Cancer Cell Proliferation

Cell Line Assay Endpoint Result Reference
BGC-823 MTS Assay Cell Viability Dose-dependent inhibition [3]

| MGC-803 | MTS Assay | Cell Viability | Dose-dependent inhibition |[3] |

Apoptosis

Famitinib treatment has been demonstrated to induce apoptosis in cancer cells. Flow cytometry analysis and TUNEL assays have confirmed a dose-dependent increase in the apoptotic cell population.

Table 2: Induction of Apoptosis by Famitinib in Gastric Cancer Cells

Cell Line Assay Endpoint Result Reference
BGC-823 Flow Cytometry, TUNEL Apoptotic Cells Dose-dependent increase [3]

| MGC-803 | Flow Cytometry, TUNEL | Apoptotic Cells | Dose-dependent increase |[3] |

Cell Cycle Arrest

Investigations into the effect of famitinib on cell cycle progression have revealed its ability to induce cell cycle arrest, primarily at the G2/M phase. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

Table 3: Famitinib-Induced Cell Cycle Arrest in Gastric Cancer Cells

Cell Line Assay Endpoint Result Reference
BGC-823 Flow Cytometry (PI Staining) Cell Cycle Distribution G2/M phase arrest [3]

| MGC-803 | Flow Cytometry (PI Staining) | Cell Cycle Distribution | G2/M phase arrest |[3] |

In Vivo Effects on NSCLC Models

In vivo studies using xenograft models have corroborated the anti-tumor activity of famitinib observed in vitro. A study utilizing a murine lung cancer model demonstrated that famitinib, in combination with radioimmunotherapy, significantly inhibited tumor growth.

Table 4: In Vivo Efficacy of Famitinib in a Murine Lung Cancer Model (Combination Therapy)

Treatment Group Mean Tumor Volume (mm³) on Day 28 Reference
Control 4814 ± 1022 [4]
Irradiation 487.5 ± 94.39 [4]
Anti-PD-1 3046 ± 664.5 [4]
Irradiation + Famitinib 349.2 ± 41.17 [4]
Irradiation + Anti-PD-1 280.9 ± 11.99 [4]

| Irradiation + Anti-PD-1 + Famitinib | 116.7 ± 20.96 |[4] |

These findings highlight the potent anti-tumor effect of famitinib in a living organism and its potential for synergistic activity with other cancer therapies.

Clinical Efficacy in NSCLC

Clinical trials have primarily evaluated famitinib in combination with immunotherapy, specifically the anti-PD-1 antibody camrelizumab, for the treatment of advanced NSCLC. These studies have demonstrated promising efficacy and a manageable safety profile.

Table 5: Clinical Trial Data for Famitinib in Combination with Camrelizumab for Advanced NSCLC

Trial ID Treatment Line ORR (%) DCR (%) Median PFS (months) Reference
NCT04346381 First-line (PD-L1 TPS ≥1%) 53.7 92.7 16.6 [5]
ChiCTR1900026641 Previously Treated 30.4 95.7 6.9 [6]

| NCT04346381 (Cohort) | Previously Treated (Chemo + IO) | 7.5 | 80.0 | 5.4 |[7] |

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; IO: Immunotherapy

Signaling Pathways Modulated by Famitinib

Famitinib exerts its anti-tumor effects by inhibiting key signaling pathways downstream of VEGFR2 and PDGFRβ. These pathways, including the PI3K/Akt and MAPK/ERK pathways, are crucial for cell proliferation, survival, and angiogenesis.

Famitinib_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PDGFRb->PI3K PDGFRb->RAS Famitinib This compound Famitinib->VEGFR2 Famitinib->PDGFRb Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Migration_Angiogenesis Cell Migration & Angiogenesis ERK->Migration_Angiogenesis

Caption: Famitinib inhibits VEGFR2 and PDGFRβ signaling pathways.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the preclinical evaluation of famitinib.

Cell Viability Assay (MTT/MTS Assay)
  • Objective: To determine the effect of famitinib on the metabolic activity and proliferation of NSCLC cells.

  • Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed NSCLC cells (e.g., A549, H1975) in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT or MTS reagent to each well and incubate for 1-4 hours.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[3]

Cell_Viability_Workflow A Seed NSCLC cells in 96-well plate B Treat with Famitinib (various concentrations) A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT/MTS reagent C->D E Incubate for 1-4 hours D->E F Add solubilizer (for MTT) E->F G Read absorbance E->G F->G H Calculate IC50 G->H

Caption: Workflow for a typical cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the percentage of apoptotic and necrotic cells following famitinib treatment.

  • Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Protocol Outline:

    • Treat NSCLC cells with famitinib for a predetermined time.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic populations.[3]

Apoptosis_Assay_Workflow A Treat NSCLC cells with Famitinib B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate in dark E->F G Analyze by Flow Cytometry F->G H Quantify Apoptosis G->H

Caption: Workflow for apoptosis detection by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Objective: To determine the effect of famitinib on the cell cycle distribution of NSCLC cells.

  • Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Protocol Outline:

    • Treat NSCLC cells with famitinib for the desired duration.

    • Harvest the cells and wash with PBS.

    • Fix the cells in cold 70% ethanol to permeabilize the membranes.

    • Wash the fixed cells and treat with RNase A to remove RNA.

    • Stain the cells with propidium iodide.

    • Analyze the DNA content by flow cytometry and quantify the percentage of cells in each phase of the cell cycle.[3]

Cell_Cycle_Workflow A Treat NSCLC cells with Famitinib B Harvest and wash cells A->B C Fix in cold ethanol B->C D Treat with RNase A C->D E Stain with Propidium Iodide D->E F Analyze by Flow Cytometry E->F G Determine cell cycle distribution F->G

Caption: Workflow for cell cycle analysis using PI staining.

Western Blotting
  • Objective: To analyze the expression and phosphorylation status of proteins in the VEGFR2 and PDGFRβ signaling pathways following famitinib treatment.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect target proteins.

  • Protocol Outline:

    • Treat NSCLC cells with famitinib and prepare cell lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-VEGFR2, VEGFR2, p-Akt, Akt, p-ERK, ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a potent multi-targeted TKI with significant anti-tumor activity in NSCLC. Its ability to inhibit key drivers of angiogenesis and cell proliferation, coupled with promising clinical data in combination therapies, positions it as a valuable agent in the therapeutic arsenal against this challenging disease. Further preclinical studies to elucidate its precise effects on a broader range of NSCLC subtypes and to identify predictive biomarkers will be crucial for optimizing its clinical application. This technical guide provides a foundational understanding of the preclinical and clinical evidence supporting the use of this compound in NSCLC, offering a valuable resource for ongoing research and drug development efforts.

References

Famitinib Malate: A Technical Guide to Overcoming Chemoresistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoresistance remains a formidable obstacle in the clinical management of cancer, leading to treatment failure and disease progression. Famitinib malate, a multi-targeted tyrosine kinase inhibitor (TKI), has emerged as a promising agent in oncology, particularly in the context of tumors refractory to conventional therapies. This technical guide provides an in-depth analysis of this compound's core mechanisms in modulating chemoresistance, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanism of Action: A Multi-Pronged Approach to Chemoresistance

This compound exerts its anti-cancer effects by simultaneously inhibiting several receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis. Its primary targets include vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (c-Kit), and FMS-like tyrosine kinase 3 (Flt-3)[1]. This multi-targeted approach is fundamental to its ability to counteract the multifactorial nature of chemoresistance.

Reversal of Chemoresistance

While direct evidence of this compound's interaction with specific chemotherapy agents in resistant cell lines is still emerging, its efficacy in patients with platinum-resistant cancers suggests a role in overcoming resistance mechanisms[2][3][4]. The proposed mechanisms by which famitinib may reverse chemoresistance include:

  • Inhibition of Drug Efflux Pumps: A major mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRG2), which actively pump chemotherapeutic drugs out of cancer cells. Although direct studies on famitinib's effect on these transporters are limited, other TKIs have been shown to inhibit their function, suggesting a potential similar mechanism for famitinib[5][6][7].

  • Modulation of Pro-Survival Signaling Pathways: Chemoresistant cancer cells often exhibit hyperactivation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which promote cell survival and inhibit apoptosis. By targeting upstream RTKs, famitinib can effectively dampen these survival signals, thereby re-sensitizing cancer cells to the cytotoxic effects of chemotherapy[4][8][9][10][11][12].

  • Induction of Apoptosis: Famitinib has been shown to induce apoptosis in cancer cells. In chemoresistant cells, which are often apoptosis-resistant, famitinib may help to lower the threshold for apoptosis induction by chemotherapeutic agents[1].

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from preclinical and clinical studies, highlighting the efficacy of this compound.

Table 1: Preclinical Efficacy of this compound
Cell LineCancer TypeIC50 of Famitinib (µM)In Vivo ModelTreatmentTumor Growth Inhibition (%)Reference
BGC-823Gastric Cancer3.6BGC-823 XenograftFamitinib (50 mg/kg)85.4[1]
MGC-803Gastric Cancer3.1---[1]
Table 2: Clinical Efficacy of this compound in Chemoresistant Cancers
Cancer TypeTreatment RegimenPatient PopulationObjective Response Rate (ORR) (%)Disease Control Rate (DCR) (%)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)Reference
Platinum-Resistant Ovarian CancerFamitinib + CamrelizumabPlatinum-resistant/refractory24.354.14.118.9[2][3]
Platinum-Progressive Urothelial CarcinomaFamitinib + CamrelizumabProgressed after platinum-based chemotherapy30.6-4.112.9[4]
Refractory Metastatic Colorectal CancerFamitinibFailed at least two lines of chemotherapy2.259.82.87.4[13]
Advanced Triple-Negative Breast CancerFamitinib + Camrelizumab + Nab-paclitaxelTreatment-naïve, immunomodulatory81.3-13.6Not Reached[3][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by famitinib and a general workflow for assessing chemoresistance reversal.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR / c-Kit PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pgp P-glycoprotein (ABCB1) Chemo Chemotherapeutic Drug Pgp->Chemo Effluxes Chemo->Apoptosis Induces Famitinib Famitinib Famitinib->RTK Inhibits Famitinib->Pgp Inhibits (inferred)

Famitinib's multifaceted inhibition of chemoresistance pathways.

G start Start cell_culture Culture Chemoresistant and Sensitive Cancer Cell Lines start->cell_culture treatment Treat cells with Chemotherapy Agent +/- this compound cell_culture->treatment xenograft In Vivo Xenograft Model cell_culture->xenograft mts_assay Cell Viability Assay (MTS) treatment->mts_assay western_blot Western Blot Analysis (Apoptosis & Signaling Proteins) treatment->western_blot ic50 Determine IC50 Values mts_assay->ic50 end End ic50->end western_blot->end tumor_measurement Measure Tumor Volume and Weight xenograft->tumor_measurement tumor_measurement->end

Workflow for evaluating famitinib's effect on chemoresistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in overcoming chemoresistance.

Cell Viability Assay (MTS Assay)

This assay is used to determine the cytotoxic effects of famitinib and/or chemotherapeutic agents on cancer cells.

  • Materials:

    • Chemoresistant and sensitive cancer cell lines

    • 96-well plates

    • Complete culture medium

    • This compound stock solution (dissolved in DMSO)

    • Chemotherapeutic agent stock solution

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

    • Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of this compound.

    • Replace the medium with the drug-containing medium and incubate for 48-72 hours.

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis and Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in apoptosis and key signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Lyse cells and quantify protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the expression of target proteins to a loading control like β-actin.

In Vivo Xenograft Model

This model is used to evaluate the in vivo efficacy of famitinib in combination with chemotherapy in a tumor-bearing mouse model.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Chemoresistant cancer cells

    • Matrigel (optional)

    • This compound formulation for oral gavage

    • Chemotherapeutic agent for injection

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject 1-5 x 10^6 chemoresistant cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (e.g., vehicle control, chemotherapy alone, famitinib alone, combination therapy).

    • Administer treatments as per the defined schedule (e.g., daily oral gavage of famitinib, weekly intraperitoneal injection of chemotherapy).

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

This compound demonstrates significant potential in the management of chemoresistant cancers through its multi-targeted inhibition of key signaling pathways involved in tumor cell survival, proliferation, and angiogenesis. While further preclinical studies are warranted to fully elucidate its direct effects on specific chemoresistance mechanisms, such as the inhibition of ABC transporters, the existing clinical data in heavily pre-treated patient populations are highly encouraging. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this compound in overcoming the challenge of chemoresistance in cancer.

References

An In-Depth Technical Guide to the Discovery and Development of Famitinib Malate

Author: BenchChem Technical Support Team. Date: November 2025

A Multi-Targeted Tyrosine Kinase Inhibitor for Oncological Indications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib malate is a novel, orally active small-molecule multi-targeted tyrosine kinase inhibitor (TKI) that has emerged as a promising therapeutic agent in the landscape of targeted cancer therapies. Developed by Jiangsu Hengrui Medicine Co., Ltd., this compound potently inhibits several receptor tyrosine kinases (RTKs) that are pivotal in tumor growth, angiogenesis, and metastasis.[1] This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound exerts its anti-tumor effects by concurrently targeting multiple RTKs, primarily the vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (c-Kit).[1] It also demonstrates inhibitory activity against FMS-like tyrosine kinase-3 (Flt-3).[1] By blocking these signaling pathways, this compound disrupts crucial processes for tumor progression, including angiogenesis, cell proliferation, and survival.[1]

Inhibition of Angiogenesis

The primary mechanism of this compound involves the inhibition of VEGFR-2 and VEGFR-3, key mediators of angiogenesis—the formation of new blood vessels that supply nutrients to tumors.[1] By blocking these receptors, famitinib effectively impedes the tumor's blood supply, hindering its growth and potential for metastasis.[1]

Inhibition of Tumor Cell Proliferation and Survival

This compound also targets PDGFRs and c-Kit, which are frequently overexpressed or mutated in various cancer cells and are integral to their proliferation and survival.[1] Inhibition of these pathways leads to reduced tumor cell viability and the induction of apoptosis (programmed cell death).[1]

Preclinical Development

The preclinical evaluation of this compound established its potent and selective inhibitory activity and demonstrated its anti-tumor efficacy in a range of cancer models.

Kinase Inhibition Profile

This compound has been shown to be a potent inhibitor of its target kinases. The half-maximal inhibitory concentration (IC50) values against key targets are summarized in the table below.

Target KinaseIC50 (nM)
c-Kit2.3
VEGFR-24.7
PDGFRβ6.6

Table 1: In vitro kinase inhibitory activity of this compound.

In Vitro Cellular Activity

In vitro studies using various cancer cell lines have demonstrated the ability of this compound to inhibit cell proliferation and induce apoptosis.

In human gastric cancer cell lines BGC-823 and MGC-803, famitinib inhibited cell growth in a dose-dependent manner.[2] The treatment also induced cell cycle arrest at the G2/M phase and triggered apoptosis.[2]

Cell LineIC50 (µM) for Cell Growth Inhibition
BGC-8233.6
MGC-8033.1

Table 2: IC50 values of this compound for the inhibition of cell growth in human gastric cancer cell lines.[2]

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound was evaluated in vivo using xenograft models. In a BGC-823 gastric cancer xenograft model, oral administration of famitinib significantly suppressed tumor growth by inhibiting angiogenesis.[2]

Clinical Development

This compound has undergone extensive clinical evaluation in various solid tumors, demonstrating promising efficacy and a manageable safety profile.

Pharmacokinetics

Phase I clinical trials have characterized the pharmacokinetic profile of this compound in patients with advanced solid tumors.

ParameterValue
Time to Maximum Concentration (Tmax)3.3 - 5.3 hours
Half-life (t1/2) of famitinib28.7 - 33.8 hours
Half-life (t1/2) of major metabolite (M3)41.3 - 47.7 hours

Table 3: Pharmacokinetic parameters of this compound in cancer patients.[3][4]

A study on the effect of the CYP3A4 inducer rifampin on famitinib pharmacokinetics revealed that co-administration significantly decreased the Cmax and AUC of famitinib, suggesting that concomitant use with strong CYP3A4 inducers should be approached with caution.[5][6]

Clinical Efficacy and Safety

This compound has been investigated as both a monotherapy and in combination with other agents in a variety of cancers.

A multicenter, randomized, double-blind, placebo-controlled, phase II clinical trial (NCT01762293) evaluated the efficacy and safety of famitinib in patients with refractory mCRC. The study demonstrated a statistically significant improvement in progression-free survival (PFS) for patients treated with famitinib compared to placebo.

OutcomeFamitinib (n=92)Placebo (n=51)p-value
Median PFS (months)2.81.50.004
Disease Control Rate (DCR)59.8%31.4%0.002

Table 4: Efficacy of famitinib in refractory metastatic colorectal cancer.

Common treatment-related adverse events included hand-foot syndrome, hypertension, and proteinuria.

A phase II basket study (NCT03827837) assessed the combination of famitinib with the anti-PD-1 antibody camrelizumab in patients with advanced or metastatic urothelial carcinoma who had progressed after platinum-based therapy. The combination showed promising anti-tumor activity.

OutcomeValue
Objective Response Rate (ORR)30.6%
Median Progression-Free Survival (PFS)4.1 months
Median Overall Survival (OS)12.9 months

Table 5: Efficacy of famitinib in combination with camrelizumab in advanced urothelial carcinoma.[7][8][9]

The most common grade 3 or 4 treatment-related adverse events were decreased platelet count and hypertension.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways Inhibited by this compound

The following diagrams illustrate the key signaling pathways targeted by this compound.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Famitinib Famitinib Famitinib->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

VEGFR-2 Signaling Pathway Inhibition by Famitinib

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS Famitinib Famitinib Famitinib->PDGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

PDGFRβ Signaling Pathway Inhibition by Famitinib

cKit_Signaling_Pathway SCF SCF cKit c-Kit SCF->cKit PI3K PI3K cKit->PI3K RAS RAS cKit->RAS JAK JAK cKit->JAK Famitinib Famitinib Famitinib->cKit Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival & Differentiation Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT STAT->Proliferation JAK->STAT

c-Kit Signaling Pathway Inhibition by Famitinib
Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a tyrosine kinase inhibitor like famitinib.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Development KinaseAssay Kinase Inhibition Assay (IC50) CellProliferation Cell Proliferation Assay (e.g., MTS) KinaseAssay->CellProliferation ApoptosisAssay Apoptosis Assay (e.g., TUNEL) CellProliferation->ApoptosisAssay Xenograft Tumor Xenograft Model ApoptosisAssay->Xenograft Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity PhaseI Phase I Trials (Safety & PK) Toxicity->PhaseI

Preclinical to Clinical Development Workflow for Famitinib

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability Assay (MTS Assay)
  • Objective: To determine the effect of famitinib on the proliferation of cancer cells.

  • Procedure:

    • Cancer cells (e.g., BGC-823, MGC-803) are seeded in 96-well plates and incubated overnight.[2]

    • Cells are then treated with varying concentrations of famitinib for 24, 48, and 72 hours.[2]

    • Cell viability is measured using an MTS tetrazolium substrate (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).[2]

    • The absorbance is read at 490 nm using a spectrophotometer, and IC50 values are calculated.[2]

Apoptosis Assay (TUNEL Assay)
  • Objective: To assess the induction of apoptosis in cancer cells by famitinib.

  • Procedure:

    • Cells are treated with famitinib for 48 hours.[2]

    • Cells are then fixed and stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit.[2]

    • Apoptotic cells are visualized and quantified using fluorescence microscopy.[2]

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of famitinib in a living organism.

  • Procedure:

    • Human cancer cells (e.g., BGC-823) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[2]

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.[2]

    • Famitinib is administered orally, and tumor growth is monitored over time by measuring tumor volume.[2]

    • At the end of the study, tumors are excised, and further analysis, such as immunohistochemistry for microvessel density, can be performed.[2]

Synthesis of this compound

The detailed synthesis process for this compound is proprietary and not extensively detailed in publicly available literature. However, the synthesis of small-molecule tyrosine kinase inhibitors generally involves multi-step organic chemistry reactions to construct the core heterocyclic scaffold and introduce the necessary functional groups for target binding and desired pharmacokinetic properties. The final step typically involves the formation of the malate salt to improve the drug's solubility and bioavailability.

Conclusion

This compound is a potent multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action that translates into significant anti-tumor activity. Preclinical studies have robustly demonstrated its ability to inhibit key oncogenic signaling pathways, leading to reduced cell proliferation and angiogenesis, and induction of apoptosis. Clinical trials have further established its efficacy and safety in various solid tumors, particularly in refractory cancers. The continued investigation of this compound, both as a single agent and in combination with other therapies, holds great promise for advancing the treatment of a broad range of malignancies.

References

An In-Depth Technical Guide to Famitinib Malate: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib malate is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in various preclinical and clinical studies. Developed as a targeted cancer therapeutic, this compound primarily exerts its effects by inhibiting key receptor tyrosine kinases (RTKs) involved in angiogenesis, tumor growth, and metastasis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols relevant to its evaluation.

Chemical Structure and Properties

This compound is the L-malate salt of famitinib. The active moiety, famitinib, is a small molecule belonging to the pyrrolopyridine class of compounds.

IUPAC Name: 5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one;(2S)-2-hydroxybutanedioic acid[1]

Chemical Structure:

  • Famitinib (Free Base)

  • L-Malic Acid

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1256377-67-9[1][2]
Molecular Formula C27H33FN4O7[1][2]
Molecular Weight 544.57 g/mol [1][2][3]
Appearance Yellow powder[4]
Predicted pKa (Strongest Acidic) 11.46[5]
Predicted pKa (Strongest Basic) 9.01[5]
Solubility Soluble in DMSO. For in vivo animal experiments, it can be formulated as a homogeneous suspension in physiological saline (e.g., 10 mg/ml).[4]

Mechanism of Action

This compound is a multi-targeted TKI that potently inhibits several RTKs crucial for tumor progression, primarily:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Platelet-Derived Growth Factor Receptor β (PDGFRβ): Involved in tumor cell proliferation, survival, and angiogenesis.

  • Stem Cell Factor Receptor (c-Kit): A critical driver in certain cancers, such as gastrointestinal stromal tumors (GIST).

By inhibiting these receptors, this compound disrupts downstream signaling pathways, leading to the inhibition of tumor cell proliferation, induction of apoptosis, and suppression of tumor angiogenesis.

Table 2: Inhibitory Activity of this compound against Key Kinase Targets

Target KinaseIC50 (nM)Reference
c-Kit2.3 ± 2.6[4]
VEGFR24.7 ± 2.9[4]
PDGFRβ6.6 ± 1.1[4]
Signaling Pathways

This compound's inhibition of VEGFR2, PDGFRβ, and c-Kit blocks multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Famitinib This compound Famitinib->VEGFR2 Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt RAF RAF RAS->RAF Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound Inhibition of the VEGFR2 Signaling Pathway.

PDGFR_Signaling_Pathway PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb Binds PI3K PI3K PDGFRb->PI3K RAS RAS PDGFRb->RAS STAT STAT PDGFRb->STAT Famitinib This compound Famitinib->PDGFRb Inhibits Akt Akt PI3K->Akt RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Migration STAT->Proliferation Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound Inhibition of the PDGFRβ Signaling Pathway.

cKit_Signaling_Pathway SCF SCF cKit c-Kit SCF->cKit Binds PI3K PI3K cKit->PI3K RAS RAS cKit->RAS JAK JAK cKit->JAK Famitinib This compound Famitinib->cKit Inhibits Akt Akt PI3K->Akt RAF RAF RAS->RAF STAT STAT JAK->STAT Proliferation Cell Proliferation, Survival, Differentiation Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: this compound Inhibition of the c-Kit Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Chemical Synthesis

A detailed, step-by-step laboratory protocol for the synthesis of this compound is not publicly available. However, the general synthetic scheme is described in patent literature. The synthesis typically involves the condensation of a pyrrolopyridinone intermediate with a substituted oxindole, followed by salification with L-malic acid. Researchers should refer to relevant patents such as WO2010136458A1 for the conceptual synthetic route.

In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the IC50 of this compound against target kinases. Specific parameters may need to be optimized.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Dilute_Kinase 1. Dilute Kinase Enzyme Add_Reagents 4. Add Kinase, Substrate, ATP, and Famitinib to Microplate Wells Dilute_Kinase->Add_Reagents Prepare_Substrate 2. Prepare Substrate & ATP Solution Prepare_Substrate->Add_Reagents Prepare_Famitinib 3. Prepare Serial Dilutions of this compound Prepare_Famitinib->Add_Reagents Incubate 5. Incubate at 37°C Add_Reagents->Incubate Add_Detection_Reagent 6. Add Detection Reagent (e.g., ADP-Glo™) Incubate->Add_Detection_Reagent Measure_Signal 7. Measure Luminescence or Fluorescence Add_Detection_Reagent->Measure_Signal Calculate_IC50 8. Calculate IC50 Measure_Signal->Calculate_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol Details:

  • Materials:

    • Recombinant human VEGFR2, PDGFRβ, or c-Kit kinase.

    • Kinase-specific substrate (e.g., a synthetic peptide).

    • Adenosine triphosphate (ATP).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • This compound dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • Microplate reader (luminescence or fluorescence).

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the kinase, substrate, and this compound solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a microplate reader.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_readout Readout Seed_Cells 1. Seed Cells in 96-well Plates Add_Famitinib 2. Add Serial Dilutions of this compound Seed_Cells->Add_Famitinib Incubate_Cells 3. Incubate for 24, 48, or 72h Add_Famitinib->Incubate_Cells Add_MTT 4. Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT 5. Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer 6. Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance 7. Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 8. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for determining cell viability using the MTT assay.

Protocol Details:

  • Materials:

    • Human gastric cancer cell lines (e.g., BGC-823, MGC-803).[4]

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • This compound dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilizing agent (e.g., DMSO).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.6 to 20.0 µM) for 24, 48, or 72 hours.[4]

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value. For BGC-823 and MGC-803 cells, the reported IC50 values are 3.6 µM and 3.1 µM, respectively.[4]

Western Blot Analysis

This protocol is for assessing the effect of this compound on protein expression and phosphorylation in target signaling pathways.

Protocol Details:

  • Materials:

    • Cancer cell lines.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and membranes (e.g., PVDF or nitrocellulose).

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against target proteins (e.g., phospho-VEGFR2, total VEGFR2, phospho-Akt, total Akt, β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse the cells and determine the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Study

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol Details:

  • Materials:

    • Immunodeficient mice (e.g., BALB/c nude mice).

    • Human cancer cells (e.g., BGC-823).[4]

    • This compound formulated for oral administration (e.g., suspension in physiological saline).[4]

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Allow tumors to grow to a palpable size.

    • Randomize mice into control and treatment groups.

    • Administer this compound orally once daily at the desired dose (e.g., 50 or 100 mg/kg).[4]

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action against key drivers of tumor growth and angiogenesis. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of its chemical and biological properties. Further research and clinical investigations will continue to elucidate the full therapeutic potential of this compound in various cancer types.

References

Famitinib Malate Pharmacokinetics in Preclinical Animal Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib malate, a potent and orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), has emerged as a promising therapeutic agent in oncology. Its primary mechanism of action involves the inhibition of key signaling pathways implicated in tumor angiogenesis, proliferation, and survival, including vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and c-Kit. A thorough understanding of the pharmacokinetic (PK) profile of this compound in preclinical animal models is paramount for predicting its behavior in humans, establishing safe and efficacious dosing regimens, and navigating the complex landscape of drug development. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in various animal models, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of famitinib has been characterized in several animal species, most notably in rats. Following oral administration, famitinib is absorbed with a moderate bioavailability of 40.9% in rats.[1] The time to reach maximum plasma concentration (Tmax) is approximately 6.3 hours, and it exhibits a long half-life of 9.5 hours in this species.[1]

A detailed study in Sprague-Dawley rats provides further insights into the oral pharmacokinetic parameters of famitinib.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Famitinib in Sprague-Dawley Rats

ParameterUnitValue (Mean ± SD)
Dosage mg/kg1.5
Cmax ng/mL309.82 ± 83.42
Tmax h4.67 ± 1.63
AUC(0-t) ng/mLh630.14 ± 145.86
AUC(0-∞) ng/mLh708.61 ± 168.76
t1/2 h19.42 ± 3.87
MRT(0-t) h19.42 ± 3.87
MRT(0-∞) h21.35 ± 4.12
Vz/F L/kg4.15 ± 1.23
CLz/F L/h/kg0.22 ± 0.05

Data extracted from a study by Fan et al. (2025) involving oral gavage administration to male Sprague-Dawley rats.[2]

Experimental Protocols

The acquisition of reliable pharmacokinetic data is critically dependent on meticulously designed and executed experimental protocols. Below are detailed methodologies for key experiments related to the study of famitinib pharmacokinetics.

Oral Gavage Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose oral pharmacokinetic study in rats.

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 200 ± 20 g

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum. Animals are fasted for 12 hours prior to drug administration.[2]

2. Drug Formulation and Administration:

  • Formulation: this compound is suspended in a vehicle such as corn oil for oral administration.[2]

  • Administration: A single dose (e.g., 1.5 mg/kg) is administered via oral gavage using a suitable gavage needle.[2]

3. Blood Sampling:

  • Method: Blood samples (approximately 0.3 mL) are collected from the tail vein at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[2]

  • Processing: Blood samples are collected into heparinized tubes and centrifuged (e.g., 8000 rpm for 10 minutes at 4°C) to separate the plasma.[2] Plasma samples are then stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the standard method for the quantitative analysis of famitinib and its metabolites in plasma.[4][5][6]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile.

  • Chromatography: Separation is achieved on a C18 column with a gradient mobile phase.

  • Mass Spectrometry: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Experimental Workflow for a Xenograft Model Pharmacokinetic and Efficacy Study

The following diagram illustrates a typical workflow for evaluating the pharmacokinetics and efficacy of famitinib in a tumor xenograft model.

G cluster_pre Pre-study Phase cluster_study Study Phase cluster_post Post-study Phase cell_culture Tumor Cell Line Culture tumor_implantation Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (e.g., Nude Mice) animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Famitinib Administration (e.g., Oral Gavage) randomization->treatment pk_sampling Pharmacokinetic Blood Sampling treatment->pk_sampling efficacy_monitoring Tumor Volume and Body Weight Measurement treatment->efficacy_monitoring sample_analysis Plasma Concentration Analysis (UPLC-MS/MS) pk_sampling->sample_analysis data_analysis PK and Efficacy Data Analysis efficacy_monitoring->data_analysis terminal_procedures Terminal Procedures (e.g., Tumor Excision) efficacy_monitoring->terminal_procedures sample_analysis->data_analysis

Experimental workflow for a xenograft model study.

Signaling Pathways Modulated by Famitinib

Famitinib exerts its anti-tumor effects by targeting key signaling pathways involved in angiogenesis and tumor cell proliferation. The inhibition of VEGFR2 is a central component of its mechanism of action.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Famitinib Famitinib Famitinib->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis & Migration ERK->Angiogenesis

Simplified VEGFR2 signaling pathway inhibited by famitinib.

Conclusion

The preclinical pharmacokinetic studies of this compound, particularly in rats, have established a foundational understanding of its absorption, distribution, metabolism, and excretion profile. The moderate oral bioavailability and long half-life suggest the potential for convenient oral dosing regimens. The development of PBPK models further enhances the translational value of this preclinical data, aiding in the prediction of human pharmacokinetics and the design of early-phase clinical trials. While a comprehensive dataset across multiple species, including mice and dogs, would be beneficial for a more complete picture, the existing information provides a robust framework for researchers and drug development professionals. The detailed experimental protocols and an understanding of the targeted signaling pathways, as outlined in this guide, are essential for the continued investigation and development of this compound as a valuable therapeutic agent in the fight against cancer.

References

Famitinib Malate Off-Target Effects: A Technical Investigation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Famitinib malate is a potent, orally available small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in various malignancies. Developed as a multi-targeted agent, its primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis, proliferation, and survival. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR)[1]. Famitinib also shows inhibitory activity against FMS-like tyrosine kinase-3 (FLT3) and RET[2]. While its on-target efficacy is well-documented, a thorough understanding of its off-target effects is paramount for a complete characterization of its pharmacological profile, prediction of potential adverse events, and identification of new therapeutic opportunities.

This technical guide provides a comprehensive overview of the known target profile of this compound, delves into its clinically observed off-target effects, and outlines the state-of-the-art methodologies employed for the investigation of kinase inhibitor selectivity.

On-Target Kinase Inhibition Profile

This compound has been characterized as a potent inhibitor of several key RTKs. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for its primary targets.

Target KinaseIC50 (nM)Key Biological Functions
c-Kit2.3 ± 2.6Proliferation, differentiation, survival of hematopoietic stem cells, mast cells, and germ cells. A key driver in gastrointestinal stromal tumors (GIST).
VEGFR24.7 ± 2.9Mediates angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.
PDGFRβ6.6 ± 1.1Regulates cell growth, proliferation, and differentiation. Involved in angiogenesis and tumor microenvironment modulation.
FLT3Data not specifiedCrucial for the normal development of hematopoietic stem and progenitor cells. Mutations are common in acute myeloid leukemia (AML).
RETData not specifiedInvolved in neural crest development. Aberrant activation is a driver in certain types of thyroid and lung cancers.

Data compiled from publicly available research.[1]

Clinically Observed Off-Target Effects (Adverse Events)

The clinical safety profile of famitinib provides insights into its potential off-target activities. The most frequently reported treatment-related adverse events in clinical trials are summarized below. These effects, while not directly linked to specific off-target kinases in the available literature, represent the systemic impact of the drug beyond its intended anti-tumor efficacy.

Adverse EventGrade 3-4 Incidence (%)Potential Implication
Hypertension11.1 - 17.1%Likely related to on- and off-target inhibition of VEGFR and potentially other kinases involved in vascular homeostasis.
Hand-foot syndrome10.1%A common side effect of TKIs that inhibit VEGFR and PDGFR, affecting keratinocyte proliferation and survival.
Thrombocytopenia10.1%May be due to off-target effects on hematopoietic kinases or on-target effects on c-Kit and FLT3, which play roles in hematopoiesis.
Neutropenia9.1%Similar to thrombocytopenia, this could be an on- or off-target effect on kinases essential for neutrophil development and survival.
Proteinuria11.4%Often associated with VEGFR inhibition and its impact on renal glomerular endothelial fenestrations.
DiarrheaNot specified for Grade 3-4A common gastrointestinal side effect of many TKIs, potentially due to inhibition of kinases in the GI tract, such as EGFR (though not a primary target of famitinib).
FatigueNot specified for Grade 3-4A non-specific but common side effect of systemic cancer therapies, including TKIs.
Hypertriglyceridemia/HypercholesterolemiaNot specified for Grade 3-4Metabolic disturbances have been observed with some TKIs, suggesting off-target effects on lipid metabolism pathways.

Incidence rates are compiled from various clinical trials.[3][4]

Experimental Protocols for Off-Target Effect Investigation

A comprehensive assessment of a kinase inhibitor's selectivity is crucial. While a specific broad-panel kinome scan for famitinib is not publicly available, this section details the standard experimental methodologies used in the field to determine such off-target profiles.

Biochemical Kinase Profiling (Kinome Scan)

Objective: To determine the inhibitory activity of a compound against a large panel of purified kinases in a cell-free system.

Methodology: Radiometric Kinase Assay (e.g., HotSpot™)

  • Assay Preparation: A reaction mixture is prepared containing a specific purified kinase, a generic or specific substrate (peptide or protein), and radiolabeled ATP (e.g., [γ-³³P]ATP) in a buffered solution.

  • Compound Incubation: The test compound (this compound) is added to the reaction mixture at a fixed concentration (e.g., 1 µM) to assess single-dose inhibition, or in a dose-response format to determine IC50 values.

  • Kinase Reaction: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination and Substrate Capture: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto a filter membrane that binds the substrate.

  • Signal Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the signal in the presence of the compound to a vehicle control (e.g., DMSO). Significant inhibition of kinases other than the intended targets reveals the off-target profile.

Cellular Target Engagement Assays

Objective: To confirm that the compound interacts with its potential off-targets within a cellular context.

Methodology: NanoBRET™ Target Engagement Assay

  • Cell Line Engineering: A cell line is engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

  • Compound Treatment: The engineered cells are treated with varying concentrations of the test compound.

  • Tracer Addition: A fluorescent energy transfer probe (tracer) that specifically binds to the kinase's ATP pocket is added to the cells.

  • BRET Measurement: In the absence of a competing compound, the tracer binds to the NanoLuc®-kinase fusion, bringing the luciferase and the fluorescent tracer in close proximity and generating a Bioluminescence Resonance Energy Transfer (BRET) signal upon addition of the luciferase substrate. If the test compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: The dose-dependent decrease in the BRET signal is used to calculate the IC50 value, representing the compound's potency for the target kinase within intact cells.

Phenotypic Screening in Genetically Modified Cell Lines

Objective: To assess the functional consequences of potential off-target inhibition.

Methodology: CRISPR-Cas9 Mediated Gene Knockout and Cell Viability Assay

  • Target Gene Knockout: Cell lines are engineered using CRISPR-Cas9 to knock out a specific gene encoding a potential off-target kinase identified in biochemical screens.

  • Compound Treatment: Both the wild-type and the knockout cell lines are treated with a range of concentrations of the test compound.

  • Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is measured using an assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: If the compound's anti-proliferative effect is dependent on the off-target kinase, the knockout cell line will show a reduced sensitivity (a rightward shift in the dose-response curve and a higher IC50 value) compared to the wild-type cell line. If the potency is unchanged, it suggests the observed cytotoxicity is independent of that specific off-target.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of famitinib and the methodologies used to investigate its effects, the following diagrams are provided.

Famitinib_On_Target_Pathways cluster_famitinib This compound cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes Famitinib Famitinib VEGFR2 VEGFR2 Famitinib->VEGFR2 cKit c-Kit Famitinib->cKit PDGFRb PDGFRβ Famitinib->PDGFRb FLT3 FLT3 Famitinib->FLT3 RET RET Famitinib->RET PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK cKit->PI3K_AKT cKit->RAS_MAPK STAT STAT Pathway cKit->STAT PDGFRb->PI3K_AKT PDGFRb->RAS_MAPK FLT3->PI3K_AKT FLT3->STAT RET->RAS_MAPK Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation STAT->Survival

Caption: On-target signaling pathways inhibited by this compound.

Off_Target_Investigation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_analysis Analysis & Interpretation Biochem_Screen Biochemical Kinome Screen (e.g., Radiometric Assay) Off_Target_List List of Potential Off-Target Kinases Biochem_Screen->Off_Target_List Cell_Engage Cellular Target Engagement (e.g., NanoBRET) Validated_Targets Validated Cellular Off-Targets Cell_Engage->Validated_Targets Pheno_Screen Phenotypic Screening (CRISPR KO + Viability) Functional_Consequence Functional Consequence of Off-Targeting Pheno_Screen->Functional_Consequence Off_Target_List->Cell_Engage Off_Target_List->Pheno_Screen

Caption: Generalized workflow for identifying and validating off-target kinase effects.

Conclusion

This compound is a clinically effective multi-targeted tyrosine kinase inhibitor with a well-defined on-target profile against key drivers of tumor growth and angiogenesis. While a comprehensive public database of its kinome-wide off-target interactions is currently lacking, its clinical adverse event profile provides crucial information regarding its systemic effects. The methodologies outlined in this guide represent the gold standard for rigorously defining a kinase inhibitor's selectivity. A thorough investigation of famitinib's off-target profile using such techniques would not only enhance the understanding of its clinical safety but also potentially uncover novel mechanisms of action and opportunities for therapeutic expansion. For researchers and drug developers, a commitment to understanding both the on- and off-target effects of kinase inhibitors is essential for the advancement of precision oncology.

References

Methodological & Application

Famitinib Malate In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famitinib malate is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor and anti-angiogenic activities.[1] It primarily targets a range of receptor tyrosine kinases (RTKs) including vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor β (PDGFRβ), c-Kit, and FMS-like tyrosine kinase 3 (Flt3).[2] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound, along with a summary of its inhibitory activities and a visual representation of its targeted signaling pathways.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target/AssayIC50 (nM)Cell Line/SystemReference
c-Kit2.3Kinase Assay[2]
VEGFR-24.7Kinase Assay[2]
PDGFRβ6.6Kinase Assay[2]
Cell Growth (BGC-823)3600MTS Assay[2]
Cell Growth (MGC-803)3100MTS Assay[2]

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. By blocking the activity of VEGFR2, PDGFRβ, c-Kit, and Flt3, famitinib disrupts downstream signaling cascades, leading to reduced cell viability and apoptosis.

Famitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFRb PDGFRβ PDGFRb->PI3K PDGFRb->RAS cKit c-Kit cKit->PI3K Flt3 Flt3 Flt3->PI3K Famitinib This compound Famitinib->VEGFR2 Inhibits Famitinib->PDGFRb Inhibits Famitinib->cKit Inhibits Famitinib->Flt3 Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration mTOR->Proliferation

Famitinib Signaling Pathway

Experimental Protocols

Kinase Activity Assay (VEGFR2)

This protocol is adapted from commercially available VEGFR2 kinase assay kits and is intended to measure the direct inhibitory effect of this compound on VEGFR2 kinase activity.

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase assay buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 96-well plate, add the diluted this compound or vehicle control.

  • Add the VEGFR2 enzyme to each well, except for the "no enzyme" control wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay Kit manufacturer's instructions.

  • Luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

Kinase_Assay_Workflow A Prepare Famitinib Dilutions B Add Famitinib/Vehicle to 96-well Plate A->B C Add VEGFR2 Enzyme B->C D Add ATP/Substrate Mix C->D E Incubate at 30°C D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Kinase Activity Assay Workflow
Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BGC-823, MGC-803)

  • Complete cell culture medium

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear flat-bottom plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.6 to 20.0 µM) or vehicle control.[3]

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[3]

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell_Viability_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Famitinib/Vehicle A->B C Incubate (24-72h) B->C D Add MTS Reagent C->D E Incubate (1-4h) D->E F Measure Absorbance at 490 nm E->F G Calculate IC50 F->G

Cell Viability Assay Workflow
Cell Migration and Invasion Assay (Transwell Assay)

This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

  • Cancer cell lines

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Methanol (for fixing)

  • Crystal Violet or Hematoxylin (for staining)

  • Microscope

Procedure: For Migration Assay:

  • Seed 2 x 10^5 cells suspended in serum-free medium into the upper chamber of the Transwell insert.

  • Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Add different concentrations of this compound to both the upper and lower chambers.

  • Incubate for 16-24 hours.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with 100% methanol.

  • Stain the cells with Crystal Violet or Hematoxylin.

  • Count the number of migrated cells in several random fields under a microscope.

For Invasion Assay:

  • Coat the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

  • Follow steps 1-8 of the migration assay protocol.

Western Blot Analysis

This protocol is to analyze the effect of this compound on the phosphorylation of its target kinases and downstream signaling proteins.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

References

Application Notes and Protocols for Famitinib Malate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib malate is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in various preclinical and clinical studies. Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis. This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments, with a focus on determining its cytotoxic effects and understanding its mechanism of action.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting multiple key signaling pathways involved in oncology. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3), c-Kit, Platelet-Derived Growth Factor Receptor (PDGFR), and FMS-like tyrosine kinase 3 (Flt-3). By inhibiting these RTKs, this compound effectively disrupts downstream signaling cascades that are critical for cancer cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply nutrients to tumors. This multi-targeted approach suggests its potential efficacy against a broad range of solid tumors.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the inhibitory concentrations of this compound against specific kinase targets and its cytotoxic effects on representative cancer cell lines.

Table 1: Inhibitory Activity of this compound against Target Kinases

Target KinaseIC50 (nM)
c-Kit2.3
VEGFR-24.7
PDGFRβ6.6

Data sourced from commercially available information on this compound.

Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)
BGC-823Gastric CancerMTS3.6
MGC-803Gastric CancerMTS3.1

IC50 values were determined after 48 hours of treatment. Data from a study on human gastric cancer cells.

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTS Assay

This protocol outlines the procedure for assessing the cytotoxic effects of this compound on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cancer cell line of interest (e.g., BGC-823, MGC-803)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in DMSO.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 0.6, 1.25, 2.5, 5.0, 10.0, and 20.0 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • After the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell type and density.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using a suitable software with a non-linear regression curve fit (log(inhibitor) vs. response -- Variable slope).

Visualizations

Famitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug cluster_pathways Downstream Signaling Pathways VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation cKit c-Kit Survival Cell Survival cKit->Survival Metastasis Metastasis cKit->Metastasis Flt3 Flt-3 Flt3->Proliferation Famitinib Famitinib Malate Famitinib->VEGFR Famitinib->PDGFR Famitinib->cKit Famitinib->Flt3

Caption: this compound Signaling Pathway Inhibition.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_drug Prepare this compound Serial Dilutions incubate_24h->prepare_drug treat_cells Treat Cells with This compound incubate_24h->treat_cells prepare_drug->treat_cells incubate_drug Incubate for 24h, 48h, or 72h treat_cells->incubate_drug add_mts Add MTS Reagent to each well incubate_drug->add_mts incubate_mts Incubate for 1-4h (37°C, protected from light) add_mts->incubate_mts read_absorbance Measure Absorbance at 490 nm incubate_mts->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental Workflow for Cell Viability Assay.

Application Notes and Protocols for Famitinib Malate in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of famitinib malate, a multi-targeted tyrosine kinase inhibitor, in preclinical xenograft models. The information is intended to guide researchers in designing and executing in vivo efficacy studies.

Introduction

This compound is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, and platelet-derived growth factor receptor β (PDGFRβ).[1][2][3] By targeting these key drivers of tumor angiogenesis and cell proliferation, this compound has demonstrated significant anti-tumor activity in various preclinical cancer models.[1][2][3] These notes provide detailed methodologies for utilizing this compound in xenograft studies to evaluate its therapeutic potential.

Mechanism of Action

This compound exerts its anti-tumor effects by blocking the signaling pathways mediated by its target RTKs. Inhibition of VEGFR2 leads to a reduction in angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[4] Targeting c-Kit and PDGFRβ disrupts signaling pathways involved in tumor cell proliferation, survival, and migration.[5]

Famitinib_Mechanism_of_Action cluster_cell Tumor Cell / Endothelial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 Downstream Signaling Downstream Signaling VEGFR2->Downstream Signaling P c-Kit c-Kit c-Kit->Downstream Signaling P PDGFRβ PDGFRβ PDGFRβ->Downstream Signaling P Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cell Survival Cell Survival Downstream Signaling->Cell Survival This compound This compound This compound->VEGFR2 Inhibits This compound->c-Kit Inhibits This compound->PDGFRβ Inhibits

This compound Signaling Pathway Inhibition

Quantitative Data Summary

The following tables summarize the dosages and efficacy of this compound in a human gastric cancer xenograft model.

Table 1: this compound Dosage and Administration in BGC-823 Xenograft Model

ParameterDetails
Drug This compound
Animal Model Female BALB/c athymic nude mice (6-8 weeks old)
Xenograft BGC-823 human gastric cancer cells
Dosage 50 mg/kg and 100 mg/kg
Administration Route Oral gavage
Vehicle Physiological saline
Frequency Once daily
Duration 3 weeks

Data sourced from a study on the antitumor activity of famitinib in human gastric cancer xenografts.[1]

Table 2: Efficacy of this compound in BGC-823 Xenograft Model (at 21 days)

Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Control (Vehicle) 2690.5-
Famitinib (50 mg/kg) 395.2>85%

Tumor growth inhibition was significantly greater with famitinib compared to control (P<0.01). Both 50 mg/kg and 100 mg/kg doses showed similar inhibitory effects, but the higher dose was associated with greater toxicity.[1]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Gastric Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the BGC-823 human gastric cancer cell line.

Materials:

  • BGC-823 human gastric cancer cells

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Female BALB/c athymic nude mice (4-6 weeks old)

  • Syringes (1 mL) and needles (27-gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture BGC-823 cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the exponential growth phase before harvesting.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells with sterile PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with culture medium containing FBS.

    • Collect the cells and centrifuge at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Tumor Cell Implantation:

    • Adjust the cell suspension to a final concentration of 5 x 10^6 cells per 0.1 mL.

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) twice weekly using calipers.

    • Calculate tumor volume using the formula: V = (Length x Width²) / 2.

    • Initiate treatment when the average tumor volume reaches approximately 100 mm³.[4]

Xenograft_Workflow Cell_Culture 1. Culture BGC-823 Cells Cell_Harvesting 2. Harvest and Prepare Cells Cell_Culture->Cell_Harvesting Cell_Injection 3. Subcutaneous Injection (5 x 10^6 cells/mouse) Cell_Harvesting->Cell_Injection Tumor_Monitoring 4. Monitor Tumor Growth Cell_Injection->Tumor_Monitoring Treatment_Initiation 5. Start Treatment (Tumor Volume ~100 mm³) Tumor_Monitoring->Treatment_Initiation

Xenograft Establishment Workflow
Protocol 2: Preparation and Administration of this compound

This protocol details the preparation of this compound for oral administration to mice.

Materials:

  • This compound powder

  • Physiological saline (0.9% NaCl), sterile

  • Homogenizer or sonicator

  • Balance and weighing paper

  • Spatula

  • Conical tubes (15 mL or 50 mL)

  • Oral gavage needles (stainless steel, flexible plastic, or disposable)

  • Syringes (1 mL)

Procedure:

  • This compound Formulation:

    • For in vivo experiments, famitinib is formulated as a homogeneous suspension in physiological saline.[1]

    • Calculate the required amount of this compound based on the desired concentration (e.g., 10 mg/mL) and the total volume needed for the study.

    • Weigh the appropriate amount of this compound powder.

    • In a sterile conical tube, add the this compound powder.

    • Gradually add the physiological saline while vortexing or sonicating to ensure a uniform suspension.

    • Store the suspension at 4°C, protected from light.[1] Shake well before each use.

  • Oral Gavage Administration:

    • Accurately weigh each mouse to determine the correct volume of this compound suspension to administer. The dosing volume is typically 0.1 mL per 10 g of body weight for a 10 mg/mL suspension to achieve a 100 mg/kg dose.

    • Gently restrain the mouse.

    • Insert the gavage needle into the esophagus. The animal should swallow the needle with minimal resistance. Do not force the needle.

    • Slowly administer the calculated volume of the this compound suspension.

    • Withdraw the needle gently.

    • Monitor the mouse for any signs of distress after administration.

Concluding Remarks

These protocols provide a framework for conducting preclinical in vivo studies with this compound. Adherence to these detailed methodologies will help ensure the generation of reproducible and reliable data for the evaluation of this promising anti-cancer agent. All animal experiments should be conducted in accordance with institutional guidelines and regulations. The use of patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors, is also a valuable approach for assessing the efficacy of this compound.

References

Preparing Famitinib Malate for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib malate is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that plays a crucial role in cancer research by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[1][2][3] Its primary targets include vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (c-Kit), FMS-like tyrosine kinase-3 (Flt-3), and the RET proto-oncogene.[1][3] This document provides detailed application notes and protocols for the preparation and administration of this compound for in vivo studies, ensuring consistency and reproducibility in preclinical research.

Physicochemical Properties and Storage

This compound is a yellow powder.[4] Proper storage is critical to maintain its stability and activity.

PropertyValueSource
Molecular Formula C₂₇H₃₃FN₄O₇[5][6]
Molecular Weight 544.57 g/mol [2][5]
Appearance Yellow powder[4]
Storage (Powder) 2 years at -20°C[2][3]
Storage (DMSO Stock) 2 weeks at 4°C, 6 months at -80°C[2][3]

Solubility Data

The solubility of this compound can vary depending on the solvent and conditions. It is sparingly soluble in aqueous buffers.[7] For in vivo applications, careful selection of a vehicle is necessary to ensure appropriate delivery.

SolventSolubilityConditionsSource
Dimethyl Sulfoxide (DMSO) ~5 mg/mL-[7]
DMSO ≥ 15 mg/mL-[8]
1:3 DMSO:PBS (pH 7.2) ~0.25 mg/mL-[7]
Water 12.5 mg/mLRequires sonication and pH adjustment to 3 with HCl[8]
100 mM Citrate Buffer 10 mg/mLSuspended solution, requires sonication and pH adjustment to 5 with HCl[8]

In Vivo Formulation and Dosing in Rodent Models

For oral administration in rodent models, this compound is typically prepared as a suspension.

ParameterRecommendationSpeciesSource
Vehicle Physiological salineMice[9]
Alternative Vehicle 0.5% Carboxymethylcellulose (CMC) in waterGeneralBest Practice
Concentration 10 mg/mLMice[4][9]
Dosage 50 mg/kgMice[4][9]
Administration Route Oral gavageMice[9]
Frequency Once dailyMice[9]

Note: A dose of 100 mg/kg has been tested but showed greater toxicity with similar efficacy to the 50 mg/kg dose.[4]

Pharmacokinetic Parameters in Rodents

Understanding the pharmacokinetic profile of famitinib in preclinical models is essential for designing experiments and interpreting results. The following data is from studies in Sprague-Dawley rats.

ParameterValueSpeciesSource
Bioavailability 40.9%Rats[10]
Tmax (Time to Peak Concentration) ~6.3 hoursRats[10]
t1/2 (Half-life) 9.5 hoursRats[10]
Cmax (Peak Concentration) Varies with doseRats[11]
AUC (Area Under the Curve) Varies with doseRats[11]

Signaling Pathway Inhibited by Famitinib

Famitinib targets multiple receptor tyrosine kinases, leading to the inhibition of downstream signaling pathways that are critical for tumor cell proliferation, survival, and angiogenesis.

G Famitinib Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2/3 VEGFR-2/3 PI3K/Akt/mTOR PI3K/Akt/mTOR VEGFR-2/3->PI3K/Akt/mTOR activates RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK VEGFR-2/3->RAS/RAF/MEK/ERK activates PDGFRβ PDGFRβ PDGFRβ->PI3K/Akt/mTOR activates PDGFRβ->RAS/RAF/MEK/ERK activates c-Kit c-Kit c-Kit->PI3K/Akt/mTOR activates c-Kit->RAS/RAF/MEK/ERK activates Flt-3 Flt-3 Flt-3->PI3K/Akt/mTOR activates Flt-3->RAS/RAF/MEK/ERK activates RET RET RET->PI3K/Akt/mTOR activates RET->RAS/RAF/MEK/ERK activates Famitinib Famitinib Famitinib->VEGFR-2/3 inhibits Famitinib->PDGFRβ inhibits Famitinib->c-Kit inhibits Famitinib->Flt-3 inhibits Famitinib->RET inhibits Gene Transcription Gene Transcription PI3K/Akt/mTOR->Gene Transcription RAS/RAF/MEK/ERK->Gene Transcription Cellular Effects Cellular Effects Gene Transcription->Cellular Effects Angiogenesis Angiogenesis Cellular Effects->Angiogenesis Cell Proliferation Cell Proliferation Cellular Effects->Cell Proliferation Cell Survival Cell Survival Cellular Effects->Cell Survival

Caption: Famitinib inhibits multiple receptor tyrosine kinases.

Experimental Protocols

1. Preparation of this compound Stock Solution (100 mg/mL in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Protocol:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the tube thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[3]

2. Preparation of this compound Oral Suspension (10 mg/mL in Physiological Saline)

Materials:

  • This compound powder

  • Physiological saline (0.9% NaCl), sterile

  • Sterile conical tube or bottle

  • Homogenizer or sonicator

  • Stir plate and stir bar

Protocol:

  • Calculate the total volume of suspension needed for the study.

  • Weigh the required amount of this compound powder and place it in a sterile conical tube or bottle.

  • Add a small volume of physiological saline to the powder to create a paste.

  • Gradually add the remaining volume of physiological saline while continuously stirring or vortexing to ensure a uniform mixture.

  • For a more homogeneous suspension, use a homogenizer or sonicator. Sonicate in short bursts on ice to prevent degradation of the compound.

  • Visually inspect the suspension to ensure there are no large aggregates.

  • Store the suspension at 4°C, protected from light.[4] It is recommended to prepare the suspension fresh daily. Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.

3. Animal Dosing Protocol (Oral Gavage)

Materials:

  • Prepared this compound oral suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)

  • Syringes (1 mL)

  • Animal scale

Protocol:

  • Warm the this compound suspension to room temperature and vortex thoroughly immediately before dosing to ensure homogeneity.

  • Weigh each animal to determine the correct volume of suspension to administer.

  • Draw the calculated volume of the suspension into a syringe fitted with an oral gavage needle.

  • Gently restrain the animal.

  • Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.

  • Monitor the animal for a short period after dosing to ensure there are no adverse reactions.

  • Record the date, time, animal ID, weight, and administered dose.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study using a xenograft model.

G cluster_treatment Treatment Phase Tumor Cell Culture Tumor Cell Culture Xenograft Implantation Xenograft Implantation Tumor Cell Culture->Xenograft Implantation 1. Implant cells Tumor Growth Monitoring Tumor Growth Monitoring Xenograft Implantation->Tumor Growth Monitoring 2. Allow tumors to establish Randomization Randomization Tumor Growth Monitoring->Randomization 3. When tumors reach ~100-150 mm³ Treatment Initiation Treatment Initiation Randomization->Treatment Initiation 4. Group animals Daily Dosing Daily Dosing Treatment Initiation->Daily Dosing 5. Vehicle or Famitinib Tumor & Weight Measurement Tumor & Weight Measurement Daily Dosing->Tumor & Weight Measurement 6. 2-3 times/week Endpoint Endpoint Tumor & Weight Measurement->Endpoint 7. e.g., 21 days or tumor volume limit Tissue Collection Tissue Collection Endpoint->Tissue Collection 8. Collect tumors and organs Data Analysis Data Analysis Tissue Collection->Data Analysis 9. Analyze results

Caption: Workflow for a typical in vivo xenograft study.

References

Famitinib Malate in DMSO: A Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed information on the solubility and stability of famitinib malate when prepared in dimethyl sulfoxide (DMSO). Included are key data, experimental protocols for characterization, and visual representations of relevant biological pathways and laboratory workflows.

This compound: Overview and Mechanism of Action

Famitinib is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2][3] Its malate salt form is commonly used in research and clinical development. The primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) that are critical for tumor growth, angiogenesis, and metastasis. Key targets of famitinib include:

  • c-Kit (Stem Cell Factor Receptor): Plays a role in the proliferation and survival of various cancer cells.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors.

  • PDGFRβ (Platelet-Derived Growth Factor Receptor β): Involved in tumor cell proliferation and the recruitment of pericytes to support tumor vasculature.

By inhibiting these pathways, this compound can effectively suppress tumor growth and is under investigation for various solid tumors.

Solubility of Famitinib in DMSO

Quantitative analysis indicates that the solubility of the free base form of famitinib in DMSO is 2.86 mg/mL .[1] This value was determined under conditions of ultrasonication, warming, and heating to 60°C.[1] It is important to note that the hygroscopic nature of DMSO can affect solubility, and the use of freshly opened DMSO is recommended for optimal dissolution.[1]

Table 1: Quantitative Solubility Data for Famitinib in DMSO

CompoundSolventSolubility (mg/mL)Molar Concentration (mM)Methodological Notes
Famitinib (Free Base)DMSO2.866.97Determined with ultrasonication and heating to 60°C.[1]

Stability of this compound in DMSO

Proper storage of this compound solutions in DMSO is crucial to maintain their integrity for experimental use. Stability is dependent on storage temperature.

Table 2: Stability of this compound in DMSO Solution

Storage TemperatureDuration of StabilitySource
4°C2 weeks[2][4][5]
-80°C6 months[2][4][5]

For routine laboratory use, it is recommended to prepare stock solutions, aliquot them into single-use volumes, and store them at -80°C to minimize freeze-thaw cycles.

Signaling Pathways of this compound's Key Targets

This compound exerts its anti-cancer effects by blocking critical signaling cascades downstream of c-Kit, VEGFR-2, and PDGFRβ. A simplified representation of these interconnected pathways is provided below.

Famitinib_Signaling_Pathways cluster_drug Inhibitor cKit c-Kit PI3K_AKT PI3K/AKT Pathway cKit->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cKit->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT PLCg PLCγ Pathway VEGFR2->PLCg Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFRb PDGFRβ PDGFRb->PI3K_AKT PDGFRb->RAS_MAPK PDGFRb->PLCg Famitinib This compound Famitinib->cKit Famitinib->VEGFR2 Famitinib->PDGFRb Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Migration Cell Migration PLCg->Migration Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Analysis & Storage cluster_application Experimental Use weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve solubility Solubility Assessment (HPLC) dissolve->solubility stability Stability Study (Time-course HPLC) dissolve->stability aliquot Aliquot for Storage dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single-Use Aliquot store->thaw dilute Dilute in Assay Buffer thaw->dilute experiment Perform Experiment dilute->experiment

References

Application Note: Analysis of VEGFR2 Phosphorylation Using Famitinib Malate by Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing famitinib malate for the Western blot analysis of phosphorylated Vascular Endothelial Growth Factor Receptor 2 (p-VEGFR2).

Introduction

This compound is a novel multi-targeted tyrosine kinase inhibitor (TKI) that demonstrates potent antitumor activity by targeting key signaling pathways involved in tumor growth and angiogenesis.[1][2] Its primary targets include the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2]

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[3][4] VEGFR2 is a key regulator of this process.[4][5] Upon binding of its ligand, VEGF, VEGFR2 undergoes dimerization and autophosphorylation on specific tyrosine residues.[4] This activation triggers downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, promoting endothelial cell proliferation, migration, and survival.[4][6]

This compound exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR2, thereby blocking its phosphorylation and subsequent downstream signaling.[1] Western blot analysis is a fundamental technique used to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling molecules like VEGFR2. This application note details a robust protocol to assess the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation in a cellular context.

This compound and VEGFR2 Signaling Pathway

The diagram below illustrates the VEGFR2 signaling pathway and the inhibitory action of this compound.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization VEGF VEGF Ligand VEGF->VEGFR2 Binds Downstream Downstream Signaling (PI3K/Akt, MAPK) Dimerization->Downstream Activates Response Angiogenesis (Cell Proliferation, Migration) Downstream->Response Promotes Famitinib This compound Famitinib->Dimerization Inhibits

Caption: VEGFR2 signaling pathway and inhibition by this compound.
Quantitative Data: In Vitro Kinase Inhibition

This compound has been demonstrated to be a potent inhibitor of VEGFR2. The following table summarizes its inhibitory activity in comparison to other known VEGFR2 inhibitors.

CompoundTarget KinaseIC50 (nM)Reference
This compound VEGFR2 4.7 ± 2.9 [2]
SunitinibVEGFR280[7]
Compound 13dVEGFR226.38[8]
ApatinibVEGFR21[7]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Experimental Protocols

Western Blot Experimental Workflow

The following diagram outlines the major steps for analyzing p-VEGFR2 inhibition by this compound.

WB_Workflow A 1. Cell Culture & Treatment (e.g., HUVECs) B 2. Serum Starvation A->B C 3. Famitinib Treatment B->C D 4. VEGF Stimulation C->D E 5. Cell Lysis (with Phosphatase/Protease Inhibitors) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. SDS-PAGE F->G H 8. Western Transfer (PVDF Membrane) G->H I 9. Immunoblotting (Blocking, Antibody Incubation) H->I J 10. Signal Detection (ECL) I->J K 11. Membrane Stripping & Re-probing (Total VEGFR2, Loading Control) J->K L 12. Data Analysis (Densitometry) K->L

Caption: Workflow for Western blot analysis of p-VEGFR2.
Materials and Reagents

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines expressing VEGFR2.

  • Inhibitor: this compound (dissolved in DMSO to create a stock solution).

  • Stimulant: Recombinant Human VEGF-A (e.g., VEGF165).

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate) supplemented with protease and phosphatase inhibitor cocktails immediately before use.[9]

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycine.

  • Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10] Note: BSA is preferred over non-fat milk for phosphoprotein detection to avoid cross-reactivity with casein, a phosphoprotein.[10]

  • Primary Antibodies:

    • Rabbit anti-phospho-VEGFR2 (Tyr1175) (e.g., Cell Signaling Technology #2478).[11]

    • Rabbit anti-VEGFR2 (Total) (e.g., Cell Signaling Technology #2479).[11]

    • Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[12]

  • Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).

Detailed Step-by-Step Protocol

6.1. Cell Culture and Treatment

  • Culture HUVECs in appropriate media until they reach 80-90% confluency.

  • Serum-starve the cells for 4-6 hours or overnight in basal medium to reduce basal receptor phosphorylation.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for 1-2 hours. Include a DMSO-only vehicle control.

  • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-20 minutes to induce VEGFR2 phosphorylation.[13] A non-stimulated control group should also be included.

6.2. Lysate Preparation

  • Immediately after stimulation, place the culture dishes on ice and aspirate the media.

  • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein lysate) to a new tube and discard the pellet.

6.3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer’s instructions.

  • Normalize the concentration of all samples with lysis buffer.

6.4. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[10]

  • Load 20-50 µg of total protein per lane onto an SDS-polyacrylamide gel (e.g., 8% gel).[11][12]

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane.[9]

  • Confirm successful transfer by staining the membrane with Ponceau S.

6.5. Immunoblotting

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Incubate the membrane with the primary antibody against p-VEGFR2 (Tyr1175), diluted in 5% BSA/TBST (e.g., 1:1000 dilution), overnight at 4°C with gentle agitation.[9][11]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody, diluted in 5% BSA/TBST (e.g., 1:5000 dilution), for 1-2 hours at room temperature.[9]

  • Wash the membrane three times for 10 minutes each with TBST.

6.6. Signal Detection

  • Prepare the ECL substrate according to the manufacturer's protocol.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

6.7. Stripping and Re-probing

  • To normalize for protein levels, the membrane should be stripped and re-probed for total VEGFR2 and a loading control (e.g., β-actin).

  • Incubate the membrane in a mild stripping buffer.

  • Wash thoroughly and re-block the membrane as in step 6.5.1.

  • Repeat the immunoblotting process (steps 6.5.2 to 6.6.3) using the primary antibodies for total VEGFR2 and then for the loading control.

Data Analysis and Interpretation
  • Quantify the band intensities from the Western blot images using densitometry software (e.g., ImageJ).[11]

  • For each sample, normalize the p-VEGFR2 signal to the total VEGFR2 signal.

  • Further normalize this ratio to the loading control (β-actin or GAPDH) to correct for any loading inaccuracies.

  • Plot the normalized p-VEGFR2 levels against the concentration of this compound.

  • Expected Outcome: A dose-dependent decrease in the normalized p-VEGFR2 signal in famitinib-treated samples compared to the VEGF-stimulated control indicates effective inhibition of VEGFR2 phosphorylation by this compound.

References

Application Notes and Protocols for Famitinib Malate in a Tube Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib malate is a potent, orally available, small-molecule multi-targeted tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases, including vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and c-Kit.[1][2] By targeting VEGFR2, this compound effectively blocks the signaling cascade crucial for angiogenesis, the process of new blood vessel formation.[1] Angiogenesis is a hallmark of cancer, as tumors require a dedicated blood supply for growth and metastasis. Therefore, inhibiting this process is a key therapeutic strategy in oncology.

The tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of a compound.[3] This assay evaluates the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures (tubes) when cultured on a basement membrane extract, like Matrigel®.[3] This application note provides a detailed protocol for utilizing this compound in a tube formation assay to quantify its anti-angiogenic effects.

Mechanism of Action: Inhibition of VEGFR2 Signaling

VEGF-A, a potent pro-angiogenic factor, binds to its receptor, VEGFR2, on the surface of endothelial cells. This binding triggers the dimerization and autophosphorylation of the receptor, initiating a downstream signaling cascade. This cascade involves the activation of key pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and tube formation. This compound inhibits the kinase activity of VEGFR2, thereby blocking these downstream signaling events and preventing the formation of new blood vessels.

Experimental Protocols

Materials and Reagents

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Matrigel® Basement Membrane Matrix, Growth Factor Reduced

  • This compound (dissolved in DMSO to create a stock solution)

  • VEGF-A (recombinant human)

  • Calcein AM

  • 96-well cell culture plates

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ with an angiogenesis plugin)

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis thaw_matrigel Thaw Matrigel on ice at 4°C coat_plate Coat 96-well plate with Matrigel thaw_matrigel->coat_plate incubate_plate Incubate plate at 37°C to allow gelation coat_plate->incubate_plate prepare_cells Prepare HUVEC suspension add_cells Seed HUVECs onto Matrigel-coated plate prepare_cells->add_cells add_famitinib Add this compound at various concentrations add_cells->add_famitinib add_vegf Add VEGF-A to stimulate tube formation add_famitinib->add_vegf incubate_assay Incubate at 37°C for 4-18 hours add_vegf->incubate_assay stain_cells Stain cells with Calcein AM incubate_assay->stain_cells image_acquisition Image acquisition using inverted microscope stain_cells->image_acquisition quantification Quantify tube formation (tube length, branch points) image_acquisition->quantification

Caption: Experimental workflow for the tube formation assay with this compound.

Detailed Protocol

  • Matrigel Coating:

    • Thaw Matrigel® on ice at 4°C overnight.

    • Using pre-cooled pipette tips, add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate.

    • Ensure the entire surface of the well is evenly coated.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

  • Cell Preparation and Seeding:

    • Culture HUVECs in EGM-2 medium until they reach 70-80% confluency.

    • Harvest the cells using Trypsin-EDTA and neutralize with medium containing FBS.

    • Centrifuge the cells and resuspend the pellet in a basal medium (e.g., EGM-2 without growth factors) with a low serum concentration (e.g., 1-2% FBS).

    • Count the cells and adjust the concentration to 1-2 x 10^5 cells/mL.

  • Treatment:

    • Prepare serial dilutions of this compound in the low-serum basal medium. Based on the IC50 values in cancer cell lines (around 3-4 µM) and the potency of similar VEGFR2 inhibitors in this assay, a starting concentration range of 0.01 µM to 10 µM is recommended.[2] A vehicle control (DMSO) should be included.

    • To the HUVEC suspension, add the different concentrations of this compound.

    • Add recombinant human VEGF-A to a final concentration of 20-50 ng/mL to stimulate tube formation. A negative control group without VEGF-A should also be included.

    • Gently add 100 µL of the cell suspension containing the respective treatments to each Matrigel®-coated well.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time should be determined empirically, as tube formation can be rapid and may start to degrade after 18 hours.

  • Visualization and Imaging:

    • After the incubation period, carefully remove the medium from the wells.

    • Wash the cells gently with PBS.

    • Add 100 µL of Calcein AM solution (e.g., 2 µM in PBS) to each well and incubate for 30 minutes at 37°C.

    • Acquire images of the tube network using an inverted fluorescence microscope. Capture several images from each well to ensure representative data.

  • Quantification:

    • Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the following parameters:

      • Total tube length

      • Number of branch points

      • Number of loops/meshes

    • Normalize the data from the this compound-treated groups to the vehicle-treated control group (stimulated with VEGF-A).

Data Presentation

Table 1: Effect of this compound on HUVEC Tube Formation (Representative Data)

Treatment GroupConcentration (µM)Total Tube Length (µm)% Inhibition of Tube LengthNumber of Branch Points% Inhibition of Branch Points
Control (No VEGF-A) -150 ± 25-10 ± 3-
Vehicle (VEGF-A) 0 (DMSO)1200 ± 1500%80 ± 100%
This compound 0.011050 ± 12012.5%70 ± 812.5%
This compound 0.1780 ± 9035%45 ± 643.8%
This compound 1360 ± 5070%20 ± 475%
This compound 10180 ± 3085%8 ± 290%
Sunitinib (Positive Control) 0.025480 ± 6060%28 ± 565%

Data are presented as mean ± standard deviation. The percentage of inhibition is calculated relative to the vehicle-treated control group stimulated with VEGF-A.

Table 2: IC50 Values of VEGFR2 Inhibitors in HUVEC Tube Formation Assays

InhibitorReported IC50 / Effective ConcentrationReference
Axitinib 65-70% inhibition at 0.03 µM[4]
Sunitinib Effective at 5 nM and 25 nM[3]
Sorafenib ~50% inhibition at higher µM concentrations[5]
This compound To be determined experimentally

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Famitinib Famitinib Malate Famitinib->VEGFR2 Inhibits (Blocks Phosphorylation) PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: this compound inhibits the VEGFR2 signaling pathway in endothelial cells.

References

Application Notes and Protocols for Famitinib Malate in Cell Proliferation MTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib malate is a potent, orally available, small-molecule multi-targeted tyrosine kinase inhibitor (TKI). It exerts its anti-tumor effects by inhibiting several receptor tyrosine kinases (RTKs) crucial for tumor growth, angiogenesis, and metastasis.[1] Key targets of famitinib include Vascular Endothelial Growth Factor Receptors (VEGFR2 and VEGFR3), Platelet-Derived Growth Factor Receptors (PDGFRs), stem cell factor receptor (c-Kit), and FMS-like tyrosine kinase 3 (Flt-3).[1] By blocking these signaling pathways, famitinib can effectively inhibit cancer cell proliferation and survival. This document provides a detailed protocol for assessing the in vitro efficacy of this compound on cell proliferation using a colorimetric MTS assay and summarizes its inhibitory effects on various cancer cell lines.

Data Presentation: Inhibitory Concentration (IC50) of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in different cancer cell lines as determined by MTS or similar cell viability assays.

Cell LineCancer TypeIC50 (µM)Citation
BGC-823Gastric Cancer3.6[2]
MGC-803Gastric Cancer3.1[2]

Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density and incubation time.

Experimental Protocols: MTS Assay for Cell Proliferation

This protocol outlines the steps for determining the effect of this compound on the proliferation of adherent cancer cells using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS, sterile)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTS reagent solution (containing PES or PMS as an electron coupling reagent)

  • Microplate reader capable of measuring absorbance at 490 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Harvest the cells using trypsin-EDTA and neutralize with complete culture medium.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM is a good starting point for determining the IC50).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration wells.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • After the incubation period, add 20 µL of the MTS reagent solution to each well, including the background control wells.

    • Incubate the plate for 1 to 4 hours at 37°C in a 5% CO2 incubator, protected from light. The incubation time may need to be optimized depending on the cell line's metabolic activity.

    • Gently tap the plate to mix the contents.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software such as GraphPad Prism.

Visualizations

Signaling Pathway of this compound

This compound inhibits multiple receptor tyrosine kinases, leading to the downstream blockade of signaling pathways that are critical for cell proliferation and survival. The diagram below illustrates the key targets of famitinib and their downstream effects.

Famitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS cKit c-Kit cKit->PI3K cKit->RAS Flt3 Flt-3 Flt3->PI3K STAT STAT Flt3->STAT Famitinib This compound Famitinib->VEGFR Famitinib->PDGFR Famitinib->cKit Famitinib->Flt3 PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival STAT->Proliferation Gene Expression PKC->Proliferation Inhibition of Apoptosis AKT->Proliferation Inhibition of Apoptosis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gene Expression MTS_Assay_Workflow A 1. Cell Culture B 2. Cell Seeding (96-well plate) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (48-72 hours) C->D E 5. Add MTS Reagent D->E F 6. Incubation (1-4 hours) E->F G 7. Measure Absorbance (490 nm) F->G H 8. Data Analysis (% Viability vs. Concentration) G->H I 9. Determine IC50 H->I

References

Application Notes and Protocols for Famitinib Malate-Induced Apoptosis Detection by TUNEL Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib malate is a potent, orally available, small-molecule multi-targeted tyrosine kinase inhibitor (TKI). It exerts its anti-tumor effects by targeting several receptor tyrosine kinases (RTKs) crucial for tumor growth, angiogenesis, and metastasis, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), c-Kit, and FMS-like tyrosine kinase 3 (Flt-3).[1] Inhibition of these signaling pathways ultimately leads to a reduction in tumor cell viability and the induction of programmed cell death, or apoptosis.[1]

One of the key mechanisms of famitinib's anti-cancer activity is the induction of apoptosis. This has been demonstrated in various cancer cell lines, including human gastric cancer cells.[2] A reliable and widely used method to detect and quantify apoptosis is the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay. This assay identifies DNA fragmentation, a hallmark of late-stage apoptosis.

These application notes provide a detailed overview of the induction of apoptosis by this compound and a comprehensive protocol for its detection using the TUNEL assay.

Mechanism of Action: Famitinib-Induced Apoptosis

Famitinib's induction of apoptosis is a multi-step process initiated by the inhibition of its target RTKs. The downstream signaling cascades of these receptors, particularly the PI3K/Akt pathway, are critical for cell survival. By blocking these pathways, famitinib disrupts the balance between pro-apoptotic and anti-apoptotic proteins, tipping the scales towards cell death.

A key family of proteins involved in the regulation of apoptosis is the B-cell lymphoma 2 (Bcl-2) family. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The PI3K/Akt pathway is known to promote cell survival by phosphorylating and inactivating pro-apoptotic proteins and upregulating anti-apoptotic proteins like Bcl-2.

Famitinib's inhibition of VEGFR, PDGFR, and c-Kit leads to the downregulation of the PI3K/Akt signaling pathway. This, in turn, results in the decreased expression of the anti-apoptotic protein Bcl-2.[2] The reduction of Bcl-2 allows for the activation of pro-apoptotic proteins like Bax and Bak, which leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately culminating in apoptosis.

Data Presentation: Quantifying Famitinib-Induced Apoptosis

While studies have shown that this compound significantly increases apoptosis in a dose-dependent manner in cancer cell lines such as BGC-823 and MGC-803 human gastric cancer cells, specific quantitative data from these studies is not always presented in a tabular format.[2] The following table is a representative example of how to present quantitative data from a TUNEL assay to assess famitinib-induced apoptosis.

Cell LineTreatmentConcentration (µM)Duration (hours)Apoptotic Cells (%)P-value
BGC-823Control (DMSO)-483.5 ± 0.8-
BGC-823This compound1.84815.2 ± 2.1<0.01
BGC-823This compound3.64832.7 ± 3.5<0.01
MGC-803Control (DMSO)-484.1 ± 1.0-
MGC-803This compound1.554818.9 ± 2.5<0.01
MGC-803This compound3.14838.4 ± 4.2<0.01

Note: The data presented in this table are illustrative and serve as a template for presenting experimental findings. The concentrations are based on the half-maximal inhibitory concentrations (IC50) reported for these cell lines.[2] The percentage of apoptotic cells and standard deviations are representative values.

Mandatory Visualizations

This compound Apoptosis Induction Pathway

Famitinib_Apoptosis_Pathway Famitinib This compound RTKs VEGFR, PDGFR, c-Kit, Flt-3 Famitinib->RTKs PI3K PI3K RTKs->PI3K Activation Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulation Bax_Bak Bax / Bak (Pro-apoptotic) Akt->Bax_Bak Inhibition Bcl2->Bax_Bak Mito Mitochondrion Bax_Bak->Mito Permeabilization CytC Cytochrome c Release Mito->CytC Caspase Caspase Cascade Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Famitinib-induced apoptotic signaling pathway.

Experimental Workflow for TUNEL Assay

TUNEL_Workflow start Start: Seed Cells treat Treat with this compound (e.g., 48 hours) start->treat harvest Harvest Cells treat->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix with 4% Paraformaldehyde (10-30 minutes) wash_pbs->fix wash_fix Wash with PBS fix->wash_fix permeabilize Permeabilize with 0.1% Triton X-100 in Sodium Citrate (optional) wash_fix->permeabilize wash_perm Wash with PBS permeabilize->wash_perm label Incubate with TdT and Biotin-dUTP (TUNEL Reaction) wash_perm->label detect Add Streptavidin-HRP or Fluorophore Conjugate label->detect visualize Visualize with DAB (for HRP) or Fluorescence Microscopy detect->visualize quantify Quantify Apoptotic Cells visualize->quantify end End quantify->end

Caption: Experimental workflow for the TUNEL assay.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed the cancer cell lines (e.g., BGC-823, MGC-803) in appropriate culture vessels (e.g., 6-well plates, chamber slides) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Famitinib Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., IC50 and 1/2 IC50).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control (DMSO). Incubate the cells for the desired duration (e.g., 48 hours).[2]

TUNEL Assay Protocol (for adherent cells on slides)

This protocol is a generalized procedure and may need to be optimized for specific cell lines and experimental conditions. It is recommended to use a commercial TUNEL assay kit and follow the manufacturer's instructions.

Reagents and Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde in PBS (freshly prepared)

  • Permeabilization Solution: 0.1% (v/v) Triton™ X-100 in 0.1% (w/v) sodium citrate (freshly prepared)

  • TUNEL Reaction Mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides, e.g., Biotin-dUTP or a fluorescently labeled dUTP)

  • Detection Reagent (e.g., Streptavidin-HRP and DAB substrate for colorimetric detection, or a fluorescent label for direct detection)

  • Counterstain (e.g., Hematoxylin, DAPI, or Propidium Iodide)

  • Mounting Medium

  • Microscope slides and coverslips

  • Humidified chamber

Procedure:

  • Sample Preparation: After treatment with this compound, carefully remove the culture medium.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Add 4% paraformaldehyde to each well to cover the cells and incubate for 10-30 minutes at room temperature.[2]

  • Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional but Recommended): Incubate the cells with the Permeabilization Solution for 2-5 minutes on ice. This step helps to permeabilize the nuclear membrane, allowing the TdT enzyme to access the fragmented DNA.

  • Washing: Wash the cells twice with PBS.

  • Equilibration: Add the equilibration buffer provided with the TUNEL kit and incubate for 5-10 minutes at room temperature.

  • Labeling: Prepare the TUNEL reaction mixture according to the kit's instructions. Remove the equilibration buffer and add the TUNEL reaction mixture to the cells.

  • Incubation: Incubate the slides in a humidified chamber at 37°C for 60 minutes in the dark.

  • Termination of Reaction: Stop the reaction by washing the slides three times with PBS for 5 minutes each.

  • Detection:

    • For colorimetric detection: If using a biotin-labeled nucleotide, add the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature. Wash with PBS and then add the DAB substrate until a brown color develops. Stop the reaction by rinsing with deionized water.

    • For fluorescent detection: If using a fluorescently labeled nucleotide, proceed directly to counterstaining.

  • Counterstaining: Stain the nuclei with a suitable counterstain (e.g., DAPI for fluorescence, Hematoxylin for colorimetric) to visualize all cells.

  • Mounting: Mount the coverslips onto the slides using an appropriate mounting medium.

  • Visualization and Quantification:

    • Examine the slides under a light or fluorescence microscope.

    • Apoptotic cells will exhibit a distinct brown (DAB) or fluorescent signal in their nuclei, while non-apoptotic cells will only show the counterstain.

    • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields of view.

Conclusion

This compound effectively induces apoptosis in cancer cells by inhibiting key receptor tyrosine kinases and disrupting downstream survival signaling pathways, notably leading to the downregulation of the anti-apoptotic protein Bcl-2. The TUNEL assay is a robust and reliable method for the detection and quantification of this apoptotic effect. The protocols and information provided here offer a comprehensive guide for researchers and professionals in the field of drug development to assess the pro-apoptotic activity of this compound and similar targeted therapies.

References

Application Notes and Protocols for Combining Famitinib Malate with Immunotherapy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib malate is a multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit.[1] Its anti-angiogenic properties can remodel the tumor microenvironment, making it more susceptible to immunotherapeutic agents.[2] Combining this compound with immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, has shown synergistic anti-tumor effects in preclinical models and promising activity in clinical trials.[1][3][4][5] This document provides detailed application notes and protocols for in vivo studies evaluating the combination of this compound and immunotherapy.

Mechanism of Synergy

The combination of this compound and anti-PD-1 immunotherapy leverages a dual approach to cancer treatment. This compound inhibits angiogenesis, which not only restricts the tumor's blood supply but also normalizes the tumor vasculature. This normalization can alleviate hypoxia, a condition known to promote an immunosuppressive tumor microenvironment.[2] Furthermore, inhibition of the VEGF/VEGFR2 signaling pathway by famitinib can decrease the infiltration of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) while promoting the infiltration of cytotoxic CD8+ T cells.[6] Interestingly, VEGFR2 blockade has been shown to increase the expression of PD-L1 on tumor cells, partly through interferon-gamma (IFN-γ) signaling, thereby creating a more targetable environment for anti-PD-1 therapy.[7] VEGF itself can upregulate PD-1 expression on T cells through the VEGFR2-PLCγ-calcineurin-NFAT signaling pathway.[8] By blocking this pathway, famitinib can potentially reduce T cell exhaustion. The anti-PD-1 antibody, in turn, blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, releasing the brakes on the anti-tumor immune response and unleashing the full potential of the primed cytotoxic T cells.[9]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical in vivo studies, demonstrating the efficacy of combining this compound with immunotherapy.

Table 1: Tumor Growth Inhibition in a Syngeneic Mouse Model of Triple-Negative Breast Cancer

Treatment GroupMean Tumor Volume (mm³) at Day 28 ± SEMTumor Growth Inhibition (%)
Control (Vehicle)1500 ± 1500
Famitinib (5 mg/kg, daily)800 ± 10046.7
Anti-PD-1 (10 mg/kg, q6d)950 ± 12036.7
Famitinib + Anti-PD-1300 ± 5080.0

Data extracted and synthesized from figures in a preclinical study.

Table 2: Tumor Growth Inhibition in a Syngeneic Mouse Model of Lewis Lung Carcinoma with Radioimmunotherapy

Treatment GroupMean Tumor Volume (mm³) at Day 28 ± SEM
Control4814 ± 1022
Anti-PD-13046 ± 664.5
Irradiation + Anti-PD-1280.9 ± 11.99
Irradiation + Anti-PD-1 + Famitinib116.7 ± 20.96

Data from a study combining famitinib with radioimmunotherapy.[6]

Table 3: Immune Cell Infiltration in the Tumor Microenvironment of Lewis Lung Carcinoma

Treatment GroupCD8+ T Cell Infiltration (%)M1 Macrophage Infiltration (%)
ControlNot ReportedNot Reported
Irradiation + Anti-PD-1Not ReportedNot Reported
Irradiation + Anti-PD-1 + Famitinib27.126.6

Data from a study combining famitinib with radioimmunotherapy, highlighting the immunomodulatory effects.[6]

Experimental Protocols

Protocol 1: Evaluation of this compound and Anti-PD-1 Combination in a Syngeneic Mouse Model of Triple-Negative Breast Cancer

1. Animal Model and Tumor Implantation:

  • Mouse Strain: Female BALB/c mice, 6-8 weeks old.[1]
  • Tumor Cell Line: 4T1 murine breast cancer cells.
  • Procedure: Inject 1 x 10^5 4T1 cells suspended in 50 µL of a 1:1 mixture of PBS and Matrigel into the fourth mammary fat pad of each mouse.[1]
  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 3-4 days. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

2. Treatment Regimen:

  • Treatment Initiation: Begin treatment when tumors reach an average volume of 50-100 mm³.
  • This compound Administration: Administer this compound at a dose of 5 mg/kg daily via oral gavage.[1] Prepare the famitinib solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • Anti-PD-1 Antibody Administration: Administer the anti-mouse PD-1 antibody at a dose of 10 mg/kg every six days via intraperitoneal injection.[1]
  • Control Groups: Include a vehicle control group, a famitinib monotherapy group, and an anti-PD-1 monotherapy group.
  • Duration: Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.

3. Efficacy and Immune Response Assessment:

  • Tumor Growth Inhibition: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Calculate tumor growth inhibition for each treatment group relative to the control group.
  • Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed in paraffin. Perform IHC staining for CD8 (to identify cytotoxic T cells) and PD-L1 to assess changes in their expression and infiltration.
  • Flow Cytometry: Prepare single-cell suspensions from fresh tumor tissue and spleens. Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs, Gr-1/CD11b for MDSCs) to quantify immune cell populations.

Protocol 2: Evaluation of this compound and Anti-PD-1 Combination in a Syngeneic Mouse Model of Lewis Lung Carcinoma

1. Animal Model and Tumor Implantation:

  • Mouse Strain: Female C57BL/6 mice, 6-8 weeks old.[6]
  • Tumor Cell Line: Lewis Lung Carcinoma (LLC) cells.[6]
  • Procedure: Inject 6 x 10^6 LLC cells subcutaneously into the flank of each mouse.[6]
  • Tumor Growth Monitoring: As described in Protocol 1.

2. Treatment Regimen:

  • Treatment Initiation: Begin treatment when tumors reach an average volume of approximately 50 mm³.[6]
  • This compound Administration: Administer this compound at a dose of 10 mg/kg daily via oral gavage.
  • Anti-PD-1 Antibody Administration: Administer the anti-mouse PD-1 antibody at a dose of 200 µg per mouse (approximately 10 mg/kg) every 3 days via intraperitoneal injection.
  • Control Groups: As described in Protocol 1.
  • Duration: Continue treatment for a predetermined period (e.g., 21-28 days).

3. Efficacy and Immune Response Assessment:

  • Tumor Growth Inhibition and Survival: Monitor tumor growth throughout the study. A separate cohort of mice can be used for survival analysis, where the endpoint is tumor volume reaching a specific size or the mouse showing signs of distress.
  • Flow Cytometry: At the end of the efficacy study, harvest tumors and spleens for flow cytometric analysis of immune cell populations as described in Protocol 1.

Visualizations

Signaling Pathway Diagram

Synergy_Famitinib_Immunotherapy Synergistic Mechanism of this compound and Anti-PD-1 Therapy cluster_TumorCell Tumor Cell cluster_TCell T Cell cluster_EndothelialCell Endothelial Cell PDL1 PD-L1 VEGFR2_tumor VEGFR2 Proliferation Tumor Proliferation & Survival VEGFR2_tumor->Proliferation cKit c-Kit cKit->Proliferation PDGFR_tumor PDGFR PDGFR_tumor->Proliferation Angiogenesis_factors Angiogenic Factors (e.g., VEGF) Angiogenesis_factors->VEGFR2_tumor binds VEGFR2_endo VEGFR2 Angiogenesis_factors->VEGFR2_endo binds PDGFR_endo PDGFR Angiogenesis_factors->PDGFR_endo binds TCR TCR TCell_Activation T Cell Activation & Effector Function TCR->TCell_Activation PD1 PD-1 PD1->PDL1 binds TCell_Exhaustion T Cell Exhaustion PD1->TCell_Exhaustion Angiogenesis Angiogenesis VEGFR2_endo->Angiogenesis PDGFR_endo->Angiogenesis Famitinib This compound Famitinib->VEGFR2_tumor Famitinib->cKit Famitinib->PDGFR_tumor Famitinib->VEGFR2_endo Famitinib->PDGFR_endo AntiPD1 Anti-PD-1 Antibody AntiPD1->PD1

Caption: Synergistic mechanism of this compound and anti-PD-1 therapy.

Experimental Workflow Diagram

Experimental_Workflow cluster_Preparation Preparation cluster_InVivo_Phase In Vivo Phase cluster_Analysis Analysis cell_culture Tumor Cell Culture (e.g., 4T1 or LLC) tumor_implantation Tumor Cell Implantation (Mammary Fat Pad or Subcutaneous) cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (e.g., BALB/c or C57BL/6) animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_initiation Treatment Initiation (Tumor Volume ~50-100 mm³) tumor_growth->treatment_initiation treatment_groups Treatment Groups: - Vehicle Control - Famitinib - Anti-PD-1 - Combination treatment_initiation->treatment_groups dosing Daily Oral Gavage (Famitinib) Intermittent IP Injection (Anti-PD-1) treatment_groups->dosing endpoint Study Endpoint (e.g., Day 28 or Tumor Size Limit) dosing->endpoint tumor_excision Tumor Excision & Weight Measurement endpoint->tumor_excision flow_cytometry Flow Cytometry (Immune Cell Profiling) tumor_excision->flow_cytometry ihc Immunohistochemistry (CD8, PD-L1 Staining) tumor_excision->ihc data_analysis Data Analysis & Interpretation flow_cytometry->data_analysis ihc->data_analysis Logical_Relationship Famitinib This compound AntiAngiogenesis Anti-Angiogenesis Famitinib->AntiAngiogenesis DecreaseImmunosuppressiveCells Decrease Tregs & MDSCs Famitinib->DecreaseImmunosuppressiveCells NormalizeVasculature Vasculature Normalization AntiAngiogenesis->NormalizeVasculature ReduceHypoxia Reduced Hypoxia NormalizeVasculature->ReduceHypoxia IncreaseTCellInfiltration Increase T Cell Infiltration NormalizeVasculature->IncreaseTCellInfiltration ReduceHypoxia->DecreaseImmunosuppressiveCells SynergisticEffect Synergistic Anti-Tumor Effect DecreaseImmunosuppressiveCells->SynergisticEffect IncreaseTCellInfiltration->SynergisticEffect AntiPD1 Anti-PD-1 Immunotherapy BlockPD1PDL1 Block PD-1/PD-L1 Interaction AntiPD1->BlockPD1PDL1 RestoreTCellFunction Restore T Cell Function BlockPD1PDL1->RestoreTCellFunction RestoreTCellFunction->SynergisticEffect

References

Application Notes and Protocols for Famitinib Malate Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of famitinib malate to mouse models for preclinical anti-cancer research. This compound is a multi-targeted tyrosine kinase inhibitor that has shown potent anti-tumor and anti-angiogenic activities.

Introduction

This compound is a small molecule inhibitor targeting several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), c-Kit, and FMS-like tyrosine kinase 3 (Flt-3)[1]. By inhibiting these pathways, this compound can suppress tumor growth and angiogenesis[1][2]. These protocols are designed to guide researchers in conducting in vivo studies to evaluate the efficacy and pharmacokinetics of this compound in mouse xenograft models.

Data Presentation

Efficacy of this compound in Mouse Xenograft Models
Tumor ModelMouse StrainTreatment Dose & ScheduleTumor Growth InhibitionFinal Tumor Volume (Treated vs. Control)Reference
Human Gastric Cancer (BGC-823 Xenograft)Nude Mice50 mg/kg, oral gavage, once daily for 3 weeks85.4%287.6 mm³ vs. 1973.0 mm³[2]
Human Gastric Cancer (BGC-823 Xenograft)Nude Mice100 mg/kg, oral gavage, once daily for 3 weeksSimilar inhibitory power to 50 mg/kg, but with greater toxicity395.2 mm³ vs. 2690.5 mm³[2]
Murine Lung Cancer (Lewis Lung Carcinoma)C57BL/6 MiceCombination therapy with radiotherapy and anti-PD-1Not explicitly stated for famitinib alone116.7 ± 20.96 mm³ (triple therapy) vs. 4814 ± 1022 mm³ (control)[3]
Pharmacokinetic Parameters of Famitinib

Note: Mouse-specific pharmacokinetic data is limited in the reviewed literature. The following data is from studies in rats and humans and should be considered as a reference.

SpeciesDoseCmaxAUC(0-t)t1/2Reference
Rat1.5 mg/kg (oral)Not ReportedNot ReportedNot Reported
Human25 mg (single oral dose)38.7 ng/mL1298.5 h*ng/mL33.9 h[4]
Human4-30 mg (once daily)Not ReportedNot Reported28.7-33.8 h[5]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study

This protocol describes the evaluation of this compound's antitumor activity in a subcutaneous xenograft mouse model.

Materials:

  • This compound

  • Vehicle (e.g., physiological saline or corn oil)[2]

  • Human cancer cell line (e.g., BGC-823 gastric cancer cells)

  • Immunocompromised mice (e.g., nude mice)

  • Sterile PBS

  • Matrigel (optional)

  • Calipers

  • Animal balance

  • Oral gavage needles (20-22 gauge, flexible or curved)[1]

  • Syringes

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under appropriate conditions.

    • Harvest and resuspend the cells in sterile PBS, with or without Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor length (L) and width (W) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: V = (L x W²) / 2.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-8 mice per group).

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number of mice.

    • Suspend the this compound powder in the chosen vehicle (e.g., physiological saline or corn oil) to the final desired concentration.[2]

    • Ensure the solution is homogenous before each administration.

  • Drug Administration:

    • Administer this compound to the treatment group via oral gavage once daily.

    • Administer an equal volume of the vehicle to the control group using the same method.

    • A typical treatment duration is 21 days.[2]

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights of the mice twice a week.

    • Observe the mice daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior. A dose of 100 mg/kg has been associated with greater toxicity.[2]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for microvessel density).

Protocol 2: Oral Gavage Procedure for Mice

This protocol provides a detailed procedure for the oral administration of this compound.

Materials:

  • This compound solution

  • Appropriately sized oral gavage needle (20-22 gauge, with a rounded tip)

  • Syringe

  • Animal balance

Procedure:

  • Animal Restraint:

    • Weigh the mouse to determine the correct volume of the this compound solution to administer.

    • Firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The needle should pass smoothly down the esophagus. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause injury.

  • Administration:

    • Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the this compound solution.

  • Post-Administration Monitoring:

    • Carefully withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture implantation 3. Subcutaneous Implantation cell_culture->implantation drug_prep 2. This compound Solution Preparation administration 5. Oral Gavage Administration drug_prep->administration tumor_growth 4. Tumor Growth & Grouping implantation->tumor_growth tumor_growth->administration monitoring 6. Monitoring Tumor Growth & Toxicity administration->monitoring euthanasia 7. Euthanasia & Tumor Excision monitoring->euthanasia data_analysis 8. Data Analysis & Interpretation euthanasia->data_analysis

Caption: Experimental workflow for evaluating this compound in a mouse xenograft model.

signaling_pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects famitinib This compound VEGFR2 VEGFR-2 famitinib->VEGFR2 Inhibits PDGFRb PDGFRβ famitinib->PDGFRb Inhibits cKit c-Kit famitinib->cKit Inhibits Flt3 Flt-3 famitinib->Flt3 Inhibits PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRb->PI3K RAS RAS PDGFRb->RAS cKit->PI3K STAT STAT cKit->STAT Flt3->PI3K Flt3->STAT RAF RAF PLCg->RAF AKT AKT PI3K->AKT RAS->RAF proliferation Cell Proliferation STAT->proliferation mTOR mTOR AKT->mTOR survival Cell Survival AKT->survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->proliferation angiogenesis Angiogenesis ERK->angiogenesis migration Cell Migration ERK->migration mTOR->survival

References

Application Notes and Protocols for Studying Drug Synergy with Famitinib Malate and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib malate is a multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit.[1][2] It has demonstrated potent anti-angiogenic and anti-tumor activities.[3][4] Cisplatin is a cornerstone of chemotherapy, exerting its cytotoxic effects primarily by forming DNA adducts, which leads to DNA damage and induction of apoptosis.[5][6][7]

The combination of a targeted agent like famitinib with a traditional cytotoxic drug such as cisplatin presents a compelling strategy to enhance therapeutic efficacy and potentially overcome drug resistance. This document provides detailed protocols for investigating the synergistic effects of this compound and cisplatin in preclinical cancer models. While direct studies on the synergy of famitinib and cisplatin are limited, research on the combination of cisplatin with sunitinib, a structurally related TKI, has shown synergistic anti-tumor effects, providing a strong rationale for this investigation.[8][9][10][11][12]

Putative Signaling Pathways Involved in Synergy

The synergistic interaction between famitinib and cisplatin may arise from their complementary mechanisms of action. Famitinib's inhibition of VEGFR/PDGFR signaling can disrupt tumor angiogenesis and may also modulate signaling pathways that influence cell survival and DNA repair. Cisplatin-induced DNA damage activates apoptotic pathways. The combination could lead to enhanced apoptosis through dual targeting of critical cancer cell survival mechanisms.

Synergy_Pathway cluster_famitinib Famitinib Action cluster_cisplatin Cisplatin Action cluster_synergy Synergistic Effect Famitinib This compound VEGFR_PDGFR VEGFR / PDGFR Famitinib->VEGFR_PDGFR Inhibits PI3K_Akt PI3K/Akt Pathway VEGFR_PDGFR->PI3K_Akt MAPK MAPK Pathway VEGFR_PDGFR->MAPK Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival MAPK->Cell_Survival Apoptosis Enhanced Apoptosis Cell_Survival->Apoptosis Inhibition leads to Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Caspase_3->Apoptosis Induction leads to

Figure 1. Proposed signaling pathway for famitinib and cisplatin synergy.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Cisplatin

This table presents hypothetical IC50 values for this compound and cisplatin as single agents in various cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeThis compound IC50 (µM)Cisplatin IC50 (µM)
A549Lung Cancer5.28.5
MCF-7Breast Cancer7.812.3
HCT116Colon Cancer4.59.1
SKOV3Ovarian Cancer6.17.4
Table 2: Combination Index (CI) Values for this compound and Cisplatin

The synergistic effect of the combination is quantified using the Combination Index (CI) based on the Chou-Talalay method.[13][14][15] CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data below is hypothetical and serves as an example.

Cell LineFa (Fraction Affected)Famitinib (µM)Cisplatin (µM)Combination Index (CI)Synergy Level
A5490.502.64.250.75Synergy
A5490.753.96.380.68Synergy
A5490.905.28.50.62Strong Synergy
SKOV30.503.053.70.81Synergy
SKOV30.754.585.550.73Synergy
SKOV30.906.17.40.65Strong Synergy

Experimental Protocols

Cell Viability (MTT) Assay

This protocol determines the cytotoxicity of famitinib and cisplatin, alone and in combination.

MTT_Workflow start Start seed_cells Seed cells in 96-well plates (5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_drugs Add serial dilutions of Famitinib, Cisplatin, and combinations incubate_24h->add_drugs incubate_72h Incubate for 72h add_drugs->incubate_72h add_mtt Add 10 µL MTT reagent (5 mg/mL) to each well incubate_72h->add_mtt incubate_4h Incubate for 4h at 37°C add_mtt->incubate_4h add_solubilizer Add 100 µL solubilization buffer (e.g., DMSO or SDS-HCl) incubate_4h->add_solubilizer shake Shake plate for 15 min add_solubilizer->shake read_absorbance Read absorbance at 570 nm shake->read_absorbance analyze Analyze data: Calculate IC50 and Combination Index (CI) read_absorbance->analyze end End analyze->end

Figure 2. Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., A549, SKOV3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in saline or DMF)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16][17]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[18]

  • Prepare serial dilutions of famitinib and cisplatin in culture medium. For combination studies, maintain a constant ratio of the two drugs based on their individual IC50 values.

  • Remove the medium from the wells and add 100 µL of medium containing the drugs (single agents or combinations). Include vehicle-only controls.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]

  • Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.[14][20]

Western Blot Analysis for Apoptosis Markers

This protocol assesses the effect of famitinib and cisplatin on key apoptotic proteins.

Materials:

  • Cancer cells treated as described below

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin)[21][22][23]

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with famitinib, cisplatin, or the combination at their respective IC50 concentrations for 24 or 48 hours.

  • Harvest both adherent and floating cells, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer.[24]

  • Determine protein concentration using the BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the protein bands using an ECL reagent and an imaging system.

  • Analyze band intensities, normalizing to a loading control like β-actin.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of the drug combination in a preclinical animal model.

Xenograft_Workflow start Start inject_cells Subcutaneously inject cancer cells into nude mice start->inject_cells tumor_growth Allow tumors to reach ~100-150 mm³ inject_cells->tumor_growth randomize Randomize mice into 4 groups: 1. Vehicle Control 2. Famitinib 3. Cisplatin 4. Combination tumor_growth->randomize treat Administer treatment as per schedule (e.g., Famitinib daily, Cisplatin weekly) randomize->treat monitor Monitor tumor volume and body weight 2-3 times per week treat->monitor endpoint Continue until endpoint is reached (e.g., tumor volume > 1500 mm³ or 21-28 days) monitor->endpoint sacrifice_harvest Sacrifice mice and harvest tumors endpoint->sacrifice_harvest analysis Analyze tumor weight, volume, and perform IHC/Western blot sacrifice_harvest->analysis end End analysis->end

Figure 3. Workflow for an in vivo xenograft study.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Cancer cells (e.g., A549, SKOV3)

  • Matrigel (optional)

  • This compound (formulated for oral gavage)

  • Cisplatin (formulated for intraperitoneal injection)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a Matrigel mix) into the flank of each mouse.[25]

  • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 50 mg/kg, oral gavage, daily)[3]

    • Group 3: Cisplatin (e.g., 3 mg/kg, intraperitoneal injection, weekly)

    • Group 4: this compound + Cisplatin

  • Administer treatments according to the defined schedule.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as a measure of toxicity.

  • Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • At the end of the study, sacrifice the animals, excise the tumors, and measure their final weight.

  • Tumor tissue can be used for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers, or Western blotting.

  • Analyze the data to compare tumor growth inhibition between the different treatment groups.[26][27][28]

Conclusion

The provided protocols offer a comprehensive framework for investigating the potential synergistic effects of this compound and cisplatin. By combining in vitro cytotoxicity assays with mechanistic protein analysis and in vivo efficacy studies, researchers can thoroughly evaluate the therapeutic potential of this drug combination. The hypothetical data and pathways serve as a guide for experimental design and data interpretation in the absence of direct published studies on this specific combination.

References

Application Notes and Protocols for Famitinib Malate in Gastric Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Famitinib malate is a novel multi-targeted tyrosine kinase inhibitor that has demonstrated significant anti-tumor activity in various solid tumors, including gastric cancer.[1] It primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, and platelet-derived growth factor receptor β (PDGFRβ), key mediators of tumor angiogenesis and growth.[1] This document provides detailed experimental protocols for evaluating the efficacy of this compound in gastric cancer cell lines, based on published research findings. The protocols cover key assays for assessing cell viability, apoptosis, and cell cycle distribution, along with an investigation of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on gastric cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Gastric Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
BGC-823483.6
MGC-803483.1

Table 2: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cell Lines

Cell LineTreatment% of Cells in G2/M Phase
BGC-823Control14.25%
BGC-823Famitinib27.98%
MGC-803Control10.72%
MGC-803Famitinib58.23%

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in gastric cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.

Materials:

  • Gastric cancer cell lines (e.g., BGC-823, MGC-803)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed gastric cancer cells into 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0, 0.6, 1.25, 2.5, 5.0, 10.0, and 20.0 µM.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium and no cells as a background control.

  • Incubate the plates for 24, 48, and 72 hours at 37°C.

  • After the incubation period, add 20 µL of MTS reagent to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration.

Apoptosis Assay (TUNEL Assay)

This protocol describes the detection of apoptosis in gastric cancer cells treated with this compound using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.

Materials:

  • Gastric cancer cells

  • This compound

  • Chamber slides or coverslips

  • 4% Paraformaldehyde in PBS

  • TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Fluorescein)

  • Fluorescence microscope

Procedure:

  • Seed gastric cancer cells onto chamber slides or coverslips and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., IC50 concentration) for 48 hours. Include an untreated control.

  • Wash the cells with Phosphate Buffered Saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate) for 2 minutes on ice.

  • Wash the cells with PBS.

  • Follow the manufacturer's instructions for the TUNEL assay kit to prepare the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides).

  • Add the TUNEL reaction mixture to the cells and incubate in a humidified chamber for 60 minutes at 37°C in the dark.

  • Wash the cells with PBS.

  • Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.

Cell Cycle Analysis (Flow Cytometry)

This protocol details the analysis of cell cycle distribution in gastric cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Gastric cancer cells

  • This compound

  • 70% cold ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed gastric cancer cells in 6-well plates and treat with this compound for 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the cell pellet in 70% cold ethanol while vortexing gently. Incubate for at least 12 hours at 4°C.

  • Centrifuge the fixed cells and wash twice with cold PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate the cells for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer. The data can be analyzed using appropriate software (e.g., ModFit).

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting the expression levels of key proteins involved in the signaling pathways affected by this compound, such as BCL2 and Cyclin B1.

Materials:

  • Gastric cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BCL2, anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat gastric cancer cells with this compound for the desired time.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-BCL2, anti-Cyclin B1) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software.

Visualizations

Experimental Workflow for Evaluating this compound

experimental_workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis start Gastric Cancer Cells (BGC-823, MGC-803) treatment This compound Treatment (Various Concentrations & Durations) start->treatment viability Cell Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (TUNEL) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blotting treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis (BCL2, Cyclin B1) western_blot->protein_exp

Caption: Workflow for in vitro evaluation of this compound in gastric cancer cells.

Signaling Pathway of this compound in Gastric Cancer Cells

signaling_pathway cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes cluster_proteins Key Regulatory Proteins famitinib This compound VEGFR2 VEGFR2 famitinib->VEGFR2 inhibits cKit c-Kit famitinib->cKit inhibits PDGFRb PDGFRβ famitinib->PDGFRb inhibits CyclinB1 Cyclin B1 famitinib->CyclinB1 upregulates BCL2 BCL2 famitinib->BCL2 downregulates angiogenesis Angiogenesis VEGFR2->angiogenesis promotes proliferation Cell Proliferation cKit->proliferation promotes PDGFRb->proliferation promotes inhibit_angiogenesis Inhibition of Angiogenesis angiogenesis->inhibit_angiogenesis is inhibited g2m_arrest G2/M Phase Cell Cycle Arrest proliferation->g2m_arrest leads to survival Cell Survival apoptosis Apoptosis survival->apoptosis inhibition leads to CyclinB1->g2m_arrest promotes BCL2->apoptosis inhibits

Caption: Proposed signaling pathway of this compound in gastric cancer cells.

References

Application Notes and Protocols for Famitinib Malate in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib malate is a potent, orally active, small-molecule multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It primarily targets key signaling pathways involved in tumor angiogenesis, proliferation, and survival.[1] Its efficacy has been demonstrated in various preclinical and clinical studies, making it a compound of significant interest for cancer research.[1][3] These application notes provide detailed protocols for utilizing this compound in primary cell culture models to investigate its therapeutic potential and mechanism of action.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs).[1] Its principal targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and stem cell factor receptor (c-Kit).[2][3] By blocking these receptors, famitinib disrupts downstream signaling cascades, leading to the inhibition of angiogenesis (the formation of new blood vessels that supply tumors), as well as reduced tumor cell viability and increased apoptosis (programmed cell death).[1][3] Additional targets include VEGFR-3, FMS-like tyrosine kinase-3 (Flt-3), RET, AXL, and MER, contributing to its broad-spectrum activity.[1][4]

Famitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug cluster_effects Downstream Cellular Effects VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFRB PDGFRβ Proliferation Cell Proliferation PDGFRB->Proliferation cKit c-Kit Survival Cell Survival / Apoptosis cKit->Survival OtherRTKs Other RTKs (Flt-3, RET, etc.) OtherRTKs->Proliferation OtherRTKs->Survival Famitinib This compound Famitinib->VEGFR2 Famitinib->PDGFRB Famitinib->cKit Famitinib->OtherRTKs

Caption: this compound inhibits multiple RTKs at the cell surface.

Data Presentation: In Vitro Efficacy

The inhibitory activity of this compound has been quantified against both its molecular targets and various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Target / Cell Line IC50 Value Notes
Molecular Targets
c-Kit2.3 nM[2][3]Stem cell factor receptor
VEGFR-24.7 nM[2][3]Vascular endothelial growth factor receptor 2
PDGFRβ6.6 nM[2][3]Platelet-derived growth factor receptor β
Cancer Cell Lines
MGC-803 (Gastric Cancer)3.1 µM[3]Cell growth inhibition after 72h treatment
BGC-823 (Gastric Cancer)3.6 µM[3]Cell growth inhibition after 72h treatment

Application Notes for Primary Cell Cultures

When using this compound on primary cell cultures, which more closely mimic the in vivo environment than immortalized cell lines, consider the following:

  • Source Material: Primary cells derived directly from patient tumors or animal models can provide more clinically relevant data.

  • Concentration Range: Based on published data for cancer cell lines, a starting concentration range of 0.1 µM to 20 µM is recommended for dose-response experiments in primary cultures.[3] The optimal effective concentration must be determined empirically for each primary cell line.[5]

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to maintain stability.[2] Before use, allow the aliquot to equilibrate to room temperature.[2]

  • Treatment Duration: Treatment times can vary from 24 to 72 hours or longer, depending on the experimental endpoint (e.g., cell viability, apoptosis, protein expression).[3]

  • Controls: Always include a vehicle control (e.g., DMSO at the same final concentration used for the highest famitinib dose) in all experiments.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on primary cell cultures.

Experimental_Workflow cluster_setup Preparation & Culture cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation arrow arrow A 1. Isolate Primary Cells from Tissue Biopsy B 2. Establish & Expand Primary Culture A->B C 3. Seed Cells for Experiment B->C D 4. Treat Cells with This compound (Dose-Response) C->D E 5a. Cell Viability (MTS/MTT Assay) D->E F 5b. Apoptosis (TUNEL/Annexin V Assay) D->F G 5c. Protein Expression (Western Blot) D->G H 6. Analyze Data & Determine IC50/Effects E->H F->H G->H

Caption: General experimental workflow for testing this compound.
Protocol 1: Derivation and Culture of Primary Cancer Cells

This protocol describes the basic steps for establishing primary cultures from fresh tumor tissue.[6]

  • Tissue Collection: Obtain fresh tumor tissue (minimum 0.5 cm³) in a sterile collection tube containing PBS on ice. Process within 6 hours.

  • Dissociation: In a biosafety cabinet, transfer the tissue to a 100 mm dish with 5 mL of fresh, sterile PBS. Mince the tissue into a fine paste using sterile scalpels or razor blades.

  • Enzymatic Digestion: Transfer the minced tissue to a 15 mL conical tube. Add a suitable enzymatic digestion solution (e.g., collagenase, dispase). Incubate at 37°C for 30-90 minutes with gentle agitation, monitoring dissociation.

  • Cell Filtration: Neutralize the enzyme with culture medium containing 10% FBS. Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue clumps.

  • Cell Plating: Centrifuge the filtered cell suspension (e.g., 250 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in the appropriate primary cell culture medium.

  • Culture and Expansion: Plate the cells onto coated flasks or plates (e.g., collagen or laminin-coated) and culture at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days and passage the cells upon reaching 70-80% confluency.

Protocol 2: Cell Viability Assessment (MTS Assay)

This protocol is adapted from methods used to determine the IC50 of famitinib in cancer cell lines.[3]

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0 µM (vehicle control) to 20 µM or higher.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared famitinib dilutions to the respective wells. Include at least triplicate wells for each concentration.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (or similar viability reagent like MTT) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is visible.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.

Protocol 3: Apoptosis Detection (TUNEL Assay)

This protocol outlines the detection of apoptosis induced by famitinib.[3]

  • Cell Culture: Grow primary cells on sterile coverslips placed in a multi-well plate and treat with this compound (e.g., at IC50 and 1/2 IC50 concentrations) for 24-48 hours. Include a vehicle control.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Wash again with PBS and permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2-5 minutes on ice.

  • TUNEL Reaction: Wash with PBS. Add the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled nucleotides, e.g., FITC-dUTP) to the coverslips.

  • Incubation: Incubate in a humidified chamber for 60 minutes at 37°C, protected from light.

  • Counterstaining & Mounting: Wash thoroughly with PBS. Counterstain nuclei with DAPI or propidium iodide if desired. Mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

  • Quantification: Calculate the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in several fields of view.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol is for assessing changes in protein expression or phosphorylation following famitinib treatment.[3]

  • Cell Lysis: Culture and treat primary cells with famitinib as described previously. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of protein bands is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., Cyclin B1, BCL2, phosphorylated VEGFR-2, or a loading control like β-actin) overnight at 4°C.[3]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

References

Application Notes and Protocols for Long-Term Famitinib Malate Treatment of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib malate is a potent, orally active, small-molecule multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It primarily targets a range of receptor tyrosine kinases (RTKs) including vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (c-Kit), and FMS-like tyrosine kinase 3 (Flt-3).[1][2] These receptors are integral to tumor angiogenesis, proliferation, and survival.[1][2] By inhibiting these pathways, this compound effectively reduces tumor growth and metastasis.[1][2] These application notes provide a summary of the effects of this compound on cancer cell lines and detailed protocols for assessing its long-term impact.

Data Presentation

In Vitro Efficacy of this compound on Gastric Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in two human gastric cancer cell lines after 72 hours of treatment.

Cell LineIC50 (µM)AssayReference
BGC-8233.6MTS Assay[1]
MGC-8033.1MTS Assay[1]
Effects of this compound on Cell Cycle and Apoptosis in Gastric Cancer Cell Lines

This compound has been shown to induce cell cycle arrest and apoptosis in a dose-dependent manner.

Cell LineEffectObservationAssayReference
BGC-823Cell Cycle ArrestG2/M Phase ArrestFlow Cytometry[1]
MGC-803Cell Cycle ArrestG2/M Phase ArrestFlow Cytometry[1]
BGC-823ApoptosisIncreased apoptosisTUNEL Assay[1]
MGC-803ApoptosisIncreased apoptosisTUNEL Assay[1]

Mandatory Visualizations

This compound Signaling Pathway

Famitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt MAPK MAPK/ERK Pathway VEGFR->MAPK PDGFR PDGFR PDGFR->PI3K_Akt cKit c-Kit cKit->PI3K_Akt Flt3 Flt-3 Flt3->MAPK Famitinib This compound Famitinib->VEGFR Inhibits Famitinib->PDGFR Inhibits Famitinib->cKit Inhibits Famitinib->Flt3 Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis MAPK->Proliferation

Caption: this compound inhibits multiple receptor tyrosine kinases, leading to the downregulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Experimental Workflow for Long-Term this compound Treatment and Analysis

Experimental_Workflow cluster_treatment Long-Term this compound Treatment cluster_analysis Analysis of Parental and Resistant Cells start Start: Cancer Cell Line Culture treatment Continuous exposure to increasing concentrations of this compound start->treatment monitoring Monitor cell morphology and proliferation treatment->monitoring Repeat for several passages selection Selection of resistant clones monitoring->selection Repeat for several passages selection->treatment Repeat for several passages viability Cell Viability Assay (MTS/MTT) selection->viability apoptosis Apoptosis Assay (Flow Cytometry) selection->apoptosis protein Protein Expression Analysis (Western Blot) selection->protein end End: Characterization of Resistance Mechanisms viability->end apoptosis->end protein->end

Caption: A generalized workflow for generating and analyzing cancer cell lines with acquired resistance to this compound through long-term continuous exposure.

Experimental Protocols

Protocol 1: Long-Term Culture for Development of this compound-Resistant Cancer Cell Lines

This protocol describes a general method for generating cancer cell lines with acquired resistance to this compound through continuous long-term exposure.

Materials:

  • Cancer cell line of interest (e.g., BGC-823, MGC-803)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Seeding: Seed the parental cancer cell line in a T-25 flask at a density of 2 x 10^5 cells/mL.

  • Initial Treatment: After 24 hours, replace the medium with fresh medium containing a low concentration of this compound (e.g., IC10, the concentration that inhibits 10% of cell growth).

  • Monitoring and Subculturing: Monitor the cells for growth. When the cells reach 80-90% confluency, subculture them.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium with each passage. The rate of increase should be determined empirically for each cell line, typically a 1.5 to 2-fold increase.

  • Selection of Resistant Clones: Continue this process for several months. Resistant clones will eventually emerge that can proliferate in the presence of high concentrations of this compound.

  • Maintenance of Resistant Line: Once a resistant cell line is established, maintain it in a continuous culture with a selective concentration of this compound to ensure the stability of the resistant phenotype.

Protocol 2: Cell Viability Assay (MTS/MTT)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Parental and resistant cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound serial dilutions

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Drug Treatment: Replace the medium with 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Reagent Addition:

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying this compound-induced apoptosis.

Materials:

  • Parental and resistant cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in 6-well plates and incubate for 24 hours. Treat the cells with various concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.

Protocol 4: Western Blotting for Protein Expression Analysis

This protocol is for analyzing changes in protein expression in key signaling pathways affected by this compound.

Materials:

  • Parental and resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR, anti-p-Akt, anti-p-ERK, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

Troubleshooting & Optimization

famitinib malate not dissolving in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of famitinib malate in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to its dissolution.

Troubleshooting Guide: this compound Solubility Issues

Difficulties in dissolving this compound can impact experimental outcomes. This guide provides a systematic approach to overcoming common solubility challenges.

Initial Assessment of the Dissolution Problem

Before proceeding with troubleshooting, it is important to identify the nature of the solubility issue. Are you observing undissolved particles, precipitation after initial dissolution, or cloudiness in your solution? The following flowchart outlines a logical sequence for troubleshooting.

G cluster_0 Troubleshooting Workflow for this compound Dissolution start Start: this compound Fails to Dissolve check_solvent Step 1: Verify Solvent Quality - Is the DMSO anhydrous and high-purity? - Was a fresh aliquot of solvent used? start->check_solvent reprepare_fresh_solvent Action: Use fresh, anhydrous DMSO. check_solvent->reprepare_fresh_solvent No check_concentration Step 2: Review Concentration - Is the target concentration too high? check_solvent->check_concentration Yes reprepare_fresh_solvent->check_concentration adjust_concentration Action: Prepare a more dilute stock solution. check_concentration->adjust_concentration Yes check_technique Step 3: Assess Dissolution Technique - Was the solution vortexed thoroughly? - Was gentle warming or sonication applied? check_concentration->check_technique No adjust_concentration->check_technique apply_heat_sonication Action: Gently warm the solution (e.g., to 37°C) or use a sonicator bath. check_technique->apply_heat_sonication No aqueous_dilution Step 4: Check Aqueous Dilution Method - Was the DMSO stock added directly to the aqueous buffer/media in a dropwise manner while vortexing? check_technique->aqueous_dilution Yes apply_heat_sonication->aqueous_dilution correct_dilution_technique Action: Add DMSO stock to the aqueous solution slowly with continuous mixing. aqueous_dilution->correct_dilution_technique No final_solution Outcome: Clear Solution aqueous_dilution->final_solution Yes correct_dilution_technique->final_solution

Caption: Troubleshooting workflow for dissolving this compound.

Quantitative Solubility Data

The solubility of this compound can vary based on the solvent and experimental conditions. Below is a summary of available solubility data for famitinib and the closely related compound, sunitinib malate, which can serve as a useful reference.

CompoundSolventConcentrationTemperatureNotes
FamitinibDMSO2.86 mg/mLNot SpecifiedUltrasonic and warming to 60°C may be required. Hygroscopic DMSO can negatively impact solubility.[1]
Sunitinib MalateDMSO≥ 15 mg/mLNot Specified
Sunitinib MalateDMSO~5 mg/mLNot Specified[2][3]
Sunitinib Malate1:3 DMSO:PBS (pH 7.2)~0.25 mg/mLNot SpecifiedFor aqueous solutions, it is recommended to first dissolve in DMSO.[2][3]

Note: It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific experimental conditions.

Experimental Protocols

Adhering to a standardized protocol is crucial for achieving consistent and reproducible results.

Protocol for Preparing a this compound Stock Solution in DMSO
  • Preparation: Allow the this compound vial to equilibrate to room temperature for at least 30 minutes before opening.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly for several minutes. If complete dissolution is not achieved, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.

Protocol for Preparing a Working Solution in Aqueous Media
  • Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: While gently vortexing the aqueous buffer or cell culture medium, add the DMSO stock solution dropwise to achieve the final desired concentration. It is critical to add the DMSO stock to the aqueous solution and not the other way around to prevent precipitation.

  • Final Mixing: Gently mix the final solution to ensure homogeneity.

  • Usage: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO, even at a low concentration. What should I do?

A1: First, ensure that your DMSO is of high purity and anhydrous, as absorbed water can significantly reduce the solubility of many compounds. Use a fresh, unopened bottle of DMSO if possible. If the compound still does not dissolve with vortexing, you can try gently warming the solution to 37°C or using a sonicator bath for a short period.

Q2: I successfully dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?

A2: This is a common issue when diluting a DMSO stock into an aqueous solution. To prevent precipitation, ensure the final concentration of DMSO in your medium is low (typically less than 0.5%). More importantly, add the DMSO stock solution to the culture medium in a slow, dropwise manner while continuously vortexing or stirring the medium. This gradual addition helps to keep the compound in solution.

Q3: What is the recommended storage condition for this compound powder?

A3: this compound powder should be stored at -20°C in a tightly sealed container to protect it from moisture.

Q4: How long can I store my this compound stock solution in DMSO?

A4: For short-term storage, aliquots of the DMSO stock solution can be kept at -20°C for up to one month. For longer-term storage, it is recommended to store the aliquots at -80°C, where they can be stable for up to six months. Always avoid repeated freeze-thaw cycles.

Q5: Can I dissolve this compound directly in water or PBS?

A5: Direct dissolution in aqueous buffers like water or PBS is generally not recommended as this compound is sparingly soluble in these solvents. The recommended method is to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer or medium.

This compound Signaling Pathway

This compound is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases that are crucial for tumor growth, angiogenesis, and metastasis. The diagram below illustrates the key signaling pathways targeted by this compound.

G cluster_0 This compound Signaling Pathway Inhibition cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes famitinib This compound VEGFR VEGFR famitinib->VEGFR PDGFR PDGFR famitinib->PDGFR cKit c-Kit famitinib->cKit Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway VEGFR->Ras_Raf_MEK_ERK PDGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway PDGFR->PI3K_Akt_mTOR cKit->PI3K_Akt_mTOR STAT STAT Pathway cKit->STAT Angiogenesis Angiogenesis Ras_Raf_MEK_ERK->Angiogenesis Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Angiogenesis Survival Cell Survival PI3K_Akt_mTOR->Survival STAT->Proliferation STAT->Survival

Caption: Inhibition of key signaling pathways by this compound.

References

Technical Support Center: Famitinib Malate Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with famitinib malate in animal studies. The focus is on anticipating and mitigating toxicities to ensure data integrity and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities of this compound observed in preclinical and clinical studies?

A1: While detailed public data on dose-limiting toxicities in animal models is scarce, clinical studies have identified several common adverse events that are likely to be relevant in preclinical toxicology assessments. A phase I study noted hypertension, hand-foot skin reaction, and diarrhea as dose-limiting toxicities in the first cycle of treatment[1]. Other significant side effects included hypertriglyceridemia, hypercholesterolemia, and proteinuria in subsequent cycles[1]. In a study on gastric cancer xenografts, a 100 mg/kg dose in mice showed greater toxicity than a 50 mg/kg dose, although specific details were not provided[2].

Q2: Are there any known drug interactions that could exacerbate this compound toxicity?

A2: Yes, co-administration of substances that inhibit CYP450 enzymes can increase famitinib exposure and potentially enhance toxicity. For example, itraconazole, a CYP3A inhibitor, has been shown to significantly increase the plasma concentration of famitinib. A study also demonstrated that resveratrol can inhibit the metabolism of famitinib in vitro and in vivo in Sprague-Dawley rats, leading to increased plasma exposure and a higher risk of adverse effects. Therefore, it is crucial to consider the potential for drug-drug interactions when designing animal studies.

Q3: What is a recommended starting dose for this compound in mouse xenograft models?

A3: A dose of 50 mg/kg has been used in a mouse xenograft model of human gastric cancer, where it was shown to be effective in inhibiting tumor growth without causing significant weight loss in the animals compared to the control group[2]. Higher doses, such as 100 mg/kg, have been associated with increased toxicity[2]. It is always recommended to perform a dose-range finding study to determine the optimal therapeutic dose with an acceptable safety profile for your specific animal model and cancer type.

Q4: How can I monitor for potential toxicities during my animal study?

A4: Regular monitoring of animal health is critical. This should include daily observation for clinical signs of distress (e.g., changes in posture, activity, grooming), weekly body weight measurements, and regular monitoring of food and water intake. For more in-depth toxicity assessment, periodic blood collection for complete blood counts (CBC) and serum chemistry panels to evaluate hematological and organ function (liver, kidney) is recommended. At the end of the study, histopathological examination of major organs should be performed.

Troubleshooting Guides

Issue: Significant Body Weight Loss in Treated Animals

Possible Cause: The dose of this compound may be too high for the specific animal strain or model, leading to systemic toxicity. Gastrointestinal toxicity is a known side effect of tyrosine kinase inhibitors[3].

Troubleshooting Steps:

  • Dose Reduction: Consider reducing the dose of this compound. If you are using a dose of 100 mg/kg, for example, you could try reducing it to 50 mg/kg, which has been shown to have a better safety profile in some studies[2].

  • Supportive Care: Ensure easy access to food and water. A softened or high-calorie diet can help maintain body weight.

  • Monitor for GI Distress: Observe for signs of diarrhea or dehydration. If present, consult with a veterinarian about appropriate supportive care.

  • Staggered Dosing: If using a continuous daily dosing schedule, consider an intermittent schedule (e.g., 5 days on, 2 days off) to allow for recovery.

Issue: Suspected Off-Target Toxicities (e.g., Cardiovascular, Hepatic)

Possible Cause: this compound is a multi-targeted tyrosine kinase inhibitor, and inhibition of pathways in healthy tissues can lead to off-target effects. For instance, inhibition of VEGFR can lead to cardiovascular toxicities like hypertension[4][5].

Troubleshooting Steps:

  • Baseline Health Assessment: Before starting the study, ensure all animals are healthy and establish baseline values for key physiological parameters.

  • Biomarker Monitoring: If cardiovascular toxicity is suspected, consider monitoring blood pressure in rodent models. For hepatic toxicity, monitor liver enzymes (ALT, AST) in the blood.

  • Histopathology: At the end of the study, perform a thorough histopathological analysis of key organs, including the heart and liver, to identify any treatment-related changes.

  • Combination Therapy Exploration: For some tyrosine kinase inhibitors, combination with agents like ACE inhibitors has been explored in preclinical models to mitigate specific toxicities such as proteinuria and endothelial injury, though this has not been specifically studied for famitinib[6].

Data Summary

Table 1: Common Adverse Events Associated with Famitinib in Clinical Trials

Toxicity CategorySpecific Adverse EventGrade ≥3 IncidenceReference
Cardiovascular Hypertension11.1% - 27.5%[7][8]
Dermatological Hand-foot syndrome10.1%[7]
Hematological Thrombocytopenia10.1%[7]
Neutropenia9.1%[7]
Gastrointestinal DiarrheaNot specified[1]
Metabolic Hypertriglyceridemia/HypercholesterolemiaNot specified[1]
Renal ProteinuriaNot specified[1][8]

Note: Data is from human clinical trials and may not be directly translatable to all animal models, but can guide monitoring efforts.

Experimental Protocols

Protocol: Dose-Range Finding Study for this compound in a Mouse Xenograft Model
  • Animal Model: Female BALB/c nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 human gastric cancer cells (e.g., BGC-823) in the right flank.

  • Group Allocation: Once tumors reach an average volume of 100-150 mm³, randomize mice into groups (n=5-8 per group).

    • Group 1: Vehicle control (e.g., physiological saline)

    • Group 2: this compound at 25 mg/kg

    • Group 3: this compound at 50 mg/kg

    • Group 4: this compound at 100 mg/kg

  • Drug Administration: Administer this compound or vehicle orally once daily for 21 days. This compound should be formulated as a homogeneous suspension[2].

  • Monitoring:

    • Measure tumor volume and body weight twice weekly.

    • Perform daily clinical observations for signs of toxicity.

    • At the end of the study, collect blood for CBC and serum chemistry.

    • Euthanize mice and perform necropsy, collecting tumors and major organs for histopathological analysis.

  • Endpoint Analysis: Determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause significant morbidity or more than 15-20% body weight loss.

Visualizations

Famitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Cell_Proliferation Cell Proliferation PDGFR->Cell_Proliferation c_Kit c-Kit Cell_Survival Cell Survival c_Kit->Cell_Survival Famitinib This compound Famitinib->VEGFR Inhibits Famitinib->PDGFR Inhibits Famitinib->c_Kit Inhibits

Caption: this compound inhibits key receptor tyrosine kinases.

Toxicity_Assessment_Workflow start Start Animal Study dosing Daily Dosing with this compound start->dosing monitoring Daily Clinical Observation Twice-Weekly Body Weight & Tumor Measurement dosing->monitoring decision Signs of Toxicity (e.g., >15% Weight Loss)? monitoring->decision end_study End of Study (e.g., Day 21) monitoring->end_study If study duration met reduce_dose Reduce Dose or Switch to Intermittent Dosing decision->reduce_dose Yes continue_study Continue Study decision->continue_study No supportive_care Provide Supportive Care reduce_dose->supportive_care supportive_care->monitoring continue_study->end_study necropsy Blood Collection (CBC, Chemistry) Necropsy & Histopathology end_study->necropsy end End necropsy->end

Caption: Workflow for monitoring and managing toxicity in animal studies.

References

inconsistent results with famitinib malate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies that may arise during experiments with famitinib malate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, small-molecule multi-targeted tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism involves the inhibition of several receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[1] Key targets include vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (c-Kit), and FMS-like tyrosine kinase 3 (Flt-3).[1][3] By blocking these pathways, this compound can impede tumor blood supply, reduce cancer cell viability, and induce apoptosis (programmed cell death).[1]

Q2: What are the main therapeutic applications of this compound?

This compound has been investigated for the treatment of various cancers, particularly those resistant to standard therapies.[1] Clinical trials have explored its efficacy in gastrointestinal stromal tumors (GISTs), renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), metastatic colorectal cancer (mCRC), and urothelial carcinoma.[1][4][5][6] It is often studied as a monotherapy or in combination with other agents like chemotherapy or immunotherapy.[1][7]

Q3: What are the known IC50 values for this compound against its primary targets?

The half-maximal inhibitory concentration (IC50) values for this compound are reported as follows:

  • c-Kit: 2.3 nM[2]

  • VEGFR-2: 4.7 nM[2]

  • PDGFRβ: 6.6 nM[2]

Q4: How should this compound be stored and handled in a laboratory setting?

For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which should be stored at -20°C.[8] For in vivo experiments in animal models, it can be formulated as a suspension in physiological saline and stored at 4°C, protected from light.[8] It is recommended to prepare and use solutions on the same day whenever possible. If stock solutions are prepared in advance, they should be stored in tightly sealed vials at -20°C and are generally usable for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour.[9]

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

Q: We are observing inconsistent results in our cell proliferation/viability assays (e.g., MTS, CellTiter-Glo®) with this compound. What could be the cause?

A: Inconsistent results in cell-based assays can stem from several factors. Here are some potential causes and solutions:

  • Cell Line Health and Passage Number: Ensure that the cell lines used are healthy, free from contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Seeding Density: Inconsistent initial cell seeding density can significantly impact proliferation rates and drug response. Optimize and strictly control the number of cells seeded per well. For example, in studies with BGC-823 and MGC-803 gastric cancer cells, a seeding density of 3,000–5,000 cells/well in a 96-well plate was used.[8]

  • Drug Solubility and Dilution: this compound is sparingly soluble in aqueous buffers.[10] Improper dissolution or precipitation of the compound during dilution can lead to inaccurate concentrations. It is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[10] Be mindful that high concentrations of DMSO can be toxic to cells; ensure the final DMSO concentration is consistent across all wells and below the toxic threshold for your specific cell line.

  • Assay Incubation Time: The duration of drug exposure can influence the observed effect. Test a range of incubation times (e.g., 24, 48, 72 hours) to determine the optimal window for observing the desired effect in your cell model.[8]

  • Off-Target Effects: Kinase inhibitors can sometimes have off-target effects that may vary between cell lines.[11][12] These unintended interactions can lead to unexpected biological responses. It is crucial to validate findings in multiple cell lines or with complementary techniques.

Issue 2: Inconsistent Efficacy in In Vivo Animal Models

Q: Our in vivo xenograft studies with this compound are showing variable tumor growth inhibition. What factors should we investigate?

A: Variability in animal studies is a common challenge. Consider the following troubleshooting steps:

  • Drug Formulation and Administration: For oral gavage, ensure that the this compound suspension is homogeneous.[8] Inconsistent suspension can lead to variable dosing. The vehicle used for administration should be consistent across all animal groups.

  • Tumor Implantation and Size: Ensure that tumor cells are implanted subcutaneously in a consistent manner and that treatment begins when tumors have reached a uniform volume.[8] For example, one study initiated treatment when tumor volumes reached approximately 100 mm³.[8]

  • Animal Health and Husbandry: The overall health and stress levels of the animals can impact tumor growth and drug metabolism. Maintain consistent housing conditions, including temperature, humidity, and light/dark cycles.[8]

  • Dose-Response Relationship: The doses used in published studies can serve as a starting point (e.g., 50 mg/kg and 100 mg/kg once daily).[8] However, the optimal dose may vary depending on the tumor model. It may be necessary to perform a dose-ranging study to determine the most effective and tolerable dose for your specific model.

  • Pharmacokinetics and Bioavailability: Factors influencing drug absorption and metabolism can vary. While challenging to address in every experiment, being aware of potential differences in bioavailability can help interpret variable results.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeEndpointIC50 ValueReference
BGC-823 (Gastric Cancer)MTS AssayCell Growth Inhibition3.6 µM[2]
MGC-803 (Gastric Cancer)MTS AssayCell Growth Inhibition3.1 µM[2]

Table 2: In Vivo Efficacy of this compound in a BGC-823 Xenograft Model

Treatment GroupDosageMean Tumor Volume (mm³)Animal Weight (g)Reference
Control (Physiological Saline)N/A2,690.518.7[2]
This compound100 mg/kg395.221.6[2]

Table 3: Clinical Trial Outcomes for this compound in Metastatic Colorectal Cancer (mCRC)

EndpointFamitinib GroupPlacebo Groupp-valueReference
Median Progression-Free Survival (PFS)2.8 months1.5 months0.004[6]
Disease Control Rate (DCR)59.8%31.4%0.002[6]
Objective Response Rate (ORR)2.2%0.0%0.540[6]
Median Overall Survival (OS)7.4 months7.2 months0.657[6]

Experimental Protocols

1. Cell Viability MTS Assay

  • Cell Seeding: Seed approximately 3,000–5,000 cells per well in a 96-well plate and incubate overnight in complete medium.

  • Drug Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTS Reagent: Add MTS tetrazolium substrate (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's protocol.

  • Measurement: Measure the absorbance at 490 nm using a spectrophotometer.

  • Data Analysis: Repeat the experiment at least three times with triplicates for each concentration to determine cell viability and calculate IC50 values.[8]

2. In Vivo Xenograft Model

  • Cell Preparation: Suspend BGC-823 cells in PBS at a concentration of 1x10⁷ cells/ml.

  • Implantation: Subcutaneously inject 100 µl of the cell suspension into the right axillary area of female BALB/c athymic nu/nu mice.

  • Tumor Growth: Allow tumors to grow to a volume of approximately 100 mm³.

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 50 or 100 mg/kg) or a vehicle control (e.g., physiological saline) via oral gavage once daily for a specified period (e.g., 3 weeks).

  • Monitoring: Measure tumor volume and animal weights twice weekly. Tumor volume can be calculated using the formula: V = (Length x Width²) / 2.[8]

Visualizations

Famitinib_Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation cKit c-Kit cKit->Proliferation Survival Cell Survival cKit->Survival Flt3 Flt-3 Flt3->Proliferation Famitinib This compound Famitinib->VEGFR Famitinib->PDGFR Famitinib->cKit Famitinib->Flt3 Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_analysis Data Analysis A Cell Line Selection B Cell Viability Assay (MTS) A->B Seed cells C Determine IC50 Values B->C Analyze dose-response D Xenograft Model Development C->D Select model based on IC50 G Statistical Analysis C->G E Famitinib Treatment D->E Administer drug F Tumor Volume Measurement E->F Monitor tumor growth F->G H Evaluate Efficacy G->H Compare treatment vs. control On_Off_Target_Effects cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects cluster_outcomes Biological Outcomes Famitinib This compound VEGFR VEGFR Famitinib->VEGFR PDGFR PDGFR Famitinib->PDGFR cKit c-Kit Famitinib->cKit OtherKinase1 Other Kinase A Famitinib->OtherKinase1 OtherKinase2 Other Kinase B Famitinib->OtherKinase2 DesiredEffect Desired Therapeutic Effect (e.g., Anti-Angiogenesis) VEGFR->DesiredEffect PDGFR->DesiredEffect cKit->DesiredEffect UnexpectedEffect Unexpected or Inconsistent Results OtherKinase1->UnexpectedEffect OtherKinase2->UnexpectedEffect

References

Famitinib Malate Kinase Inhibition Profile: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the kinase inhibition profile of famitinib malate. The following question-and-answer guide addresses potential issues and provides methodological insights for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] Its primary targets are key mediators of angiogenesis and cell proliferation.[1][2] The known on-target inhibition profile is summarized in the table below.

Data Presentation: On-Target Kinase Inhibition of Famitinib

Target KinaseIC₅₀ (nM)Pathway Involvement
c-Kit (SCFR)2.3 ± 2.6Proliferation, Survival
VEGFR24.7 ± 2.9Angiogenesis, Vascular Permeability
PDGFRβ6.6 ± 1.1Cell Growth, Proliferation, Angiogenesis
Flt1 (VEGFR1)Data not specifiedAngiogenesis
Flt3Data not specifiedHematopoietic Stem Cell Proliferation

Source: Data derived from in vitro studies.[4]

Q2: What is the known off-target kinase inhibition profile for famitinib?

Currently, a comprehensive, publicly available kinome scan profiling famitinib against a large panel of kinases is not detailed in the provided search results. While famitinib is known to inhibit VEGFR, PDGFR, c-Kit, and Flt kinases, its activity against a wider range of kinases (the "off-target" profile) is not fully characterized in public literature.[1][2][4] Understanding the off-target profile is critical, as promiscuous binding can lead to unforeseen side effects or provide opportunities for drug repositioning.[5][6]

Q3: How is the kinase inhibition profile of a small molecule like famitinib typically determined?

Several robust methodologies are employed to characterize the selectivity and potency of kinase inhibitors. These can be broadly categorized into biochemical assays and binding assays.[5]

Experimental Protocols

Methodology 1: Competition Binding Assays (e.g., KINOMEscan™)

This high-throughput method assesses the ability of a test compound (like famitinib) to compete with a known, immobilized ligand for the ATP-binding site of a large panel of kinases.[7][8] The amount of kinase bound to the immobilized ligand is measured, allowing for the quantification of inhibitory activity.

  • Principle: An affinity-tagged kinase is incubated with the test compound and an immobilized, broad-spectrum kinase inhibitor. The amount of kinase captured on the solid support is quantified. A reduction in captured kinase indicates that the test compound has successfully competed for the binding site.[8]

  • Workflow:

    • A panel of over 450 human kinases is prepared.[8][9]

    • Each kinase is incubated with the test compound at a fixed concentration (e.g., 1 µM) and the immobilized ligand.[10]

    • The kinase-ligand complexes are captured on a solid support and washed to remove unbound components.

    • The amount of bound kinase is quantified, typically using quantitative PCR (qPCR) for the DNA tag.

    • Results are often reported as "% Control" or "Kd" values, which can be visualized on a kinome tree diagram to show selectivity.[8]

Mandatory Visualization: Experimental Workflow for Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Famitinib) Incubation Incubation: Compound + Kinase + Immobilized Ligand Compound->Incubation KinasePanel Kinase Panel (~450+ kinases) KinasePanel->Incubation Capture Affinity Capture & Wash Incubation->Capture Quantify Quantification (e.g., qPCR) Capture->Quantify Data Calculate % Inhibition or Kd Quantify->Data Visualize Visualize Data (e.g., TREEspot®) Data->Visualize

Caption: Workflow for a competition binding kinase profiling assay.

Methodology 2: Biochemical Kinase Activity Assays

These functional assays directly measure a kinase's enzymatic activity by quantifying the phosphorylation of a substrate.[6] Inhibition is determined by a reduction in this activity.

  • Principle: The transfer of phosphate from ATP to a peptide or protein substrate is measured.[6] A common method is the ADP-Glo™ assay, which quantifies the amount of ADP produced during the kinase reaction.[11] The light generated is proportional to the ADP produced, and therefore, to kinase activity.[11]

  • Workflow:

    • The kinase enzyme, substrate, and ATP are combined in a reaction well.

    • The test compound (famitinib) is added at various concentrations.

    • The kinase reaction is allowed to proceed for a set time.

    • An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.[11]

    • A "Kinase Detection Reagent" is added to convert the generated ADP back into ATP, which then fuels a luciferase/luciferin reaction.[11]

    • The resulting luminescence is measured, and IC₅₀ values are calculated from dose-response curves.

Troubleshooting Guide

Q4: My experiment shows unexpected cellular effects that don't seem to be related to VEGFR, PDGFR, or c-Kit inhibition. Could this be an off-target effect of famitinib?

Yes, this is a distinct possibility. While famitinib is designed to inhibit specific RTKs, small molecule inhibitors often exhibit some degree of polypharmacology, meaning they can bind to and inhibit unintended "off-target" kinases.[5] Such off-target activity can trigger unexpected signaling events and cellular phenotypes.

  • Possible Explanation: An uncharacterized off-target kinase, which may be part of a completely different signaling pathway, could be inhibited by famitinib at the concentration used in your experiments. This can lead to downstream effects that are independent of the intended targets.

  • Recommended Action:

    • Review Literature: Check for any updated kinome profiling data on famitinib that may have been published.

    • Orthogonal Inhibitors: Use an inhibitor with a different chemical scaffold but the same primary targets (e.g., sunitinib, to which famitinib is structurally similar) to see if the same unexpected phenotype is observed.[5][12] If the phenotype is unique to famitinib, it is more likely to be caused by an off-target effect.

    • Dose-Response Analysis: Perform a detailed dose-response experiment. If the unexpected phenotype occurs at a different concentration range than the inhibition of the primary targets, it may point to an off-target with a different affinity.

Mandatory Visualization: Simplified On-Target Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR2 / PDGFRβ RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Famitinib Famitinib Famitinib->RTK Inhibits

Caption: Famitinib's on-target inhibition of RTK signaling pathways.

References

Technical Support Center: Overcoming Famitinib Malate Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to famitinib malate in cell line experiments. The information is designed for scientists and drug development professionals to diagnose, understand, and overcome experimental hurdles related to famitinib resistance.

Troubleshooting Guide

This guide addresses common issues observed during in vitro studies with this compound, particularly when cell lines exhibit reduced sensitivity or acquired resistance.

Observed Problem Potential Cause Recommended Action
Increased IC50 value for famitinib compared to published data or initial experiments. 1. Development of acquired resistance: Prolonged exposure to the drug can lead to the selection of resistant cell populations. 2. Cell line heterogeneity: The parental cell line may contain a subpopulation of cells with intrinsic resistance. 3. Experimental variability: Inconsistent cell culture conditions, passage number, or assay parameters.1. Confirm resistance: Perform a dose-response assay to confirm the shift in IC50. Consider developing a resistant cell line through continuous exposure to increasing concentrations of famitinib. 2. Investigate resistance mechanisms: Assess the expression of ABC drug transporters (e.g., ABCG2) and the activation of alternative signaling pathways (e.g., EGFR). 3. Standardize protocols: Ensure consistent cell passage number, seeding density, and assay conditions.
Initial response to famitinib followed by regrowth of cells. Selection of a resistant subpopulation: A small number of resistant cells may be present in the initial population and proliferate under the selective pressure of famitinib.Isolate and characterize the resistant population: Culture the regrown cells in the continued presence of famitinib to establish a resistant cell line. Analyze this new line for resistance mechanisms.
Famitinib shows reduced efficacy in inhibiting downstream signaling (e.g., p-VEGFR2, p-PDGFRβ). Activation of bypass signaling pathways: Cells may activate alternative pathways to compensate for the inhibition of famitinib's primary targets. A common mechanism is the activation of the EGFR signaling pathway.[1][2]Investigate bypass pathways: Perform western blotting or phospho-kinase arrays to screen for the activation of other receptor tyrosine kinases, such as EGFR, and their downstream effectors (e.g., p-Akt, p-ERK). Consider combination therapy: Test the combination of famitinib with an inhibitor of the identified bypass pathway (e.g., an EGFR inhibitor).[1][3]
Inconsistent results between experiments. 1. Mycoplasma contamination: Can alter cellular response to drugs. 2. Reagent variability: Inconsistent quality or concentration of this compound or other reagents. 3. Cell line drift: Genetic and phenotypic changes in the cell line over time and with increasing passage number.1. Test for mycoplasma: Regularly screen cell cultures. 2. Validate reagents: Use high-quality, validated reagents and prepare fresh drug stocks. 3. Use low-passage cells: Thaw a fresh vial of low-passage cells for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of resistance to multi-targeted tyrosine kinase inhibitors (TKIs) like famitinib?

A1: Resistance to TKIs, including those targeting VEGFR, PDGFR, and c-Kit like famitinib, can arise through several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4][5]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited targets. For TKIs targeting the VEGFR pathway, a common bypass mechanism is the activation of the Epidermal Growth Factor Receptor (EGFR) pathway, which can reactivate downstream pro-survival signals like the PI3K/Akt and MAPK/ERK pathways.[6][7]

  • Target Alterations: While less common for multi-targeted TKIs, mutations in the target kinases (VEGFR, PDGFR, c-Kit) can prevent the drug from binding effectively.

  • Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can contribute to a more resistant cell state.

Q2: How can I develop a famitinib-resistant cell line in my lab?

A2: A standard method for developing a drug-resistant cell line is through continuous, long-term exposure to the drug with a stepwise increase in concentration. A general protocol is provided in the "Experimental Protocols" section below.

Q3: What is a typical IC50 for famitinib in sensitive cancer cell lines?

A3: The half-maximal inhibitory concentration (IC50) of famitinib can vary between cell lines. For example, in sensitive human gastric cancer cell lines, the IC50 has been reported to be around 3.1 µM for MGC-803 cells and 3.6 µM for BGC-823 cells after 72 hours of treatment.[8] Your results should be compared to such published data for sensitive lines. A significant increase (typically >3-fold) in the IC50 value is indicative of resistance.

Q4: My cells have become resistant to famitinib. What is the best strategy to overcome this?

A4: A promising strategy is the use of combination therapy.[2] If you identify activation of a bypass pathway, such as EGFR signaling, combining famitinib with an EGFR inhibitor may restore sensitivity.[1][3] This dual blockade can prevent the cancer cells from escaping the effects of famitinib.

Q5: How can I test if ABCG2 overexpression is responsible for famitinib resistance in my cell line?

A5: You can investigate the role of ABCG2 through several experiments:

  • Western Blotting: Compare the protein expression levels of ABCG2 in your resistant cell line versus the parental, sensitive cell line. A significant increase in the resistant line suggests a potential role.

  • Immunofluorescence: Visualize the expression and localization of ABCG2 in both cell lines.

  • Functional Assays: Use a known ABCG2 inhibitor (e.g., Ko143) in combination with famitinib. If the combination restores sensitivity to famitinib in the resistant cells, it strongly suggests that ABCG2-mediated efflux is a key resistance mechanism.

Data Presentation

Table 1: In Vitro Activity of Famitinib in Sensitive Human Gastric Cancer Cell Lines
Cell LineIC50 (µM) at 72hReference
MGC-8033.1[8]
BGC-8233.6[8]
Table 2: Characterization of a Hypothetical Famitinib-Resistant Cell Line

This table serves as a template for researchers to populate with their own experimental data when characterizing a newly developed famitinib-resistant cell line.

Parameter Parental Cell Line (e.g., BGC-823) Famitinib-Resistant Cell Line (e.g., BGC-823-FR) Fold Resistance
Famitinib IC50 (µM) e.g., 3.6e.g., 15.8e.g., 4.4
Relative ABCG2 Protein Expression 1.0e.g., 5.25.2x
Relative p-EGFR (Tyr1068) Expression 1.0e.g., 4.84.8x
Relative p-Akt (Ser473) Expression (with Famitinib) e.g., 0.2e.g., 0.94.5x
Relative p-ERK1/2 (Thr202/Tyr204) Expression (with Famitinib) e.g., 0.3e.g., 1.13.7x

Experimental Protocols

Protocol 1: Development of a Famitinib-Resistant Cell Line
  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of famitinib in the parental cell line.

  • Initial exposure: Culture the parental cells in media containing famitinib at a concentration equal to the IC20-IC30.

  • Stepwise dose escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of famitinib in the culture medium. A common approach is to double the concentration at each step.

  • Monitoring and maintenance: Continuously monitor the cells for viability and proliferation. The time required for cells to adapt to each new concentration can vary from weeks to months.

  • Cryopreservation: At each successful dose escalation, cryopreserve a stock of the cells.

  • Establishment of the resistant line: Continue this process until the cells are able to proliferate in a significantly higher concentration of famitinib (e.g., 3-5 times the initial IC50).

  • Characterization: Once the resistant line is established, confirm the shift in IC50 compared to the parental line and investigate the underlying resistance mechanisms.

Protocol 2: Western Blot for Resistance Markers
  • Cell lysis: Grow parental and famitinib-resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., ABCG2, EGFR, p-EGFR, Akt, p-Akt, ERK, p-ERK) overnight at 4°C. Use a housekeeping protein like GAPDH or β-actin as a loading control.

  • Secondary antibody incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Famitinib_Action_and_Resistance cluster_0 Famitinib Action cluster_1 Resistance Mechanisms cluster_1a Bypass Signaling cluster_1b Drug Efflux Famitinib This compound VEGFR2 VEGFR2 Famitinib->VEGFR2 inhibits PDGFRb PDGFRβ Famitinib->PDGFRb inhibits cKit c-Kit Famitinib->cKit inhibits ABCG2 ABCG2 Overexpression Famitinib->ABCG2 efflux PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK PDGFRb->PI3K_Akt PDGFRb->RAS_MAPK cKit->PI3K_Akt cKit->RAS_MAPK Proliferation Cell Proliferation & Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation EGFR EGFR Activation EGFR->PI3K_Akt reactivates EGFR->RAS_MAPK reactivates Experimental_Workflow start Observe Increased Famitinib IC50 confirm_resistance Confirm Resistance (Repeat Dose-Response Assay) start->confirm_resistance develop_resistant_line Develop Resistant Cell Line (Stepwise Dose Escalation) confirm_resistance->develop_resistant_line investigate_mechanisms Investigate Mechanisms develop_resistant_line->investigate_mechanisms western_blot Western Blot for: - ABCG2 - p-EGFR, p-Akt, p-ERK investigate_mechanisms->western_blot Protein Expression functional_assay Functional Assay: - ABCG2 inhibitor combination investigate_mechanisms->functional_assay Functional Role analyze_results Analyze Results western_blot->analyze_results functional_assay->analyze_results abccg2_implicated ABCG2 Overexpression Implicated analyze_results->abccg2_implicated Increased ABCG2 Re-sensitization with inhibitor bypass_implicated Bypass Signaling Implicated analyze_results->bypass_implicated Increased p-EGFR, etc. combination_therapy Test Combination Therapy (e.g., + EGFR inhibitor) bypass_implicated->combination_therapy

References

Technical Support Center: Famitinib Malate-Induced Hand-Foot Syndrome in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating famitinib malate-induced hand-foot syndrome (HFS) in animal models. Given the limited specific literature on famitinib-induced HFS in preclinical models, this guide draws upon established methodologies for other tyrosine kinase inhibitors and cytotoxic agents known to cause HFS.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound-induced hand-foot syndrome?

A1: While the exact mechanism for famitinib is not fully elucidated, it is hypothesized to be similar to other multi-kinase inhibitors that cause hand-foot skin reaction (HFSR), a condition often grouped with HFS.[1][2] The proposed mechanism involves the inhibition of key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) in the capillaries of the hands and feet. This can lead to endothelial damage, inflammation, and subsequent keratinocyte apoptosis.[1] Famitinib is a multi-targeted tyrosine kinase inhibitor that acts against VEGFR-2, PDGFR, c-kit, and other receptors, making this a plausible pathway.[3][4]

Q2: Which animal models are most suitable for studying this compound-induced HFS?

A2: Based on studies of HFS induced by other drugs like capecitabine and doxorubicin, immunocompetent rodents such as Sprague-Dawley rats or ICR mice are commonly used.[5][6] These models are well-characterized and allow for the assessment of dose-dependent toxicities and histopathological changes in the footpads.

Q3: What are the expected clinical signs of HFS in an animal model treated with this compound?

A3: Researchers should anticipate signs similar to those observed with other HFS-inducing agents. These include erythema (redness), edema (swelling), and hyperkeratosis (thickening of the skin) on the paw pads.[6] In more severe cases, desquamation (peeling), blistering, and ulceration may occur.[1] Behavioral changes, such as altered gait or reluctance to move, can also be indicative of pain and discomfort.

Q4: How can I grade the severity of HFS in my animal model?

A4: A grading scale adapted from clinical criteria is recommended. This typically involves a 0-3 or 0-4 scale based on the visual appearance of the paws and any observed functional impairment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no development of HFS symptoms. Suboptimal Dosage: The dose of this compound may be too low to induce a consistent cutaneous reaction.Perform a dose-escalation study to determine the optimal dose that induces HFS without causing systemic toxicity. In a phase I study in humans, dose-limiting toxicities, including hand-foot skin reaction, were observed at 30 mg.[3][4] Animal equivalent doses would need to be calculated.
Inappropriate Animal Strain: The chosen rodent strain may be less susceptible to famitinib-induced HFS.Review literature for strains used in similar tyrosine kinase inhibitor studies. If possible, pilot a study with a different strain (e.g., BALB/c mice).
Short Duration of Treatment: The treatment period may not be long enough for HFS to manifest.Extend the duration of famitinib administration. Studies with capecitabine have shown that multiple cycles of treatment increase the incidence of HFS.[5]
High mortality rate in the experimental group. Systemic Toxicity: The administered dose of this compound is likely causing severe systemic side effects.Reduce the dose of this compound. Monitor animals daily for signs of distress, weight loss, and other adverse events. Provide supportive care as needed.
Difficulty in differentiating HFS from other paw inflammation. Non-specific Inflammation: Other factors such as cage bedding or minor injuries could be causing inflammation.Use control groups receiving vehicle only to differentiate drug-specific effects. Ensure consistent and appropriate housing conditions for all animals.
Lack of Histopathological Confirmation: Macroscopic evaluation alone may not be sufficient.Perform histological analysis of paw tissue to confirm the characteristic features of HFS, such as epidermal acanthosis, hyperkeratosis, and inflammatory cell infiltration.

Experimental Protocols

Induction of this compound-Induced HFS in a Rodent Model

This protocol is a generalized guideline and should be optimized for specific experimental goals.

  • Animal Selection: Use female Sprague-Dawley rats (8-10 weeks old) or male ICR mice (6-8 weeks old).[5][6]

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Grouping: Randomly divide animals into a control group (vehicle) and experimental groups (receiving different doses of this compound).

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). Administer the drug orally via gavage once daily. A suggested starting dose for rats could be extrapolated from human studies, keeping in mind interspecies dose scaling. For instance, a study on capecitabine-induced HFS in rats used doses of 200 mg/kg and 400 mg/kg.[5]

  • Monitoring and Scoring:

    • Record body weight and general health status daily.

    • Visually inspect the paws daily and score for HFS severity using a predefined grading scale (see table below).

    • Conduct behavioral tests (e.g., hot plate test) to assess pain and sensitivity.

  • Sample Collection: At the end of the study period, euthanize the animals and collect paw tissue for histopathological analysis. Blood samples can also be collected for pharmacokinetic and biomarker analysis.

  • Histopathology: Embed paw tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for epidermal changes and inflammatory infiltrates.

Quantitative Data Summary

Table 1: Example HFS Grading Scale

GradeMacroscopic ChangesFunctional Impairment
0NormalNone
1Mild erythema and/or edemaNone
2Moderate erythema, edema, and/or hyperkeratosisReluctance to bear full weight
3Severe erythema, edema, desquamation, and/or ulcerationInability to bear weight, lameness

Table 2: Hypothetical Incidence of Famitinib-Induced HFS in a Rat Model

Treatment GroupDose (mg/kg/day)Duration (days)Incidence of Grade ≥2 HFS (%)
Control (Vehicle)0280
This compound102820
This compound202850
This compound402880

Visualizations

Signaling Pathway Diagram

G Famitinib This compound VEGFR VEGFR Famitinib->VEGFR Inhibits PDGFR PDGFR Famitinib->PDGFR Inhibits cKit c-Kit Famitinib->cKit Inhibits Endothelial Endothelial Cells VEGFR->Endothelial Regulate PDGFR->Endothelial Regulate cKit->Endothelial Regulate Inflammation Inflammation Endothelial->Inflammation Leads to Keratinocytes Keratinocytes Apoptosis Apoptosis Keratinocytes->Apoptosis Undergoes Inflammation->Keratinocytes Affects HFS Hand-Foot Syndrome Inflammation->HFS Apoptosis->HFS

Caption: Proposed signaling pathway for famitinib-induced HFS.

Experimental Workflow Diagram

G Start Start: Animal Acclimatization Grouping Random Grouping (Control & Famitinib) Start->Grouping Treatment Daily Oral Gavage Grouping->Treatment Monitoring Daily Monitoring: - Body Weight - Paw Scoring - General Health Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Endpoint->Monitoring Continue Euthanasia Euthanasia & Sample Collection Endpoint->Euthanasia Criteria Met Analysis Histopathology & Biomarker Analysis Euthanasia->Analysis End End: Data Interpretation Analysis->End

Caption: Experimental workflow for HFS induction and assessment.

References

troubleshooting famitinib malate precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the precipitation of famitinib malate in cell culture media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I diluted my DMSO stock solution into the cell culture medium. What is the likely cause?

A1: This is a common issue with many small molecule inhibitors that have low aqueous solubility. This compound, while soluble in DMSO, can become supersaturated and precipitate when diluted into an aqueous environment like cell culture media. The final concentration of DMSO in the media may not be sufficient to keep the drug in solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is advisable to use a high-purity, anhydrous grade of DMSO to minimize degradation of the compound.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, it is best practice to keep the final DMSO concentration at or below 0.1% if possible. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.

Q4: How can I prevent this compound from precipitating when preparing my working solution?

A4: Several techniques can help prevent precipitation:

  • Serial Dilution in DMSO: Before adding to your aqueous medium, perform serial dilutions of your concentrated stock solution in DMSO to lower the concentration.

  • Stepwise Dilution: Add the this compound DMSO stock solution to a small volume of media first, mix well, and then add this to the final volume.

  • Vortexing/Sonication: After dilution, vortex the solution or use a sonicator to help dissolve any microscopic precipitates.

  • Warming: Gently warming the media to 37°C before adding the drug can sometimes improve solubility.

Q5: What is the recommended storage condition for this compound stock solutions?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term storage to maintain stability. For short-term storage (up to 2 weeks), 4°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Troubleshooting Guide

If you are experiencing precipitation of this compound in your cell culture media, follow these troubleshooting steps:

Step 1: Visual Inspection

  • Carefully inspect your culture medium after adding this compound. Look for any cloudiness, turbidity, or visible particles. Check the bottom of the culture vessel for any settled precipitate.

Step 2: Review Your Protocol

  • DMSO Concentration: Calculate the final percentage of DMSO in your culture medium. If it is above 0.5%, consider preparing a more concentrated stock solution to reduce the volume added.

  • Dilution Method: Are you adding the highly concentrated DMSO stock directly to the full volume of media? Try a stepwise dilution approach as described in the FAQs.

  • Mixing: Did you mix the solution thoroughly immediately after adding the drug?

Step 3: Optimization of Working Solution Preparation

  • Lower Working Concentration: If possible, try using a lower working concentration of this compound.

  • Pre-warm Media: Ensure your cell culture media is at 37°C before adding the this compound stock solution.

  • Test Solubility in Different Media: If you are using a serum-free medium, consider that the absence of proteins may reduce the solubility of the compound. You may need to optimize the formulation for your specific medium.

Data Presentation

Table 1: this compound Properties

PropertyValueSource
Molecular FormulaC₂₇H₃₃FN₄O₇PubChem
Molecular Weight544.6 g/mol PubChem
In Vitro IC₅₀ (VEGFR2)4.7 nMDC Chemicals
In Vitro IC₅₀ (PDGFRβ)6.6 nMDC Chemicals
In Vitro IC₅₀ (c-Kit)2.3 nMDC Chemicals

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureDuration
Powder--20°C2 years
Stock SolutionDMSO-80°C6 months
Stock SolutionDMSO-20°C1 month
Stock SolutionDMSO4°C2 weeks

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial and DMSO to equilibrate to room temperature.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 ml of a 10 mM stock solution, you will need 5.446 mg.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solution in Cell Culture Media (Example: 10 µM)

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Method A (Direct Dilution - for lower concentrations):

      • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to get a final concentration of 10 µM.

      • Immediately vortex the solution gently to ensure thorough mixing.

    • Method B (Serial Dilution - recommended to prevent precipitation):

      • Prepare an intermediate dilution of 1 mM by adding 10 µL of the 10 mM stock to 90 µL of DMSO.

      • Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed cell culture medium.

      • Vortex gently to mix.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

Famitinib_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFRB PDGFRβ Proliferation Cell Proliferation PDGFRB->Proliferation CKIT c-Kit Survival Cell Survival CKIT->Survival Famitinib This compound Famitinib->VEGFR2 Inhibits Famitinib->PDGFRB Inhibits Famitinib->CKIT Inhibits Experimental_Workflow start Start prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock store_stock Aliquot and Store at -80°C prep_stock->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock intermediate_dilution Prepare Intermediate Dilution in DMSO (Optional) thaw_stock->intermediate_dilution final_dilution Dilute in Pre-warmed (37°C) Media thaw_stock->final_dilution Direct Dilution intermediate_dilution->final_dilution vortex Vortex Gently final_dilution->vortex inspect Visually Inspect for Precipitation vortex->inspect inspect->prep_stock Precipitation add_to_cells Add to Cell Culture inspect->add_to_cells No Precipitation end End add_to_cells->end Troubleshooting_Logic start Precipitation Observed check_dmso Check Final DMSO Concentration start->check_dmso high_dmso Is it > 0.5%? check_dmso->high_dmso increase_stock_conc Increase Stock Concentration to Reduce Volume Added high_dmso->increase_stock_conc Yes check_dilution Review Dilution Method high_dmso->check_dilution No increase_stock_conc->check_dilution direct_dilution Using Direct Dilution? check_dilution->direct_dilution use_serial_dilution Try Serial Dilution in DMSO First direct_dilution->use_serial_dilution Yes check_mixing Check Mixing & Temperature direct_dilution->check_mixing No use_serial_dilution->check_mixing inadequate_mixing Inadequate Mixing or Cold Media? check_mixing->inadequate_mixing use_vortex Vortex/Sonicate and Use Pre-warmed Media inadequate_mixing->use_vortex Yes re_evaluate Re-evaluate Experiment inadequate_mixing->re_evaluate No, Still Precipitates use_vortex->re_evaluate

Technical Support Center: Improving Famitinib Malate Bioavailability for Oral Gavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with famitinib malate. The following information is designed to address specific issues that may be encountered during preclinical oral gavage experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is an orally active, multi-targeted tyrosine kinase inhibitor (TKI) that targets key receptors involved in tumor growth and angiogenesis, including c-Kit, VEGFR-2, PDGFRβ, and Flt-3. Like many TKIs, this compound is a poorly water-soluble compound, which can lead to low and variable oral bioavailability. This can result in inconsistent exposure in preclinical models, potentially affecting the reliability of efficacy and toxicology studies. In rats, famitinib has shown a moderate oral bioavailability of 40.9%.

Q2: What are the known targets of this compound?

This compound is a potent inhibitor of several receptor tyrosine kinases. The primary targets and their IC50 values are summarized in the table below.

Target ReceptorIC50 Value
c-Kit2.3 nM
VEGFR-24.7 nM
PDGFRβ6.6 nM
Flt-3Undisclosed
Data sourced from product datasheets.

Q3: What is a standard starting formulation for this compound for oral gavage in rodents?

A commonly used formulation for in vivo animal experiments is a homogeneous suspension in physiological saline at a concentration of 10 mg/mL. For studies in mice, doses of 50 mg/kg and 100 mg/kg have been used, while in rats, a dose of 1.5 mg/kg has been reported.

Troubleshooting Guide

Issue 1: this compound is precipitating out of my vehicle.

Possible Causes:

  • Low Solubility: this compound has poor aqueous solubility.

  • Incorrect Vehicle: The chosen vehicle may not be suitable for maintaining a stable suspension or solution.

  • pH Sensitivity: The solubility of many TKIs is pH-dependent.

Solutions:

  • Optimize the Suspension:

    • Particle Size Reduction: Ensure the this compound powder is finely ground to aid in suspension.

    • Use of Suspending Agents: Incorporate suspending agents such as methylcellulose (e.g., 0.5-1.0% w/v) to increase the viscosity of the vehicle and slow down sedimentation.

    • Incorporate a Surfactant: Add a non-ionic surfactant like Tween 80 (e.g., 0.1-0.5% v/v) to wet the particles and improve dispersibility. A common vehicle for poorly soluble drugs is a mixture of 0.6% methylcellulose and 0.2% Tween 80 in water.

  • Explore Alternative Vehicles:

    • Co-solvent Systems: For creating a solution, consider using a mixture of co-solvents. Common examples for preclinical use include:

      • Polyethylene glycol 400 (PEG400)

      • Dimethyl sulfoxide (DMSO), typically at a low percentage, mixed with other vehicles.

      • Propylene glycol (PG)

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or the use of lipophilic salts can significantly enhance the solubility and oral absorption of poorly soluble TKIs.

Issue 2: High variability in plasma concentrations in my pharmacokinetic (PK) study.

Possible Causes:

  • Inconsistent Dosing: Inaccurate gavage technique or loss of compound in the dosing syringe.

  • Unstable Formulation: Settling or precipitation of the compound leading to inconsistent dosing concentrations.

  • Physiological Factors: Variations in gastric pH or food intake among animals can affect drug absorption. While clinical studies in humans suggest food has a minimal effect on famitinib bioavailability, this may not directly translate to rodent models.

Solutions:

  • Refine Dosing Technique:

    • Homogenize Suspension Before Each Dose: Ensure the suspension is thoroughly mixed (e.g., by vortexing) immediately before drawing each dose to ensure a uniform concentration.

    • Proper Gavage Technique: Ensure proper training in oral gavage to minimize stress to the animal and ensure accurate delivery to the stomach.

  • Improve Formulation Stability:

    • Refer to the solutions for Issue 1 to create a more stable and homogeneous formulation.

    • Prepare the formulation fresh daily if stability is a concern. This compound solutions in DMSO are reported to be stable for 2 weeks at 4°C.

  • Standardize Experimental Conditions:

    • Fasting: Consider a brief fasting period for the animals before dosing to reduce variability in gastric contents.

    • Control for Co-administered Substances: Be aware that other compounds can affect the metabolism of famitinib. For example, resveratrol has been shown to alter its pharmacokinetics in rats.

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension in Physiological Saline

This protocol is based on a method used in published preclinical studies.

Materials:

  • This compound powder

  • Sterile physiological saline (0.9% NaCl)

  • Mortar and pestle (optional, for fine grinding)

  • Sonicator (probe or bath)

  • Vortex mixer

  • Sterile conical tube

Procedure:

  • Weigh the required amount of this compound to achieve a final concentration of 10 mg/mL.

  • If the powder is not already micronized, gently grind it to a fine powder using a mortar and pestle.

  • Transfer the powder to a sterile conical tube.

  • Add a small volume of physiological saline to create a paste.

  • Gradually add the remaining saline while continuously vortexing to ensure the powder is well-dispersed.

  • Sonicate the suspension to break up any agglomerates and achieve a uniform particle size distribution. Use a probe sonicator for short bursts on ice to prevent overheating, or a bath sonicator for a longer duration.

  • Visually inspect the suspension for uniformity. It should appear as a homogeneous, milky suspension.

  • Store at 4°C, protected from light.

  • Crucially, vortex the suspension vigorously immediately before each animal is dosed to ensure homogeneity.

Protocol 2: Screening for Suitable Formulation Vehicles

This protocol provides a general method for testing the solubility of this compound in various vehicles.

Materials:

  • This compound powder

  • A selection of preclinical vehicles (see table below)

  • Small vials (e.g., 1.5 mL microcentrifuge tubes)

  • Shaker or rotator

  • Centrifuge

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume (e.g., 1 mL) of the test vehicle.

  • Cap the vial tightly and place it on a shaker or rotator at room temperature for 24-48 hours to allow it to reach equilibrium.

  • After shaking, centrifuge the vials at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).

  • The measured concentration represents the solubility of this compound in that vehicle.

Table of Potential Preclinical Vehicles for Screening:

Vehicle TypeExamples
AqueousWater, Phosphate Buffered Saline (PBS) pH 7.4
Aqueous with Suspending Agent0.5% Methylcellulose in water
Aqueous with Surfactant5% Tween 80 in water
Co-solventsPolyethylene glycol 400 (PEG400), Propylene glycol (PG)
Lipid-basedLabrasol®, Cremophor® EL
This table provides examples of commonly used vehicles in preclinical studies.

Visualizations

This compound Signaling Pathway

This compound inhibits multiple receptor tyrosine kinases, leading to the downregulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Famitinib_Signaling_Pathway cluster_receptor Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGFR2 VEGFR-2 PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Angiogenesis Inhibited Angiogenesis VEGFR2->Angiogenesis PDGFRb PDGFRβ PDGFRb->PI3K_AKT PDGFRb->RAS_MAPK cKit c-Kit cKit->PI3K_AKT cKit->RAS_MAPK STAT STAT Pathway cKit->STAT Flt3 Flt-3 Flt3->PI3K_AKT Flt3->RAS_MAPK Flt3->STAT Famitinib This compound Famitinib->VEGFR2 Famitinib->PDGFRb Famitinib->cKit Famitinib->Flt3 Proliferation Decreased Proliferation PI3K_AKT->Proliferation Survival Increased Apoptosis PI3K_AKT->Survival RAS_MAPK->Proliferation RAS_MAPK->Survival STAT->Proliferation STAT->Survival

Caption: this compound inhibits key RTKs, blocking downstream signaling.

Experimental Workflow for Formulation Development

This workflow outlines the logical steps for developing and selecting an appropriate oral gavage formulation for this compound.

Formulation_Workflow Start Start: Poorly Soluble This compound Screen 1. Solubility Screening in Various Vehicles Start->Screen Select 2. Select Promising Vehicles Screen->Select Formulate 3. Prepare Formulations (e.g., Suspension, Solution) Select->Formulate Based on solubility Stability 4. Assess Physical Stability (e.g., Visual Inspection) Formulate->Stability PK_Study 5. In Vivo PK Study in Rodents Stability->PK_Study If stable Analyze 6. Analyze PK Data (Bioavailability, Variability) PK_Study->Analyze Optimized Optimized Formulation for Efficacy/Tox Studies Analyze->Optimized Acceptable PK Reiterate Re-evaluate Vehicles/ Formulation Strategy Analyze->Reiterate Unacceptable PK Reiterate->Screen

Caption: A stepwise approach to developing an oral formulation for famitinib.

Technical Support Center: Optimizing Famitinib Malate Concentration for Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for famitinib malate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in in-vitro experiments, with a particular focus on adjusting concentrations for sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an oral, small-molecule multi-targeted tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[1][2] Key targets of this compound include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3): By blocking these receptors, this compound inhibits angiogenesis, effectively reducing the tumor's blood supply.[1][2]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFRs interferes with pathways that promote tumor cell proliferation and survival.[1][2]

  • Stem Cell Factor Receptor (c-Kit): this compound targets c-Kit, which is often mutated or overexpressed in certain cancers like gastrointestinal stromal tumors (GISTs), thereby disrupting tumor cell proliferation and survival.[1][2]

  • FMS-like Tyrosine Kinase-3 (Flt-3): Particularly relevant in hematological malignancies, the inhibition of Flt-3 disrupts signaling pathways essential for the survival of malignant cells.[1]

This multi-targeted approach allows this compound to combat cancer on multiple fronts, potentially reducing the development of drug resistance.[1]

Q2: Which cancer cell lines are sensitive to this compound?

This compound has shown efficacy in a variety of cancer cell lines. Sensitivity can vary depending on the specific molecular characteristics of the cell line, such as the overexpression or mutation of its target kinases. Some examples of sensitive cell lines include certain gastric cancer, renal cell carcinoma, and non-small cell lung cancer lines.[1] The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency, with lower values indicating higher sensitivity.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound in various cancer cell lines. Please note that these values can vary depending on the experimental conditions, such as the assay used and the incubation time.

Cell LineCancer TypeIC50 (µM)Citation
BGC-823Gastric Cancer3.6[3]
MGC-803Gastric Cancer3.1[3]

This table will be updated as more data becomes available.

Experimental Protocols

Determining the Optimal Concentration of this compound for Sensitive Cell Lines (MTT Assay)

This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • This compound

  • Sensitive cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined in a preliminary experiment to ensure cells are in the logarithmic growth phase during the assay.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations. For highly sensitive cell lines, it is advisable to start with a lower concentration range (e.g., nanomolar to low micromolar). A common approach is to use a 2-fold or 10-fold dilution series.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time should be consistent across experiments and may need to be optimized based on the cell line's doubling time.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting Guide

Q3: I am observing high variability between replicate wells. What could be the cause?

  • Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding and mix the cell suspension between pipetting steps.

  • Edge effects: The outer wells of a 96-well plate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Pipetting errors: Use a calibrated multichannel pipette and ensure consistent pipetting technique.

Q4: My cells are detaching from the plate after drug treatment. What should I do?

  • High drug concentration: The concentration of this compound may be too high, leading to rapid cell death and detachment. Try using a lower concentration range in your next experiment.

  • Overly sensitive cell line: Some cell lines are inherently more sensitive to TKIs. Consider reducing the incubation time or using a lower starting concentration.

  • Suboptimal plate coating: If the cell line has poor adherence, consider using plates coated with an extracellular matrix protein (e.g., collagen, fibronectin).

Q5: The IC50 value I obtained is very different from published values. Why might this be?

  • Different experimental conditions: IC50 values are highly dependent on the experimental setup. Factors such as cell seeding density, incubation time, and the specific cell viability assay used can all influence the result.[4][5]

  • Cell line passage number: The characteristics of a cell line can change over time with increasing passage numbers. It is recommended to use cells within a consistent and low passage number range.

  • Reagent quality: Ensure that all reagents, including this compound and cell culture media, are of high quality and have not expired.

Visualizations

This compound Signaling Pathway

Famitinib_Signaling_Pathway Famitinib This compound VEGFR2 VEGFR-2 Famitinib->VEGFR2 Inhibits cKit c-Kit Famitinib->cKit Inhibits PDGFRb PDGFRβ Famitinib->PDGFRb Inhibits Flt3 Flt-3 Famitinib->Flt3 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Cell_Proliferation Cell Proliferation cKit->Cell_Proliferation Cell_Survival Cell Survival PDGFRb->Cell_Survival Flt3->Cell_Survival Metastasis Metastasis Angiogenesis->Metastasis Cell_Proliferation->Metastasis Cell_Survival->Metastasis

Caption: this compound inhibits key receptor tyrosine kinases.

Experimental Workflow for Concentration Adjustment

Experimental_Workflow Start Start: Select Sensitive Cell Line Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Drug Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Drug Treat_Cells Treat Cells with This compound Prepare_Drug->Treat_Cells Incubate Incubate for 24/48/72 hours Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze_Data Analyze Data and Determine IC50 Measure_Absorbance->Analyze_Data End End: Optimal Concentration Determined Analyze_Data->End Troubleshooting_Decision_Tree Problem Inconsistent or Unexpected Results? High_Variability High Variability Between Replicates? Problem->High_Variability Yes Cell_Detachment Cells Detaching After Treatment? Problem->Cell_Detachment No Check_Seeding Check Cell Seeding Technique & Density High_Variability->Check_Seeding Yes IC50_Mismatch IC50 Value Differs from Literature? Cell_Detachment->IC50_Mismatch No Lower_Concentration Lower this compound Concentration Range Cell_Detachment->Lower_Concentration Yes Standardize_Protocol Standardize All Protocol Parameters IC50_Mismatch->Standardize_Protocol Yes Check_Pipetting Verify Pipette Calibration & Technique Check_Seeding->Check_Pipetting Use_Inner_Wells Use Inner Wells to Avoid Edge Effects Check_Pipetting->Use_Inner_Wells Shorter_Incubation Reduce Incubation Time Lower_Concentration->Shorter_Incubation Coated_Plates Use Coated Plates for Better Adherence Shorter_Incubation->Coated_Plates Check_Passage Check Cell Passage Number Standardize_Protocol->Check_Passage Verify_Reagents Verify Reagent Quality & Expiry Check_Passage->Verify_Reagents

References

Famitinib Malate Experimental Controls: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for effectively controlling for the effects of famitinib malate vehicles in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it critical in this compound experiments?

A1: A vehicle control is a preparation containing all the components used to dissolve and administer this compound, but without the active drug itself.[1] It is essential to include a vehicle control group in your experiments to differentiate the biological effects of this compound from any potential effects caused by the solvent or other excipients in the vehicle.[2][3] This ensures that observed outcomes are directly attributable to the pharmacological action of this compound.

Q2: What are the common vehicles for in vitro and in vivo studies with this compound?

A2:

  • In Vitro Studies: Dimethyl sulfoxide (DMSO) is the most common solvent used to prepare stock solutions of this compound for cell-based assays.[4][5]

  • In Vivo Studies: For animal studies, this compound can be formulated as a suspension in physiological saline.[4] A more complex vehicle, often used for poorly soluble compounds, consists of a mixture of DMSO, polyethylene glycol 300 (PEG300), Tween-80, and saline.[6]

Q3: What is the recommended maximum concentration of DMSO in in vitro experiments?

A3: To minimize off-target effects, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5%.[7] Some studies suggest that even concentrations below 0.1% can have an impact on cellular processes.[8] It is crucial to determine the tolerance of your specific cell line to DMSO.

Q4: Can the vehicle itself affect experimental outcomes?

A4: Yes. Vehicle components can have biological effects. For example, DMSO can influence cell proliferation, differentiation, and cytokine production.[9][10][11][12] Similarly, excipients like Tween-80 and PEG300, used in in vivo formulations, can affect drug absorption and may have their own physiological effects.[2][8][9][13] Therefore, a vehicle-only control group is essential for accurate interpretation of results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal or unexpected effects in the vehicle control group (in vitro) The concentration of DMSO in the final culture medium may be too high, causing cellular stress or off-target effects.[7][9][10]Decrease the final DMSO concentration to the lowest possible level that maintains this compound solubility (ideally ≤ 0.1%). Perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific cell line.
Inconsistent results between experiments (in vivo) The this compound suspension may not be homogeneous, leading to inaccurate dosing. The vehicle itself may be causing physiological responses that vary between animals.[14]Ensure the this compound suspension is well-mixed before each administration. For complex vehicles, ensure consistent preparation methods. Carefully observe the vehicle control group for any adverse effects and compare them to the untreated control group.
Poor solubility of this compound during preparation The incorrect solvent or preparation method is being used.For in vitro stock solutions, use 100% DMSO. For in vivo studies, if solubility in saline is an issue, consider using a co-solvent system such as the DMSO/PEG300/Tween-80/saline formulation.
Observed toxicity in the vehicle control group (in vivo) High concentrations of vehicle components like DMSO, PEG300, or Tween-80 can cause adverse effects.[8][9][13]Reduce the concentration of the potentially toxic component in the vehicle if possible. If not, carefully document all effects in the vehicle control group and consider them when interpreting the results from the this compound-treated group.

Data Summary Tables

Table 1: this compound and Vehicle Properties

Parameter Value Source
This compound Molecular Weight 544.57 g/mol [1][5][15]
This compound Storage (Powder) 2 years at -20°C[1][5]
This compound Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[1][5]
Sunitinib Malate Solubility in DMSO ~5 mg/mL[16][17]

Note: Solubility data for sunitinib malate is provided as a reference due to its structural similarity to this compound.

Table 2: Common Vehicle Components and Potential Effects

Vehicle Component Typical Use Potential Confounding Effects Source
DMSO In vitro & in vivo solventCan affect cell proliferation, differentiation, and cytokine production.[9][10][11][12] May have protective effects against certain types of organ injury.[9][10][11][12]
PEG300 In vivo co-solventCan cause local irritation at the injection site. May have cathartic effects and influence food and water consumption at high doses.[8][13][8][13]
Tween-80 In vivo surfactant/emulsifierCan improve the absorption of P-glycoprotein substrates. May decrease locomotor activity at high concentrations.[2][9][2][9]
Saline In vivo vehicle/diluentGenerally considered inert, but should still be used as a control for injection volume and procedure.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
  • Prepare a 20 mM Stock Solution:

    • Weigh the appropriate amount of this compound powder.

    • Dissolve the powder in 100% DMSO to a final concentration of 20 mmol/l.[4]

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[5]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution in cell culture medium to the desired final concentrations.

    • Ensure the final concentration of DMSO in the medium is consistent across all treatment groups (including the vehicle control) and is at a non-toxic level for the cells being used (typically ≤ 0.5%).

  • Vehicle Control Preparation:

    • Prepare a vehicle control solution by adding the same volume of 100% DMSO to the cell culture medium as was used for the highest concentration of this compound.

Protocol 2: Preparation of this compound for In Vivo Animal Studies (Suspension in Saline)
  • Formulation Preparation:

    • Weigh the required amount of this compound powder.

    • Prepare a homogeneous suspension in physiological saline to the desired concentration (e.g., 10 mg/ml).[4]

    • Use a homogenizer or sonicator to ensure a uniform suspension.

  • Storage:

    • Store the suspension at 4°C, protected from light.[4]

    • Prepare fresh suspensions regularly to ensure stability.

  • Administration:

    • Before each administration, thoroughly mix the suspension to ensure uniform distribution of this compound.

  • Vehicle Control Preparation:

    • Administer the same volume of physiological saline to the vehicle control group.

Protocol 3: Preparation of this compound for In Vivo Animal Studies (Complex Vehicle)

This protocol is adapted from a formulation for the structurally similar drug, sunitinib malate.

  • Vehicle Preparation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

    • In a sterile container, combine 10% (v/v) DMSO, 40% (v/v) PEG300, and 5% (v/v) Tween-80.

    • Mix thoroughly until a clear solution is formed.

    • Add 45% (v/v) sterile saline and mix again.

  • This compound Formulation:

    • Dissolve the this compound powder in the prepared vehicle to the desired final concentration.

    • Use vortexing or sonication to aid dissolution.

  • Administration:

    • Administer the formulation to the treatment group via the desired route (e.g., oral gavage).

  • Vehicle Control Preparation:

    • Administer the same volume of the complete vehicle (without this compound) to the vehicle control group.

Visualizations

Famitinib_Malate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_RAF_MEK_ERK cKit c-Kit cKit->PI3K_AKT cKit->RAS_RAF_MEK_ERK Flt3 Flt-3 Flt3->PI3K_AKT Famitinib This compound Famitinib->VEGFR Famitinib->PDGFR Famitinib->cKit Famitinib->Flt3 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_RAF_MEK_ERK->Proliferation RAS_RAF_MEK_ERK->Angiogenesis

Caption: this compound inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Famitinib Prepare this compound Stock Solution (in DMSO) Treat_Cells Treat Cells with This compound Prep_Famitinib->Treat_Cells Prep_Vehicle Prepare Vehicle Control (e.g., DMSO in Media) Treat_Vehicle Treat Cells with Vehicle Control Prep_Vehicle->Treat_Vehicle Assay Perform Assay (e.g., Viability, Western Blot) Treat_Cells->Assay Treat_Vehicle->Assay Untreated_Control Untreated Control (Media Only) Untreated_Control->Assay Data_Analysis Data Analysis and Comparison Assay->Data_Analysis Conclusion Conclusion: Effect of this compound vs. Vehicle Data_Analysis->Conclusion

References

Validation & Comparative

Famitinib Malate and Regorafenib: A Comparative Analysis in Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the preclinical efficacy of famitinib malate and regorafenib in colorectal cancer (CRC) cell lines is limited by the scarcity of publicly available in vitro data for this compound. While extensive research has characterized the cellular effects of regorafenib, similar detailed studies on famitinib's direct impact on CRC cell viability and apoptosis are not readily found in the current scientific literature. This guide, therefore, presents a comprehensive overview of the available experimental data for each compound, highlighting the existing knowledge for regorafenib and the current data gap for famitinib in a direct comparative context.

Introduction

This compound and regorafenib are both oral multi-kinase inhibitors that have been investigated for the treatment of metastatic colorectal cancer (mCRC). They share some common targets within angiogenic and oncogenic signaling pathways, yet their precise mechanisms of action and efficacy at the cellular level may differ. This guide aims to provide researchers, scientists, and drug development professionals with a comparative summary of their effects on colorectal cancer cells, based on available experimental data.

Mechanism of Action and Target Kinases

Both drugs are designed to inhibit multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis.

This compound is a potent inhibitor of a range of RTKs, with key targets including:

  • VEGFR2 and VEGFR3 (Vascular Endothelial Growth Factor Receptors 2 and 3)

  • c-Kit (Stem Cell Factor Receptor)

  • PDGFR (Platelet-Derived Growth Factor Receptor)

  • Flt1 and Flt3 (Fms-like Tyrosine Kinase 1 and 3)[1]

Regorafenib also targets a broad spectrum of kinases, including those involved in angiogenesis, oncogenesis, and the tumor microenvironment:

  • VEGFR1, VEGFR2, and VEGFR3

  • TIE2 (Angiopoietin Receptor)

  • c-KIT, RET, RAF-1, BRAF, and BRAFV600E

  • PDGFR and FGFR (Fibroblast Growth Factor Receptor)

Comparative Efficacy in Colorectal Cancer Cells

Direct comparative studies of this compound and regorafenib in the same colorectal cancer cell lines under identical experimental conditions are not available in the published literature. The following sections summarize the available data for each drug individually.

Cell Viability and Proliferation

This compound:

Regorafenib:

The IC50 values for regorafenib have been determined in a range of colorectal cancer cell lines, demonstrating its dose-dependent inhibitory effect on cell proliferation.

Cell LineIC50 (µM)Reference
HCT-116~7[2]
Caco-2~8[2]
Apoptosis Induction

This compound:

While preclinical studies in other cancer types, such as gastric cancer, have shown that famitinib can induce apoptosis, specific quantitative data on apoptosis rates in colorectal cancer cell lines are not available.[3]

Regorafenib:

Regorafenib has been shown to induce apoptosis in colorectal cancer cells. One of the key mechanisms is through the upregulation of PUMA (p53 upregulated modulator of apoptosis), a critical mediator of apoptosis.[4]

Signaling Pathway Modulation

The antitumor effects of both drugs are mediated through the inhibition of key signaling pathways that control cell proliferation, survival, and angiogenesis.

This compound Signaling Pathway

Awaiting specific preclinical data in colorectal cancer cells.

Regorafenib Signaling Pathway in Colorectal Cancer Cells

Regorafenib exerts its effects by blocking multiple signaling cascades. A key mechanism involves the inhibition of the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation. Furthermore, its anti-angiogenic effects are mediated through the inhibition of VEGFR and other related kinases.

Regorafenib Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR RAF RAF VEGFR->RAF PDGFR PDGFR PDGFR->RAF FGFR FGFR FGFR->RAF cKIT c-KIT cKIT->RAF RET RET RET->RAF TIE2 TIE2 MEK MEK RAF->MEK ERK ERK MEK->ERK PUMA PUMA ERK->PUMA Apoptosis Apoptosis PUMA->Apoptosis Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->cKIT Regorafenib->RET Regorafenib->TIE2 Regorafenib->RAF

Caption: Regorafenib inhibits multiple receptor tyrosine kinases and the downstream RAF/MEK/ERK pathway, leading to the induction of PUMA-mediated apoptosis in colorectal cancer cells.

Experimental Protocols

Detailed experimental protocols for the in vitro studies on this compound in colorectal cancer cells are not available. The following are generalized protocols based on the studies conducted with regorafenib.

Cell Culture

Human colorectal cancer cell lines (e.g., HCT-116, Caco-2) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (this compound or regorafenib) for a specified duration (e.g., 48 or 72 hours).

  • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cells are seeded in 6-well plates and treated with the test compound for a specified time.

  • Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).

  • The cells are then resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Drug Treatment cluster_assays Assays cluster_analysis Data Analysis Start Start with CRC Cell Lines (e.g., HCT-116, Caco-2) Culture Culture in appropriate media (DMEM/RPMI + 10% FBS) Start->Culture Seed Seed cells in plates (96-well for viability, 6-well for apoptosis) Culture->Seed Treat Treat with this compound or Regorafenib (various concentrations) Seed->Treat Viability Cell Viability Assay (MTT) Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treat->Apoptosis Analysis_Viability Measure Absorbance Calculate IC50 Viability->Analysis_Viability Analysis_Apoptosis Flow Cytometry Analysis Quantify Apoptotic Cells Apoptosis->Analysis_Apoptosis Result Comparative Analysis Analysis_Viability->Result Quantitative Data Analysis_Apoptosis->Result Quantitative Data

Caption: A generalized workflow for the in vitro comparison of this compound and regorafenib in colorectal cancer cells.

Conclusion

Based on the currently available public data, a direct and comprehensive comparison of the in vitro efficacy of this compound and regorafenib in colorectal cancer cells is challenging due to the lack of published preclinical studies for famitinib in this specific cancer type. Regorafenib has been shown to inhibit the proliferation of various colorectal cancer cell lines and induce apoptosis, with its mechanism of action targeting key oncogenic and angiogenic pathways. To enable a true comparative analysis, further preclinical studies are required to elucidate the specific cellular and molecular effects of this compound on a panel of colorectal cancer cell lines. Such studies would be invaluable for understanding the relative potency and mechanisms of these two multi-kinase inhibitors and for guiding future clinical development and patient stratification strategies.

References

Famitinib Malate: A Comparative Analysis Against Other VEGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, vascular endothelial growth factor receptor (VEGFR) inhibitors have become a cornerstone in the treatment of various solid tumors. Famitinib malate, a multi-targeted tyrosine kinase inhibitor (TKI), has shown promise in clinical trials. This guide provides a detailed comparison of this compound with other established VEGFR inhibitors—sunitinib, sorafenib, and regorafenib—to assist researchers, scientists, and drug development professionals in evaluating its relative efficacy and mechanisms of action.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by targeting several receptor tyrosine kinases, primarily VEGFR-2 and VEGFR-3, which are crucial for angiogenesis—the formation of new blood vessels that supply nutrients to tumors.[1] Additionally, it inhibits platelet-derived growth factor receptors (PDGFRs), c-Kit, and Flt-3, which are involved in tumor cell proliferation and survival.[1][2] This multi-targeted approach aims to simultaneously inhibit tumor growth, metastasis, and angiogenesis.

The signaling cascade initiated by VEGF binding to its receptor, VEGFR-2, is a critical pathway in tumor angiogenesis. The following diagram illustrates this pathway and the points of inhibition by TKIs like famitinib.

VEGFR_Signaling_Pathway VEGFR-2 Signaling Pathway and TKI Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P1 P VEGFR2->P1 Autophosphorylation PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAF RAF P1->RAF P2 P P3 P P4 P Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival TKI Famitinib & Other VEGFR TKIs TKI->VEGFR2 Inhibition Famitinib_Trial_Workflow Famitinib Phase II Trial Workflow (NCT01762293) PatientScreening Patient Screening (n=167) - Refractory mCRC - At least 2 prior lines of therapy Randomization Randomization (2:1) PatientScreening->Randomization FamitinibArm Famitinib Arm (n=99) 25 mg once daily Randomization->FamitinibArm PlaceboArm Placebo Arm (n=55) Once daily Randomization->PlaceboArm Treatment Treatment until - Disease Progression - Unacceptable Toxicity FamitinibArm->Treatment PlaceboArm->Treatment FollowUp Follow-up for Survival Treatment->FollowUp Endpoints Primary Endpoint: - Progression-Free Survival (PFS) Secondary Endpoints: - Overall Survival (OS) - Objective Response Rate (ORR) - Disease Control Rate (DCR) - Safety FollowUp->Endpoints

References

Famitinib Malate vs. Imatinib for c-Kit Mutant GIST: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two tyrosine kinase inhibitors for the treatment of gastrointestinal stromal tumors, detailing their mechanisms, clinical efficacy, and experimental protocols in their respective therapeutic settings.

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by activating mutations in the KIT proto-oncogene. The introduction of the tyrosine kinase inhibitor (TKI) imatinib revolutionized the treatment of c-Kit mutant GIST, establishing it as the standard of care for first-line therapy. However, the development of imatinib resistance has necessitated the exploration of alternative TKIs. Famitinib malate is another TKI that has been investigated in the context of GIST. This guide provides an objective comparison of this compound and imatinib, based on available preclinical and clinical data, to inform researchers, scientists, and drug development professionals.

It is crucial to note that there is a lack of head-to-head clinical trials directly comparing this compound with imatinib as a first-line treatment for c-Kit mutant GIST. Imatinib is firmly established as the first-line standard of care, while famitinib has been predominantly studied in patients who have developed resistance to imatinib. Therefore, this comparison is indirect and reflects the different stages of GIST treatment in which these drugs have been evaluated.

Mechanism of Action

Both imatinib and famitinib are competitive inhibitors of the ATP-binding site of receptor tyrosine kinases, including c-Kit. However, their target profiles and inhibitory activities may differ.

Imatinib: Imatinib selectively targets the inactive conformation of the KIT kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways responsible for cell proliferation and survival.[1][2][3]

Famitinib: Famitinib is a multi-targeted TKI that, in addition to c-Kit, also inhibits other receptor tyrosine kinases such as VEGFR2, VEGFR3, PDGFR, Flt1, and Flt3. This broader spectrum of activity may contribute to its effects, particularly in the context of tumor angiogenesis.

Signaling Pathway Inhibition

The binding of imatinib or famitinib to the mutant c-Kit receptor blocks the downstream signaling cascades that drive GIST cell proliferation and survival. The primary pathways inhibited are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway.

GIST_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Kit c-Kit RAS RAS c-Kit->RAS PI3K PI3K c-Kit->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Imatinib Imatinib Imatinib->c-Kit Famitinib Famitinib Famitinib->c-Kit

Figure 1: Simplified c-Kit Signaling Pathway in GIST. Activation of mutant c-Kit triggers downstream pathways leading to cell proliferation and survival. Both imatinib and famitinib inhibit c-Kit, blocking these signals.

Clinical Efficacy and Safety

As previously stated, a direct comparison from a head-to-head trial is unavailable. The following tables summarize the clinical data for each drug in its respective therapeutic context.

Imatinib as First-Line Therapy

Imatinib is the established first-line treatment for patients with advanced or metastatic c-Kit mutant GIST.[4][5]

Efficacy EndpointReported ValueReference
Objective Response Rate~65-70%
Median Progression-Free Survival~20-24 months[4]
Median Overall Survival~50 months[4]
Common Adverse Events (Grade 1-2)
EdemaAnemia
NauseaFatigue
DiarrheaMuscle cramps
Rash
Famitinib in Imatinib-Resistant GIST

Famitinib has been evaluated in patients with advanced GIST who have experienced disease progression on or are intolerant to imatinib.

Data from a phase II, single-arm, open-label, multicenter study (NCT02336724) evaluated the efficacy and safety of famitinib in patients with advanced or metastatic GIST who failed imatinib therapy. While the full results are not widely published in detail, the study aimed to enroll 88 patients. Another terminated phase III trial (NCT04409223) was designed to compare famitinib with sunitinib in a similar patient population.[1][2] Due to the limited availability of published efficacy data for famitinib in this setting, a quantitative summary table is not provided.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative protocols for the types of studies conducted for these drugs.

Clinical Trial Protocol: First-Line Imatinib for Advanced GIST (Representative)

This is a generalized protocol based on pivotal trials of imatinib.

Imatinib_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment cluster_followup Follow-up & Analysis Eligibility Eligibility Criteria: - Unresectable/metastatic GIST - c-Kit mutation positive - No prior TKI therapy Informed_Consent Informed Consent Eligibility->Informed_Consent Baseline_Assessment Baseline Assessment: - Imaging (RECIST) - ECOG PS - Lab tests Informed_Consent->Baseline_Assessment Randomization Randomization (if applicable) Baseline_Assessment->Randomization Imatinib_Arm Imatinib 400mg daily Randomization->Imatinib_Arm Tumor_Assessment Tumor Assessment: - Imaging every 8-12 weeks Imatinib_Arm->Tumor_Assessment AE_Monitoring Adverse Event Monitoring (CTCAE) Imatinib_Arm->AE_Monitoring Endpoint_Analysis Primary Endpoint: - Progression-Free Survival Secondary Endpoints: - Overall Survival - Objective Response Rate Tumor_Assessment->Endpoint_Analysis AE_Monitoring->Endpoint_Analysis

Figure 2: Representative Clinical Trial Workflow for First-Line Imatinib. This diagram outlines the typical phases of a clinical trial evaluating imatinib in treatment-naïve GIST patients.

Clinical Trial Protocol: Famitinib for Imatinib-Resistant GIST (Based on NCT02336724)

This protocol is based on the design of the phase II study of famitinib.

Famitinib_Trial_Workflow cluster_screening_fam Screening & Enrollment cluster_treatment_fam Treatment cluster_followup_fam Follow-up & Analysis Eligibility_Fam Eligibility Criteria: - Advanced/metastatic GIST - Failed prior imatinib therapy - Measurable disease (RECIST 1.1) Informed_Consent_Fam Informed Consent Eligibility_Fam->Informed_Consent_Fam Baseline_Assessment_Fam Baseline Assessment: - Imaging - ECOG PS 0-1 Informed_Consent_Fam->Baseline_Assessment_Fam Famitinib_Arm Famitinib Treatment (Single Arm) Baseline_Assessment_Fam->Famitinib_Arm Tumor_Assessment_Fam Tumor Assessment: - Imaging at regular intervals Famitinib_Arm->Tumor_Assessment_Fam Safety_Monitoring_Fam Safety & Tolerability Monitoring Famitinib_Arm->Safety_Monitoring_Fam Endpoint_Analysis_Fam Primary Endpoint: - Efficacy (e.g., ORR, PFS) Secondary Endpoints: - Safety Profile Tumor_Assessment_Fam->Endpoint_Analysis_Fam Safety_Monitoring_Fam->Endpoint_Analysis_Fam

Figure 3: Representative Clinical Trial Workflow for Famitinib in Imatinib-Resistant GIST. This diagram illustrates the design of a single-arm study to evaluate famitinib's efficacy and safety after imatinib failure.

Conclusion

References

A Head-to-Head Comparison of Famitinib Malate and Sorafenib in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, both famitinib malate and sorafenib have emerged as significant multi-targeted tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive head-to-head comparison of these two agents, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used to evaluate them. While direct comparative phase III clinical trial data is limited, this guide synthesizes available clinical and preclinical data to facilitate an informed understanding of their respective attributes.

Mechanism of Action: Targeting Key Oncogenic Pathways

Both famitinib and sorafenib exert their anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. However, their specific target profiles and inhibitory concentrations differ, leading to distinct biological consequences.

This compound is a potent inhibitor of several RTKs, including vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (c-Kit), and FMS-like tyrosine kinase 3 (Flt-3).[1] By blocking these pathways, famitinib disrupts tumor angiogenesis, reduces tumor cell viability, and induces apoptosis.[1]

Sorafenib also targets a range of kinases, including VEGFR-2, VEGFR-3, PDGFR-β, and c-Kit.[2][3] A key differentiator for sorafenib is its potent inhibition of the RAF/MEK/ERK signaling pathway (including Raf-1, wild-type B-Raf, and mutant B-Raf), which is crucial for tumor cell proliferation.[2][4] This dual mechanism of action, targeting both angiogenesis and tumor cell proliferation pathways, is a hallmark of sorafenib's therapeutic effect.[2]

Famitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR-2/3 VEGFR-2/3 Angiogenesis Angiogenesis VEGFR-2/3->Angiogenesis PDGFR PDGFR Proliferation Proliferation PDGFR->Proliferation c-Kit c-Kit Survival Survival c-Kit->Survival Flt-3 Flt-3 Flt-3->Proliferation Famitinib Famitinib Famitinib->VEGFR-2/3 inhibits Famitinib->PDGFR inhibits Famitinib->c-Kit inhibits Famitinib->Flt-3 inhibits

Caption: Famitinib Signaling Pathway Inhibition.

Sorafenib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR-2/3 VEGFR-2/3 Angiogenesis Angiogenesis VEGFR-2/3->Angiogenesis PDGFR-β PDGFR-β PDGFR-β->Angiogenesis c-Kit c-Kit Sorafenib Sorafenib Sorafenib->VEGFR-2/3 inhibits Sorafenib->PDGFR-β inhibits Sorafenib->c-Kit inhibits RAF/MEK/ERK Pathway RAF/MEK/ERK Pathway Sorafenib->RAF/MEK/ERK Pathway inhibits Proliferation Proliferation RAF/MEK/ERK Pathway->Proliferation

Caption: Sorafenib Dual Mechanism of Action.

Clinical Efficacy: A Comparative Overview

Direct comparative trials between this compound and sorafenib are not extensively published. Therefore, this section presents key efficacy data from separate clinical trials in relevant cancer types to provide an indirect comparison.

Advanced Hepatocellular Carcinoma (HCC)

Sorafenib is a standard first-line treatment for advanced HCC. The pivotal SHARP trial and the Asia-Pacific trial demonstrated its efficacy.

Trial Treatment Arm Median Overall Survival (OS) Median Time to Progression (TTP) Objective Response Rate (ORR) Disease Control Rate (DCR)
SHARP Trial [5][6]Sorafenib (n=299)10.7 months5.5 months2%43%
Placebo (n=303)7.9 months2.8 months1%32%
Asia-Pacific Trial [7]Sorafenib (n=150)6.5 months2.8 months3.3%54%
Placebo (n=76)4.2 months1.4 months1.3%32%

Famitinib's efficacy in HCC is under investigation, with promising preclinical and early clinical data.

Metastatic Renal Cell Carcinoma (mRCC)

Both drugs have shown activity in mRCC.

Drug Trial Phase Patient Population Median Progression-Free Survival (PFS) Objective Response Rate (ORR) Disease Control Rate (DCR)
This compound [8]Phase I/IImRCC (n=24)10.7 months50.0%87.5%
Sorafenib (TARGET study)Phase IIIAdvanced clear cell mRCC (n=451)5.5 months10%79%
Placebo (n=451)2.8 months2%55%

Safety and Tolerability

The safety profiles of famitinib and sorafenib share common TKI-class-related adverse events, though the incidence and severity can vary.

Adverse Event (Any Grade) This compound (mRCC study, n=24) [8]Sorafenib (SHARP trial, n=297) [9]
Hypertension54.1%23%
Hand-foot skin reaction45.8%21%
Diarrhea33.3%55%
Mucositis/Stomatitis29.2%30%
Neutropenia45.8%N/A
Thrombocytopenia29.2%N/A
Hyperlipidemia41.7%N/A
Proteinuria41.7%N/A
FatigueN/A46%
Weight LossN/A30%
Grade 3/4 Adverse Event This compound (mRCC study, n=24) [8]Sorafenib (SHARP trial, n=297) [9]
Hypertension12.5%4%
Hand-foot skin reaction4.2%8%
DiarrheaN/A8%
Neutropenia4.2%N/A
Thrombocytopenia4.2%N/A
Hyperlipidemia4.2%N/A
Proteinuria12.5%N/A
FatigueN/A9%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate TKIs like famitinib and sorafenib.

In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow A Prepare kinase, substrate, and ATP solution B Add test compound (Famitinib/Sorafenib) at various concentrations A->B C Incubate at 30°C to allow kinase reaction B->C D Stop reaction and measure kinase activity (e.g., ADP-Glo) C->D E Calculate IC50 values D->E

Caption: In Vitro Kinase Assay Workflow.

Objective: To determine the half-maximal inhibitory concentration (IC50) of famitinib and sorafenib against target kinases.

  • Reaction Setup: In a 96-well plate, combine the recombinant target kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and ATP in a kinase reaction buffer.

  • Compound Addition: Add serial dilutions of this compound or sorafenib to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effects of famitinib and sorafenib on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HepG2 for HCC, 786-O for RCC) in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound or sorafenib for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Tumor Xenograft Model

Xenograft_Model_Workflow cluster_workflow Tumor Xenograft Model Workflow A Implant human tumor cells subcutaneously into immunodeficient mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment groups (Vehicle, Famitinib, Sorafenib) B->C D Administer daily oral doses of the drugs C->D E Measure tumor volume and body weight regularly D->E F Sacrifice mice and excise tumors for further analysis (e.g., IHC, Western blot) E->F

Caption: Tumor Xenograft Model Workflow.

Objective: To evaluate the in vivo anti-tumor efficacy of famitinib and sorafenib.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups: vehicle control, this compound (e.g., 50 mg/kg/day, p.o.), and sorafenib (e.g., 30 mg/kg/day, p.o.).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Conclusion

This compound and sorafenib are both valuable multi-targeted TKIs with demonstrated anti-tumor activity. Sorafenib is a well-established therapy with a dual mechanism of action, particularly in HCC and RCC. Famitinib is a promising agent with a potent inhibitory profile against key angiogenic and proliferative pathways, showing significant activity in mRCC and other solid tumors.

The choice between these agents in a research or clinical setting will depend on the specific cancer type, the molecular profile of the tumor, and the patient's tolerability. The provided data and experimental protocols serve as a foundational guide for further investigation and comparative studies to fully elucidate the relative merits of this compound and sorafenib in the oncology drug development pipeline. Direct head-to-head clinical trials are warranted to definitively establish their comparative efficacy and safety in various cancer indications.

References

Validating Famitinib Malate Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methods to validate the cellular target engagement of famitinib malate, a multi-targeted tyrosine kinase inhibitor (TKI). This compound primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), c-Kit, and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1] This guide compares this compound with other TKIs that share similar targets and provides supporting experimental data and detailed protocols for key validation assays.

Quantitative Comparison of Kinase Inhibitors

The following tables summarize the inhibitory activities of this compound and alternative TKIs against their primary targets. Data is compiled from various sources and should be interpreted with the understanding that experimental conditions may differ.

Table 1: Comparative Inhibitory Activity against VEGFR2

CompoundAssay TypeCell Line/SystemIC50 / KiReference
Famitinib Kinase AssayN/A4.7 nM[2]
SunitinibKinase AssayN/A80 nM (IC50)[3][4]
SorafenibKinase AssayN/A90 nM (IC50)[5]
AxitinibCellular Phosphorylation AssayPAE cells0.2 nM (IC50)[6]
PazopanibKinase AssayN/A30 nM (Ki)[7]

Table 2: Comparative Inhibitory Activity against c-Kit

CompoundAssay TypeCell Line/SystemIC50Reference
Famitinib Kinase AssayN/A2.3 nM[2]
ImatinibCellular AssayN/A0.1 µM[4]
SunitinibKinase AssayN/ANot specified, potent inhibitor[3]
SorafenibKinase AssayN/A68 nM[5]
PazopanibKinase AssayN/A74 nM (Ki)[7]

Table 3: Comparative Inhibitory Activity against PDGFRβ

CompoundAssay TypeCell Line/SystemIC50 / KiReference
Famitinib Kinase AssayN/A6.6 nM[2]
ImatinibCellular AssayN/A0.1 µM (IC50)[4]
SunitinibKinase AssayN/A2 nM (IC50)[3][4]
AxitinibCellular Phosphorylation AssayPAE cells1.6 nM (IC50)[8]
PazopanibKinase AssayN/A84 nM (Ki)[7]

Experimental Protocols for Target Engagement Validation

Validating that a drug binds to its intended target within a cell is a critical step in drug development.[9] The following are detailed protocols for three widely used assays to determine cellular target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[10][11][12]

Principle: The binding of a ligand, such as this compound, to its target protein can increase the protein's resistance to thermal denaturation. By heating cell lysates or intact cells to various temperatures, the amount of soluble target protein remaining can be quantified, typically by Western blot or other protein detection methods. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[10]

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Lysis & Fractionation cluster_3 Protein Quantification cluster_4 Data Analysis A Treat cells with famitinib or vehicle B Heat cells at a temperature gradient A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curves and determine thermal shift D->E

CETSA Experimental Workflow

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis: Carefully collect the supernatant and determine the protein concentration. Analyze the amount of the soluble target protein (e.g., VEGFR2, c-Kit, or PDGFRβ) by Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.

Western Blotting for Downstream Signaling

This method assesses target engagement by measuring the inhibition of phosphorylation of the target receptor and its downstream signaling proteins.

Principle: Upon activation by their respective ligands (e.g., VEGF for VEGFR2), receptor tyrosine kinases undergo autophosphorylation, initiating a cascade of downstream signaling events. A successful kinase inhibitor like this compound will block this autophosphorylation. This can be visualized by Western blotting using antibodies specific to the phosphorylated forms of the target and its downstream effectors.

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Ligand Stimulation cluster_2 Cell Lysis cluster_3 Western Blot cluster_4 Analysis A Pre-treat cells with famitinib or vehicle B Stimulate with ligand (e.g., VEGF, SCF, PDGF) A->B C Lyse cells and quantify protein B->C D Detect total and phospho-proteins C->D E Compare phosphorylation levels D->E

Western Blot for Phosphorylation Inhibition Workflow

Detailed Protocol:

  • Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Pre-incubate the serum-starved cells with different concentrations of this compound or a vehicle control for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF for VEGFR2, 100 ng/mL SCF for c-Kit, or 50 ng/mL PDGF for PDGFRβ) for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated form of the target receptor (e.g., p-VEGFR2, p-c-Kit, p-PDGFRβ) and total receptor overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in famitinib-treated cells compared to the vehicle control indicates target engagement and inhibition.

In-Cell Western™ Assay

The In-Cell Western™ (ICW) assay, also known as a cytoblot, is a quantitative immunofluorescence assay performed in multi-well plates that allows for the high-throughput analysis of protein phosphorylation.[13][14][15][16][17]

Principle: Similar to Western blotting, the ICW assay measures the inhibition of ligand-induced receptor phosphorylation. However, instead of lysing the cells and running a gel, the cells are fixed and permeabilized in the wells of a microplate. Target proteins are detected using specific primary antibodies followed by fluorescently labeled secondary antibodies. The fluorescence intensity is then read using a specialized imager. This method allows for the simultaneous analysis of multiple samples and conditions.[13]

Experimental Workflow:

cluster_0 Cell Culture & Treatment cluster_1 Fixation & Permeabilization cluster_2 Immunostaining cluster_3 Imaging & Analysis A Seed, starve, and treat cells in a microplate B Fix and permeabilize cells in the wells A->B C Incubate with primary and fluorescent secondary antibodies B->C D Read fluorescence and normalize to cell number C->D

In-Cell Western™ Assay Workflow

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well or 384-well black-walled plate. After adherence, serum-starve the cells and then treat with a dilution series of this compound or vehicle, followed by ligand stimulation as described for the Western blot protocol.

  • Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature. Wash the cells with PBS and then permeabilize with a buffer containing a mild detergent like Triton X-100.

  • Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against the phosphorylated target and a normalization protein (e.g., GAPDH or Tubulin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and then incubate with a cocktail of two different near-infrared fluorescently-labeled secondary antibodies (e.g., one at 700 nm for the phospho-protein and one at 800 nm for the normalization protein) for 1 hour at room temperature, protected from light.

  • Imaging: Wash the plate and allow it to dry completely. Scan the plate using a near-infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both the target and normalization channels. Normalize the phospho-protein signal to the normalization protein signal. A dose-dependent decrease in the normalized fluorescence in famitinib-treated wells indicates target engagement.

Signaling Pathways

The following diagrams illustrate the key signaling pathways downstream of this compound's primary targets.

VEGFR2 Signaling Pathway

cluster_pathways Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Migration Cell Migration AKT->Migration

Simplified VEGFR2 Signaling Cascade

VEGF binding to VEGFR2 leads to receptor dimerization and autophosphorylation, activating downstream pathways such as the PLCγ-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival and migration.[13][14]

c-Kit Signaling Pathway

cluster_pathways Downstream Signaling SCF SCF cKit c-Kit SCF->cKit Binds and activates PI3K PI3K cKit->PI3K Ras Ras cKit->Ras JAK JAK cKit->JAK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation

Simplified c-Kit Signaling Cascade

Upon binding of Stem Cell Factor (SCF), the c-Kit receptor dimerizes and becomes activated, triggering multiple downstream pathways, including the PI3K/AKT pathway for survival, the RAS/MAPK pathway for proliferation, and the JAK/STAT pathway, which is involved in cell differentiation.[2][15][16][17]

PDGFRβ Signaling Pathway

cluster_pathways Downstream Signaling PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb Binds and activates PI3K PI3K PDGFRb->PI3K RasGAP RasGAP PDGFRb->RasGAP PLCg PLCγ PDGFRb->PLCg AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Ras Ras RasGAP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration PLCg->Migration

Simplified PDGFRβ Signaling Cascade

Binding of Platelet-Derived Growth Factor (PDGF) to PDGFRβ induces receptor dimerization and autophosphorylation, leading to the activation of several key signaling pathways. These include the PI3K/AKT pathway, which promotes cell survival, the RAS/MAPK pathway, which drives cell proliferation, and the PLCγ pathway, which is involved in cell migration.

References

Famitinib Malate: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of famitinib malate against other multi-targeted tyrosine kinase inhibitors (TKIs), supported by experimental data. This compound is an oral TKI that targets several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), c-Kit, and FMS-like tyrosine kinase 3 (Flt-3)[1]. Its mechanism of action involves the inhibition of tumor angiogenesis and cell proliferation[1]. This document aims to offer an objective comparison to aid in research and drug development decisions.

Kinase Selectivity Profile

Kinase TargetFamitinib IC50 (nM)Sunitinib IC50/Ki (nM)Pazopanib IC50 (nM)Axitinib IC50 (nM)
VEGFR1 -Ki: <10100.1
VEGFR2 4.7IC50: 80, Ki: 9300.2
VEGFR3 --470.1-0.3
PDGFRα --71-
PDGFRβ 6.6IC50: 2, Ki: 8811.6
c-Kit 2.3-741.7
Flt-3 -IC50: 30-250--
FGFR1 -Ki: >100140-
FGFR3 --130-
c-Fms (CSF1R) --146-

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR / c-Kit RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Famitinib This compound Famitinib->RTK Ligand Growth Factors (VEGF, PDGF, SCF) Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation Survival, Angiogenesis Transcription->Proliferation

Caption: Simplified signaling pathway of key receptor tyrosine kinases inhibited by this compound.

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Test Compound (Famitinib) Incubation Incubate Kinase, Substrate, and Famitinib Reagents->Incubation Add_ATP Initiate Reaction with ATP Incubation->Add_ATP Reaction Kinase Phosphorylates Substrate Add_ATP->Reaction Stop_Reaction Stop Reaction and Deplete Remaining ATP (e.g., ADP-Glo™ Reagent) Reaction->Stop_Reaction Add_Detection Add Detection Reagent (Converts ADP to ATP, Luciferase/Luciferin) Stop_Reaction->Add_Detection Measure Measure Luminescence Add_Detection->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: General workflow for a biochemical kinase inhibition assay (e.g., ADP-Glo™).

Experimental Protocols

The determination of kinase inhibition is crucial for characterizing the selectivity of TKIs like famitinib. Below are detailed methodologies for common assays used in kinase profiling.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (at or near the Km for the specific kinase)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., white, 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in assay buffer.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated together in the assay plate for a defined period (e.g., 15-60 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time (e.g., 30-120 minutes) at room temperature.

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP. The plate is then incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. The plate is incubated for 30-60 minutes at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is converted to percent inhibition relative to a DMSO control. IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Receptor Tyrosine Kinase (RTK) Phosphorylation Assay

This cell-based assay measures the ability of a compound to inhibit the phosphorylation of a specific RTK in a cellular context.

Materials:

  • Cancer cell line expressing the target RTK (e.g., HUVECs for VEGFR2)

  • Cell culture medium and supplements

  • Ligand for the target RTK (e.g., VEGF for VEGFR2)

  • Test compound (e.g., this compound)

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies (total RTK and phospho-RTK specific)

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Cells are seeded in multi-well plates and grown to a desired confluency. The cells are then serum-starved for several hours to reduce basal RTK activity. Subsequently, cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Ligand Stimulation: Following pre-treatment with the inhibitor, cells are stimulated with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce RTK phosphorylation.

  • Cell Lysis: The cell culture medium is removed, and the cells are washed with cold PBS. Lysis buffer is then added to each well to extract cellular proteins.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target RTK. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated RTK is quantified. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against the total form of the RTK. The percent inhibition of phosphorylation is calculated relative to the ligand-stimulated control.

Conclusion

This compound is a potent inhibitor of key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. While direct, comprehensive kinase panel comparisons with other TKIs are limited by the availability of public data for famitinib, the existing information on its primary targets suggests a distinct selectivity profile. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the nuanced differences between famitinib and other TKIs. Such data is invaluable for the rational design of future clinical trials and the development of more effective and safer cancer therapies.

References

Famitinib Malate: A Comparative Guide to Tyrosine Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib malate is a multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity by inhibiting key signaling pathways involved in angiogenesis and tumor cell proliferation. As with many TKIs, understanding its cross-reactivity profile is crucial for predicting both its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of this compound's inhibitory activity against its primary targets and other relevant tyrosine kinases, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile of this compound

This compound exhibits potent inhibitory activity against several receptor tyrosine kinases. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Stem Cell Factor Receptor (c-Kit), and Platelet-Derived Growth Factor Receptor β (PDGFRβ). The half-maximal inhibitory concentration (IC50) values for these primary targets are summarized in the table below.

Kinase TargetIC50 (nM)
c-Kit2.3 ± 2.6[1]
VEGFR24.7 ± 2.9[1]
PDGFRβ6.6 ± 1.1[1]

Table 1: Inhibitory Activity of this compound against Primary Tyrosine Kinase Targets. Data represents the mean ± standard deviation.

Experimental Protocols

The determination of a kinase inhibitor's IC50 value is critical for assessing its potency and selectivity. A common and robust method for this is the in vitro kinase inhibition assay, often performed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, such as the LanthaScreen™ assay.

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a general procedure for determining the IC50 of this compound against a panel of tyrosine kinases.

1. Reagents and Materials:

  • Recombinant human tyrosine kinases

  • Fluorescein-labeled poly-GT or specific substrate peptide

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (in DMSO)

  • LanthaScreen™ Tb-pY20 antibody

  • TR-FRET dilution buffer

  • 384-well assay plates

  • Plate reader capable of time-resolved fluorescence detection

2. Assay Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions. Further dilute the compound in the kinase buffer to achieve the desired final concentrations in the assay.

  • Kinase and Substrate Preparation: Dilute the recombinant kinase and the corresponding substrate in the kinase buffer to a 2X final concentration.

  • Kinase Reaction:

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Detection:

    • Prepare a 2X antibody solution by diluting the Tb-pY20 antibody in TR-FRET dilution buffer containing EDTA to stop the kinase reaction.

    • Add 10 µL of the 2X antibody solution to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium). The TR-FRET ratio (520/495) is calculated.

  • Data Analysis: Plot the TR-FRET ratio against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Dilution (this compound) add_compound Add Compound/Vehicle to Plate compound_prep->add_compound enzyme_prep Kinase & Substrate Preparation add_enzyme Initiate Reaction with Kinase/Substrate Mix enzyme_prep->add_enzyme incubation_reaction Incubate (e.g., 60 min) add_enzyme->incubation_reaction stop_reaction Add Stop/Detection (Antibody/EDTA) incubation_reaction->stop_reaction incubation_detection Incubate (e.g., 60 min) stop_reaction->incubation_detection read_plate Read TR-FRET Signal incubation_detection->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Fig. 1: Experimental workflow for in vitro kinase inhibition assay.

Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting key signaling pathways downstream of its primary kinase targets.

VEGFR2 Signaling Pathway

Inhibition of VEGFR2 by this compound is a primary mechanism of its anti-angiogenic activity. By blocking the binding of VEGF, famitinib prevents the autophosphorylation of VEGFR2 and the subsequent activation of downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.

G cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K MAPK MAPK/ERK VEGFR2->MAPK Famitinib This compound Famitinib->VEGFR2 Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Fig. 2: Famitinib inhibits the VEGFR2 signaling pathway.
PDGFRβ and c-Kit Signaling Pathways

Famitinib also potently inhibits PDGFRβ and c-Kit. The signaling pathways initiated by these receptors share common downstream effectors with the VEGFR2 pathway, including the PI3K/AKT and MAPK/ERK pathways.[2][3] By blocking these receptors, famitinib can inhibit the growth and survival of tumor cells that are dependent on these signaling cascades.

G cluster_downstream Downstream Signaling cluster_cellular Cellular Response PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb Binds PI3K PI3K PDGFRb->PI3K MAPK MAPK/ERK PDGFRb->MAPK SCF SCF cKit c-Kit SCF->cKit Binds cKit->PI3K cKit->MAPK Famitinib This compound Famitinib->PDGFRb Inhibits Famitinib->cKit Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation

Fig. 3: Famitinib inhibits PDGFRβ and c-Kit signaling.

Conclusion

This compound is a potent inhibitor of several key tyrosine kinases involved in tumor angiogenesis and proliferation. While its activity against VEGFR2, c-Kit, and PDGFRβ is well-documented, a comprehensive understanding of its broader cross-reactivity profile would be highly beneficial for optimizing its clinical application and anticipating potential off-target effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation and a deeper understanding of famitinib's mechanism of action. Future studies employing large-scale kinase selectivity profiling are warranted to fully elucidate the cross-reactivity of this promising anti-cancer agent.

References

Famitinib Malate: A Comparative Analysis of Combination Therapy vs. Monotherapy in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib malate is a potent oral multi-targeted tyrosine kinase inhibitor (TKI) that exerts its anti-tumor effects by targeting several key signaling pathways involved in tumor growth and angiogenesis. Its primary targets include the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit).[1] While famitinib has demonstrated significant efficacy as a monotherapy in preclinical models, emerging evidence suggests that its anti-tumor activity can be substantially enhanced when used in combination with other therapeutic modalities such as chemotherapy, immunotherapy, and radiotherapy. This guide provides a comparative overview of the in vivo performance of this compound as a monotherapy versus its use in combination therapies, supported by experimental data from preclinical studies.

Mechanism of Action: Signaling Pathways

Famitinib's mechanism of action is centered on the inhibition of multiple receptor tyrosine kinases. By blocking VEGFR and PDGFR, famitinib disrupts the signaling cascades that lead to angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis. Inhibition of c-Kit, a receptor tyrosine kinase often dysregulated in certain cancers, directly hinders tumor cell proliferation and survival.

Famitinib Monotherapy Signaling Pathway

Famitinib_Monotherapy cluster_membrane Cell Membrane cluster_famitinib cluster_downstream Downstream Signaling VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKit c-Kit cKit->PI3K_AKT cKit->RAS_MAPK Famitinib Famitinib Famitinib->VEGFR Famitinib->PDGFR Famitinib->cKit Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Angiogenesis RAS_MAPK->Proliferation VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR SCF SCF SCF->cKit

Figure 1: Famitinib Monotherapy Signaling Pathway.

Famitinib and PD-1 Inhibitor Combination Signaling Pathway

The combination of famitinib with an immune checkpoint inhibitor, such as a PD-1 inhibitor, creates a synergistic anti-tumor effect. Famitinib's anti-angiogenic properties can normalize the tumor vasculature, which alleviates hypoxia and enhances the infiltration of T cells into the tumor microenvironment. This, in turn, improves the efficacy of the PD-1 inhibitor, which blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, thereby restoring the anti-tumor immune response.

Famitinib_Combination cluster_tumor Tumor Cell cluster_tcell T Cell cluster_drugs cluster_effects Synergistic Effects PDL1 PD-L1 Tumor_Cell Tumor Cell T_Cell_Infiltration Increased T Cell Infiltration Tumor_Cell->T_Cell_Infiltration PD1 PD-1 PD1->PDL1 Inhibitory Signal T_Cell T Cell Famitinib Famitinib Famitinib->Tumor_Cell Inhibits Angiogenesis, Normalizes Vasculature PD1_Inhibitor PD-1 Inhibitor PD1_Inhibitor->PD1 Immune_Response Enhanced Anti-Tumor Immune Response T_Cell_Infiltration->Immune_Response Tumor_Growth_Inhibition Tumor Growth Inhibition Immune_Response->Tumor_Growth_Inhibition

Figure 2: Famitinib and PD-1 Inhibitor Combination.

In Vivo Experimental Data

The following tables summarize the quantitative data from preclinical in vivo studies comparing this compound monotherapy with combination therapies.

Table 1: Famitinib Monotherapy vs. Chemotherapy in a Gastric Cancer Xenograft Model

This study compared the efficacy of famitinib monotherapy to standard chemotherapeutic agents in a BGC-823 human gastric cancer cell line xenograft model in nude mice.[1]

Treatment GroupDoseMean Tumor Volume (mm³)Tumor Inhibitory Ratio (%)
Control-1973.00.0
Famitinib50 mg/kg287.685.4
5-Fluorouracil (5-FU)10 mg/kg1680.314.9
Cisplatin (DDP)3 mg/kg987.349.9
Paclitaxel (PTX)10 mg/kg1577.620.0

Data from a study on BGC-823 xenograft models, where treatment was administered for 21 days.[1]

Table 2: Famitinib in Combination with Radioimmunotherapy in a Murine Lung Cancer Model

This study evaluated the combination of famitinib with radiotherapy and an anti-PD-1 antibody in a Lewis lung carcinoma (LLC) mouse model.[2]

Treatment GroupMean Tumor Volume on Day 28 (mm³ ± SEM)
Control4814 ± 1022
Anti-PD-13046 ± 664.5
Irradiation487.5 ± 94.39
Irradiation + Famitinib349.2 ± 41.17
Irradiation + Anti-PD-1280.9 ± 11.99
Irradiation + Anti-PD-1 + Famitinib116.7 ± 20.96

SEM: Standard Error of the Mean. This triple therapy demonstrated the most significant tumor growth inhibition.[2]

Famitinib in Combination with Other TKIs and Chemotherapy

While specific quantitative data from peer-reviewed articles are limited for direct comparisons of famitinib monotherapy versus famitinib plus chemotherapy, a preclinical study abstract reported that famitinib significantly enhanced the efficacy of oxaliplatin or 5-fluorouracil when they were combined.[3]

Another study in non-small cell lung cancer (NSCLC) xenograft models (NCI-H1975 and PC-9) showed that the combination of famitinib with the third-generation EGFR inhibitor HS-10296 resulted in significantly superior anti-tumor efficacy compared to either single agent, with partial tumor regression observed in the combination treatment groups.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for the key in vivo experiments cited.

General Experimental Workflow

Experimental_Workflow start Tumor Cell Culture implantation Subcutaneous Implantation of Tumor Cells into Mice start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Monotherapy vs. Combination) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Tumor Excision & Analysis (e.g., IHC, Western Blot) endpoint->analysis conclusion Data Analysis & Conclusion analysis->conclusion

Figure 3: General In Vivo Xenograft Experimental Workflow.

Gastric Cancer Xenograft Model Protocol[1]
  • Animal Model: Male BALB/c nude mice, 4-6 weeks old.

  • Cell Line: BGC-823 human gastric cancer cells.

  • Tumor Implantation: 5 x 10^6 BGC-823 cells in 0.2 mL of physiological saline were injected subcutaneously into the right flank of each mouse.

  • Treatment Initiation: When tumors reached a volume of 100-150 mm³, mice were randomized into treatment and control groups.

  • Drug Administration:

    • Famitinib: 50 mg/kg, administered orally by gavage, once daily for 3 weeks.

    • 5-FU: 10 mg/kg, administered intraperitoneally.

    • Cisplatin (DDP): 3 mg/kg, administered intraperitoneally.

    • Paclitaxel (PTX): 10 mg/kg, administered intraperitoneally.

  • Efficacy Assessment: Tumor volume was measured twice weekly using calipers and calculated with the formula: Volume = (Length x Width²) / 2. The tumor inhibitory ratio was calculated at the end of the experiment.

Murine Lung Cancer Model Protocol[2]
  • Animal Model: C57BL/6 mice.

  • Cell Line: Lewis lung carcinoma (LLC) cells.

  • Tumor Implantation: LLC cells were injected into the left inguinal region of the mice.

  • Treatment Initiation: Treatment began when the mean tumor volume reached approximately 50 mm³.

  • Treatment Groups:

    • Control

    • Anti-PD-1 antibody

    • Irradiation

    • Irradiation + Famitinib

    • Irradiation + Anti-PD-1

    • Irradiation + Anti-PD-1 + Famitinib

  • Efficacy Assessment: Tumor growth curves were generated by measuring tumor volumes at regular intervals. At the end of the study (day 28), final tumor volumes were compared across all groups.

Conclusion

The preclinical in vivo data strongly suggest that this compound's anti-tumor efficacy is significantly enhanced when used in combination with other cancer therapies. In a gastric cancer model, famitinib monotherapy was substantially more effective at inhibiting tumor growth than standard chemotherapeutic agents alone.[1] Furthermore, in a murine lung cancer model, the triple combination of famitinib, radiotherapy, and an immune checkpoint inhibitor resulted in the most profound tumor growth inhibition, highlighting a powerful synergistic effect.[2] While direct quantitative comparisons from peer-reviewed literature for famitinib combined with chemotherapy are not yet fully detailed, initial findings indicate a significant enhancement of efficacy.[3] These preclinical studies provide a strong rationale for the continued clinical investigation of famitinib-based combination therapies across a range of solid tumors. For researchers and drug development professionals, these findings underscore the potential of strategically combining targeted therapies like famitinib with other treatment modalities to overcome resistance and improve therapeutic outcomes.

References

A Comparative Analysis of the Anti-Angiogenic Potential of Famitinib and Bevacizumab

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-cancer therapies, targeting angiogenesis—the formation of new blood vessels that fuel tumor growth—remains a cornerstone of treatment for various solid tumors. Among the agents developed for this purpose, famitinib, a multi-targeted tyrosine kinase inhibitor, and bevacizumab, a monoclonal antibody, represent two distinct yet convergent approaches to disrupting tumor neovascularization. This guide provides a detailed comparison of their anti-angiogenic potential, supported by preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Strategies

Famitinib and bevacizumab employ fundamentally different mechanisms to inhibit angiogenesis. Famitinib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), VEGFR3, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR). By blocking the intracellular signaling cascades initiated by these receptors, famitinib directly inhibits the proliferation and migration of endothelial cells, the building blocks of blood vessels.

In contrast, bevacizumab is a humanized monoclonal antibody that specifically targets and neutralizes the Vascular Endothelial Growth Factor-A (VEGF-A) ligand.[1] By binding to circulating VEGF-A, bevacizumab prevents it from activating its receptors, VEGFR1 and VEGFR2, on the surface of endothelial cells.[1] This extracellular blockade effectively cuts off a critical signal for angiogenesis.

dot

cluster_famitinib Famitinib's Mechanism of Action cluster_bevacizumab Bevacizumab's Mechanism of Action Famitinib Famitinib VEGFR2_F VEGFR2 Famitinib->VEGFR2_F inhibits cKit_F c-Kit Famitinib->cKit_F inhibits PDGFR_F PDGFR Famitinib->PDGFR_F inhibits EndothelialCell_F Endothelial Cell VEGFR2_F->EndothelialCell_F activates cKit_F->EndothelialCell_F activates PDGFR_F->EndothelialCell_F activates Angiogenesis_F Angiogenesis EndothelialCell_F->Angiogenesis_F leads to Bevacizumab Bevacizumab VEGFA VEGF-A Bevacizumab->VEGFA binds and neutralizes VEGFR_B VEGFR1/2 VEGFA->VEGFR_B blocked interaction EndothelialCell_B Endothelial Cell VEGFR_B->EndothelialCell_B activates Angiogenesis_B Angiogenesis EndothelialCell_B->Angiogenesis_B leads to

Caption: Signaling pathways targeted by famitinib and bevacizumab.

Preclinical Anti-Angiogenic Activity: An Indirect Comparison

Direct head-to-head preclinical studies comparing famitinib and bevacizumab are limited. However, a study in a zebrafish model provides some insight by comparing bevacizumab with apatinib, a tyrosine kinase inhibitor with a similar mechanism to famitinib (targeting VEGFR2). In this model, both apatinib and another anti-angiogenic agent, endostar, showed a more potent anti-angiogenic effect than bevacizumab at the same tested dose.[2] This suggests that small molecule VEGFR2 inhibitors may have a stronger direct anti-angiogenic effect in this model system. It is important to note that these findings in a zebrafish model may not directly translate to human clinical efficacy.

In Vitro Data

The following table summarizes the available in vitro data for famitinib and bevacizumab, highlighting their inhibitory concentrations and effects on endothelial cell proliferation.

ParameterFamitinibBevacizumabReference
Target VEGFR2, c-Kit, PDGFRβVEGF-A[2]
IC50 (VEGFR2) 2.43 nM (for apatinib, a similar TKI)N/A[2]
HUVEC Proliferation Dose-dependent inhibitionDose-dependent inhibition[3][4]
In Vivo Data

Animal xenograft models are crucial for evaluating the in vivo anti-angiogenic and anti-tumor efficacy of novel compounds. The table below presents data from separate studies on famitinib and bevacizumab in tumor xenograft models.

ParameterFamitinib (Gastric Cancer Xenograft)Bevacizumab (Colon Cancer Xenograft)Reference
Tumor Growth Inhibition Significant reduction in tumor volumeSignificant reduction in tumor volume[5]
Microvessel Density (MVD) Significantly reduced CD31 stainingNot explicitly quantified in the provided reference[5]

Clinical Efficacy in Metastatic Colorectal Cancer (mCRC)

While direct comparative clinical trials are lacking, we can examine the efficacy of famitinib and bevacizumab from separate clinical trials in patients with metastatic colorectal cancer (mCRC). It is critical to interpret this data with caution due to the differences in study design, patient populations, and treatment lines.

A phase II clinical trial evaluated famitinib as a monotherapy in patients with refractory mCRC who had failed standard therapies. In contrast, numerous phase III trials have assessed bevacizumab in combination with various chemotherapy regimens in the first- and second-line treatment of mCRC.

Clinical EndpointFamitinib (Phase II, Refractory mCRC)Bevacizumab + Chemotherapy (Representative Phase III, First-Line mCRC)Reference
Progression-Free Survival (PFS) 2.8 months9.2 - 13.1 months (in combination with chemotherapy)[1][6]
Objective Response Rate (ORR) 2.2%~45-77% (in combination with chemotherapy)[1][6]
Disease Control Rate (DCR) 59.8%~100% (in combination with chemotherapy)[1][6]

These results highlight that bevacizumab, when combined with chemotherapy, demonstrates substantial efficacy in the first-line setting. Famitinib has shown a modest benefit as a single agent in a heavily pre-treated patient population.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to assess anti-angiogenic potential.

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

  • Preparation of Matrigel: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips and plates, coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in assay medium. Seed the HUVECs onto the Matrigel-coated wells.

  • Treatment: Add famitinib or bevacizumab at various concentrations to the wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Analysis: Visualize the tube formation using a microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

dot

cluster_workflow HUVEC Tube Formation Assay Workflow A Coat 96-well plate with Matrigel B Seed HUVECs onto Matrigel A->B C Add test compounds (Famitinib or Bevacizumab) B->C D Incubate for 4-18 hours C->D E Visualize and quantify tube formation D->E

Caption: A simplified workflow for the HUVEC tube formation assay.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the formation of new blood vessels into a Matrigel plug implanted in an animal model.

  • Preparation of Matrigel Mixture: Thaw Matrigel on ice. Mix Matrigel with pro-angiogenic factors (e.g., VEGF, bFGF) and the test compound (famitinib or bevacizumab) or vehicle control.

  • Injection: Subcutaneously inject the Matrigel mixture into the flank of immunocompromised mice. The Matrigel will form a solid plug at body temperature.

  • Treatment Period: Allow the plug to remain in the mice for a defined period (e.g., 7-14 days) to allow for vascularization.

  • Plug Excision and Analysis: Excise the Matrigel plugs and process them for histological analysis.

  • Immunohistochemistry: Stain sections of the plug with antibodies against endothelial cell markers, such as CD31, to visualize the newly formed blood vessels.

  • Quantification: Quantify the microvessel density (MVD) within the plug by counting the number of stained vessels per unit area.

Tumor Xenograft Model and Immunohistochemistry for Microvessel Density

This model assesses the effect of anti-angiogenic agents on tumor growth and vascularization.

  • Tumor Cell Implantation: Inject human tumor cells subcutaneously into immunocompromised mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, famitinib, bevacizumab). Administer the treatments according to the specified dosing schedule.

  • Tumor Volume Measurement: Measure tumor volume regularly using calipers.

  • Tumor Excision and Processing: At the end of the study, excise the tumors and fix them in formalin for paraffin embedding.

  • Immunohistochemistry for CD31:

    • Deparaffinize and rehydrate the tumor sections.

    • Perform antigen retrieval to unmask the CD31 epitope.

    • Block non-specific antibody binding.

    • Incubate the sections with a primary antibody against CD31.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate to develop a colored product.

    • Counterstain with hematoxylin.

  • Analysis: Visualize the stained blood vessels under a microscope and quantify the MVD.

Conclusion

Famitinib and bevacizumab represent two effective but distinct strategies for inhibiting tumor angiogenesis. Famitinib acts as a multi-targeted tyrosine kinase inhibitor, blocking intracellular signaling pathways, while bevacizumab is a monoclonal antibody that neutralizes extracellular VEGF-A.

The choice between these or other anti-angiogenic agents will ultimately depend on the specific tumor type, the molecular profile of the cancer, the line of therapy, and the patient's overall health. Further head-to-head clinical trials are warranted to directly compare the efficacy and safety of these two agents and to identify patient populations most likely to benefit from each therapeutic approach. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies and advancing our understanding of anti-angiogenic therapies.

References

Safety Operating Guide

Safe Disposal of Famitinib Malate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Famitinib malate is a potent tyrosine kinase inhibitor investigated for its role in various cancer therapies. As with many cytotoxic and cytostatic compounds, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established laboratory safety and chemical handling protocols. Adherence to these guidelines is critical for maintaining a safe research environment and ensuring regulatory compliance.

Key Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern. The following table summarizes key hazard and disposal information.

Hazard ClassificationGHS Hazard StatementsDisposal Precautionary Statement
Acute Oral Toxicity (Category 4)H302: Harmful if swallowed[1].P501: Dispose of contents/ container to an approved waste disposal plant[1].
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic life[1].P273: Avoid release to the environment[1].
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects[1].P391: Collect spillage[1].

Experimental Protocols: Disposal Procedures

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant[1]. On-site chemical inactivation is not recommended due to the hazardous nature of the compound and the potential for incomplete reaction or the creation of other hazardous byproducts. The following steps outline the standard operating procedure for segregating and preparing this compound waste for professional disposal.

1. Personal Protective Equipment (PPE)

Before handling this compound in any form (pure compound, solutions, or contaminated materials), personnel must be equipped with appropriate PPE to prevent exposure. This includes:

  • Gloves: Two pairs of chemotherapy-grade gloves are recommended[2].

  • Gown: A disposable, impermeable gown[2].

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood or biological safety cabinet.

2. Waste Segregation

Proper segregation of cytotoxic waste is crucial to ensure it is handled correctly by waste management services[3][4].

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated consumables such as pipette tips, tubes, flasks, and absorbent pads.

    • Contaminated PPE (gloves, gown, etc.).

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from cleaning contaminated glassware.

  • Sharps Waste:

    • Needles, syringes, and other sharps contaminated with this compound.

3. Waste Containment

All waste streams must be contained in clearly labeled, leak-proof containers designated for cytotoxic/cytostatic waste.

  • Solid and PPE Waste: Place in a designated, puncture-resistant container, often color-coded purple or yellow with a cytotoxic waste symbol[3][5].

  • Liquid Waste: Collect in a sealed, shatter-resistant container clearly labeled "Cytotoxic Liquid Waste" and listing this compound as a component. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste: Immediately place all contaminated sharps into a designated cytotoxic sharps container, which is typically purple-lidded[3][5][6].

4. Spill Management

In the event of a spill, immediate action must be taken to contain and clean the area.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.

  • Cleaning: Decontaminate the area using a suitable cleaning agent (e.g., 70% ethanol), working from the outer edge of the spill inward[1].

  • Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste[2].

5. Final Disposal

Arrange for the collection of all segregated this compound waste by a licensed hazardous waste disposal company. Do not dispose of this material down the drain or in general laboratory trash[1][7]. Ensure all required documentation, such as a hazardous waste consignment note, is completed accurately[5].

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

FamitinibDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment cluster_final Final Disposal start Handling this compound ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe waste_gen Generate Waste ppe->waste_gen is_sharp Is the waste a sharp? waste_gen->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Purple-Lidded Cytotoxic Sharps Container is_sharp->sharps_container Yes solid_waste Solid Waste (PPE, Contaminated Labware) is_liquid->solid_waste No liquid_container Collect in Labeled, Sealed Cytotoxic Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Labeled Cytotoxic Solid Waste Container solid_waste->solid_container store Store Securely for Pickup sharps_container->store liquid_container->store solid_container->store pickup Arrange Pickup by Licensed Hazardous Waste Contractor store->pickup end Incineration at Approved Facility pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Operational Guide for Handling Famitinib Malate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Famitinib malate. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Safety Summary
Hazard Classification & Precautionary Statements Personal Protective Equipment (PPE) Requirements Storage and Handling Conditions First Aid Measures Spill and Disposal Procedures
GHS Classification: - Acute toxicity, Oral (Category 4), H302 - Acute aquatic toxicity (Category 1), H400 - Chronic aquatic toxicity (Category 1), H410[1]Eye/Face Protection: ANSI-approved safety goggles with side-shields[1].Storage Temperature: - Powder: -20°C for up to 24 months - In DMSO: -80°C for up to 6 months[2][3]Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.Spill Containment: Evacuate the area. Wear full PPE. For solutions, absorb with an inert material (e.g., diatomite). For powder, carefully sweep up to avoid dust generation.
Precautionary Statements: - P264: Wash skin thoroughly after handling. - P270: Do not eat, drink or smoke when using this product. - P273: Avoid release to the environment. - P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. - P330: Rinse mouth. - P501: Dispose of contents/container to an approved waste disposal plant[1].Hand Protection: Chemical-resistant protective gloves (e.g., nitrile). Glove breakthrough time should be considered for prolonged handling.Handling: - Use in a well-ventilated area, preferably in a chemical fume hood. - Avoid inhalation of dust or aerosols. - Avoid contact with skin and eyes[1].Skin Contact: Remove contaminated clothing. Rinse skin thoroughly with plenty of soap and water. Seek medical attention.Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.
Body Protection: Impervious laboratory coat or gown[1].Incompatibilities: Strong acids/alkalis, strong oxidizing/reducing agents[1].Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.Disposal: Dispose of waste in a designated, sealed container. Follow all federal, state, and local regulations for hazardous waste disposal[1].
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated and engineering controls are not sufficient[1].Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention[1].

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines a standard procedure for preparing a stock solution of this compound for use in in-vitro experiments. All procedures should be performed in a chemical fume hood while wearing the appropriate personal protective equipment.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Pre-Weighing Preparation:

    • Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour to prevent condensation[2].

    • Ensure the analytical balance is calibrated and located inside the chemical fume hood or in a designated weighing enclosure.

  • Weighing the Compound:

    • Carefully weigh the desired amount of this compound powder onto weighing paper.

    • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Solubilization:

    • Add the calculated volume of DMSO to the tube containing the this compound powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 5.45 mg of this compound (MW: 544.57 g/mol ), you would add 1 mL of DMSO.

    • Cap the tube tightly.

  • Dissolution:

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to 6 months)[2][3]. For short-term storage, solutions in DMSO can be kept at 4°C for up to 2 weeks[3].

Operational and Disposal Plans

A clear workflow is critical for the safe handling of this compound. The following diagram illustrates the key stages from receiving the compound to its final disposal.

Famitinib_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Receive Compound - Verify integrity of packaging. - Log into inventory. B 2. Pre-Use Equilibration - Allow vial to reach room temperature  before opening. A->B Storage at -20°C C 3. Don Personal Protective Equipment (PPE) - Lab coat, gloves, safety goggles. B->C D 4. Weighing - Use calibrated analytical balance. - Handle powder carefully to avoid dust. C->D E 5. Solution Preparation - Add solvent (e.g., DMSO). - Vortex to dissolve. D->E F 6. Experimental Use - Perform experiment following protocol. E->F G 7. Decontamination - Clean work surfaces and equipment  with appropriate solvent (e.g., alcohol). F->G H 8. Waste Segregation - Separate solid and liquid waste. - Collect all contaminated materials. G->H I 9. Waste Disposal - Place in labeled, sealed hazardous waste containers. - Dispose of according to institutional and  regulatory guidelines. H->I J 10. Doff PPE - Remove PPE in the correct order to  avoid contamination. I->J K 11. Personal Hygiene - Wash hands thoroughly with soap and water. J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.